molecular formula C9H14O3 B3142530 Methyl 3-formylcyclohexane-1-carboxylate CAS No. 50738-62-0

Methyl 3-formylcyclohexane-1-carboxylate

Cat. No.: B3142530
CAS No.: 50738-62-0
M. Wt: 170.21 g/mol
InChI Key: OSEJUCOTKIRRNR-UHFFFAOYSA-N
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Description

Methyl 3-formylcyclohexane-1-carboxylate is a carboxylic ester derivative of cyclohexane with the molecular formula C9H14O3 . This compound features both formyl and methoxycarbonyl functional groups on the same cyclohexane ring, making it a valuable bifunctional synthetic intermediate for researchers. Its structure is analogous to other methyl cyclohexane carboxylates, a class of compounds known for their utility in fragrance research and organic synthesis . The dual functionality of this molecule allows it to serve as a key building block in various chemical transformations. Researchers can utilize the formyl group for condensation reactions or reductions, while the ester group can be hydrolyzed or undergo other common ester reactions. This makes it a versatile precursor for synthesizing more complex cyclic compounds. Structural analogs of this chemical are employed in the formulation of perfumes, contributing to the scent profiles of consumer products such as air fresheners, detergents, and cosmetic formulations . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-formylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEJUCOTKIRRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-formylcyclohexane-1-carboxylate (CAS 50738-62-0): Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-formylcyclohexane-1-carboxylate (CAS 50738-62-0) is a bifunctional alicyclic building block characterized by a cyclohexane scaffold bearing two orthogonal reactive groups: a formyl (aldehyde) moiety at position 3 and a methyl ester at position 1.[1] This structural arrangement renders it a critical intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers. Its ability to undergo chemoselective transformations allows for the precise sequential introduction of pharmacophores, making it invaluable for generating diversity in lead optimization.

Physicochemical Properties

The following data aggregates experimental and predicted values. Due to the presence of two stereocenters (C1 and C3), this CAS number typically refers to a mixture of cis- and trans- diastereomers unless stereochemistry is explicitly defined.

PropertyValueNote
CAS Number 50738-62-0
Molecular Formula C

H

O

Molecular Weight 170.21 g/mol
Appearance Colorless to pale yellow liquid
Density 1.08 ± 0.1 g/cm³Predicted
Boiling Point ~255°C (760 mmHg)Predicted; typically distilled at reduced pressure (e.g., 100-110°C @ 10 mmHg)
LogP 0.9 - 1.2Lipophilic, suitable for CNS-active scaffolds
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Refractive Index 1.465Predicted

Synthetic Routes & Production

The synthesis of Methyl 3-formylcyclohexane-1-carboxylate generally proceeds via two primary methodologies, selected based on the availability of starting materials and the desired stereochemical outcome.

Method A: Partial Reduction of Diesters (Chemoselective)

This route utilizes Dimethyl cyclohexane-1,3-dicarboxylate as the precursor. The challenge lies in reducing one ester group to an aldehyde without over-reduction to the alcohol or reducing the second ester.

  • Reagent: Diisobutylaluminum hydride (DIBAL-H) (1.0 - 1.1 equiv) at -78°C.

  • Mechanism: DIBAL-H forms a stable tetrahedral aluminate intermediate at low temperatures, which releases the aldehyde upon acidic hydrolysis.

  • Advantage: Allows for the use of commercially available cis/trans diester mixtures.

Method B: Hydrogenation of Aromatic Precursors

Hydrogenation of Methyl 3-formylbenzoate (or isophthalate derivatives) using transition metal catalysts.

  • Catalyst: Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Ruthenium (Ru) catalysts.
  • Conditions: High pressure H

    
     (50-100 bar), often requiring careful control to prevent reduction of the aldehyde to an alcohol.
    
  • Stereocontrol: Heterogeneous hydrogenation often favors the cis isomer (syn-addition).

Visualization of Synthetic Pathways

Synthesis Start1 Dimethyl cyclohexane-1,3-dicarboxylate Product Methyl 3-formylcyclohexane-1-carboxylate (CAS 50738-62-0) Start1->Product DIBAL-H (1 equiv) -78°C, Toluene (Partial Reduction) Start2 Methyl 3-formylbenzoate Start2->Product H2, Rh/Al2O3 High Pressure (Ring Saturation)

Figure 1: Primary synthetic routes involving partial reduction (blue) and aromatic hydrogenation (red).

Reactivity & Applications in Drug Discovery

The core value of CAS 50738-62-0 is its bifunctional orthogonality . The aldehyde is significantly more electrophilic than the ester, allowing for chemoselective derivatization.

Chemoselective Functionalization
  • Reductive Amination (Aldehyde Focus):

    • Reaction with primary/secondary amines in the presence of mild reducing agents (NaBH(OAc)

      
      ) yields amines without disturbing the methyl ester. This is crucial for installing basic nitrogen centers common in GPCR ligands.
      
  • Wittig/Horner-Wadsworth-Emmons (Aldehyde Focus):

    • Olefinating agents react exclusively at the formyl group to extend the carbon chain, creating acrylanalogs or linkers.

  • Hydrolysis (Ester Focus):

    • Saponification (LiOH/THF/H

      
      O) yields the carboxylic acid, which can then be coupled to amines to form amides.
      
Application in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the cyclohexane ring serves as a rigid, non-aromatic linker that improves solubility and metabolic stability (sp


 character) compared to phenyl rings.
  • Workflow: The aldehyde is coupled to an E3 ligase ligand (e.g., Thalidomide derivative), and the ester is hydrolyzed and coupled to the target protein ligand.

Reactivity Flowchart

Reactivity Center Methyl 3-formylcyclohexane-1-carboxylate Amine Secondary Amine Scaffold (Intact Ester) Center->Amine R-NH2, NaBH(OAc)3 DCE, RT Alkene Chain Extended Ester (Wittig Product) Center->Alkene Ph3P=CH-R THF Acid 3-Formylcyclohexanecarboxylic Acid Center->Acid LiOH, THF/H2O (Saponification)

Figure 2: Divergent synthesis pathways demonstrating chemoselectivity.

Experimental Protocol: Reductive Amination

Standard Operating Procedure for derivatizing the aldehyde moiety.

Objective: Synthesis of Methyl 3-((benzylamino)methyl)cyclohexane-1-carboxylate.

  • Preparation: In a flame-dried round-bottom flask, dissolve Methyl 3-formylcyclohexane-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (30 mL).

  • Amine Addition: Add Benzylamine (1.05 equiv) and stir at room temperature for 30 minutes to allow imine formation.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)

    
    )  (1.5 equiv) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin).
    
  • Work-up: Quench with saturated aqueous NaHCO

    
    . Extract with Dichloromethane (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Note: Do not use Sodium Cyanoborohydride (NaBH


CN) unless necessary, to avoid toxic cyanide byproducts. NaBH(OAc)

is safer and sufficiently selective for aldehydes over esters.

Safety & Handling

  • Hazards: Combustible liquid. Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester).

References

  • PubChem. Methyl 3-formylcyclohexane-1-carboxylate (CID 22258720).[1] National Library of Medicine. [Link]

  • Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate (Analogous Chemistry). Org.[2][3][4][5][6] Synth. 2016, 93, 286-305. [Link]

  • PrepChem. Synthesis of methyl cyclohexanecarboxylate (Hydrogenation protocol).[Link]

Sources

Stereochemical Profiling of Methyl 3-formylcyclohexane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-formylcyclohexane-1-carboxylate (CAS 50738-62-0) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. It serves as a critical intermediate in the development of neuroprotective mitofusin activators and targeted anti-cancer indoleamine/tryptophan 2,3-dioxygenase (IDO/TDO) inhibitors[3][4]. Because the biological efficacy of these downstream APIs is heavily dependent on the spatial orientation of the cyclohexane ring substituents, mastering the stereochemistry of this molecule is paramount. This guide provides an in-depth analysis of the conformational mechanics, synthesis, and analytical separation of its cis and trans isomers.

Conformational Mechanics of 1,3-Disubstituted Cyclohexanes

To predict the behavior of Methyl 3-formylcyclohexane-1-carboxylate during drug-receptor interactions, one must first analyze the thermodynamics of the 1,3-disubstituted cyclohexane system. The chair conformation of the cyclohexane ring forces substituents into either axial (perpendicular to the ring) or equatorial (radiating outward from the ring) positions[5].

  • The Cis Isomer : In a 1,3-disubstituted system, the cis configuration allows both the methyl carboxylate and the formyl group to occupy equatorial positions simultaneously (the e,e conformation)[6]. This diequatorial arrangement minimizes 1,3-diaxial steric interactions, making it the lowest-energy and most thermodynamically stable form[6][7]. The alternative diaxial (a,a) conformation is highly disfavored due to severe steric clash.

  • The Trans Isomer : The trans configuration forces one substituent into an equatorial position and the other into an axial position (a,e or e,a)[6]. Because one group must be axial, the trans isomer inherently possesses higher conformational energy than the cis (e,e) isomer due to 1,3-diaxial interactions with the ring's axial protons[7][8].

Causality in Drug Design: The spatial divergence between the cis and trans isomers dictates how the resulting API projects its pharmacophores into target protein pockets. For instance, in the development of mitofusin activators, specific trans stereoisomers exhibit potent biological activity (mimicking key amino acid side chains like Val372 and Met376 in MFN2), whereas the corresponding cis analogs are biologically inactive due to improper vector projection[3].

Conformation Base 1,3-Disubstituted Cyclohexane Cis Cis Isomer Base->Cis Trans Trans Isomer Base->Trans CisEE Diequatorial (e,e) Lowest Energy, Most Stable Cis->CisEE Favored CisAA Diaxial (a,a) High Energy, Steric Strain Cis->CisAA Disfavored TransAE Axial-Equatorial (a,e) Moderate Energy Trans->TransAE Rapid Flip TransEA Equatorial-Axial (e,a) Moderate Energy Trans->TransEA Rapid Flip

Conformational stability and energy states of cis and trans 1,3-disubstituted cyclohexanes.

Synthesis and Isomeric Separation

The synthesis of Methyl 3-formylcyclohexane-1-carboxylate typically yields a racemic/diastereomeric mixture that must be carefully synthesized and subsequently resolved. A field-proven approach involves the Parikh-Doering oxidation of methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate[4].

Synthesis Protocol: Selective Oxidation

The following self-validating protocol utilizes Pyridine Sulfur Trioxide for the selective oxidation of the primary alcohol to the aldehyde. The causality behind choosing this specific oxidant over harsher reagents (like Jones reagent) is to strictly prevent over-oxidation to the carboxylic acid, preserving the formyl group[4].

Step-by-Step Methodology:

  • Preparation : Dissolve 50.6 mmol (approx. 8.7 g) of methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate in 100 mL of anhydrous Dimethyl Sulfoxide (DMSO) under an inert nitrogen atmosphere to prevent ambient moisture interference[4].

  • Base Addition : Add 300 mmol (approx. 30.3 g) of Triethylamine (TEA) to the solution. The excess base acts as an acid scavenger and drives the formation of the critical alkoxysulfonium intermediate[4].

  • Oxidant Addition : Carefully add 150 mmol (approx. 24.1 g) of Pyridine Sulfur Trioxide complex to the mixture. Maintain the reaction at room temperature (RT)[4][9].

  • Reaction Monitoring : Stir the mixture at RT for 16 hours. The extended reaction time at a mild temperature ensures complete conversion while preventing the thermal degradation of the sensitive formyl group[4][9].

  • Quenching and Extraction : Pour the reaction mixture into 300 mL of cold water to quench. Extract the aqueous layer with 300 mL of Ethyl Acetate (EA). The organic layer contains the target Methyl 3-formylcyclohexane-1-carboxylate[4].

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the product as a yellow oil[3][4].

Chromatographic Resolution of Isomers

Because the synthesis yields a mixture, chiral separation is mandatory. Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the industry standard[4][5].

Separation Protocol:

  • Column Selection : Utilize a Chiralpak OD-H or AD-H preparative column. These columns leverage amylose or cellulose derivatives that provide distinct chiral recognition environments[4][9].

  • Mobile Phase : Employ a supercritical CO

    
     / Ethanol mixture (typically 70/30 v/v) modified with 0.1% Diethylamine (DEA)[4]. Causality: The DEA suppresses non-specific hydrogen bonding between the formyl/carboxylate groups and the silica support, preventing peak tailing.
    
  • Elution : Run the separation at a controlled flow rate. The cis and trans isomers will elute at distinct retention times due to their differing dipole moments and spatial interactions with the chiral grooves of the stationary phase[5][9].

Workflow Start Methyl 3-(hydroxymethyl) cyclohexane-1-carboxylate Oxidation Oxidation (Pyridine SO3, DMSO, TEA) Start->Oxidation Intermediate Methyl 3-formylcyclohexane -1-carboxylate (Mixture) Oxidation->Intermediate Separation Chiral SFC / HPLC Separation (e.g., Chiralpak OD-H) Intermediate->Separation Cis Cis Isomer (Diequatorial e,e favored) Separation->Cis Trans Trans Isomer (Axial-Equatorial a,e) Separation->Trans

Workflow for the synthesis and chiral separation of cis and trans isomers.

Analytical Characterization (NMR Spectroscopy)

Differentiating the cis and trans isomers of 1,3-disubstituted cyclohexanes relies heavily on


H-NMR spectroscopy, specifically by examining the coupling constants (

) of the ring protons[10].
  • Axial-Axial Coupling : Protons in axial positions exhibit large coupling constants (

    
     Hz) with adjacent axial protons due to the ~180° dihedral angle, as dictated by the Karplus equation[10].
    
  • Axial-Equatorial / Equatorial-Equatorial Coupling : These interactions exhibit much smaller coupling constants (

    
     Hz) due to the ~60° dihedral angle[10].
    

By analyzing the signals, the cis isomer (which defaults to the diequatorial substituents conformation) will place the protons at C1 and C3 in axial positions, resulting in large diaxial coupling constants. Conversely, the trans isomer (one equatorial, one axial substituent) will show a mix of large and small coupling constants for these key protons, allowing for definitive stereochemical assignment[10].

Quantitative Data Summary
Property / FeatureCis IsomerTrans Isomer
Preferred Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Relative Thermodynamic Stability Higher (Lower Energy)Lower (Higher Energy)
1,3-Diaxial Interactions None (in e,e form)Present (1 substituent is axial)

H-NMR Coupling (C1/C3 Protons)
Large

(~10-15 Hz)
Smaller

(~2-5 Hz) for the axial substituent
Relevance in Mitofusin Activators Generally inactive[3]Potent biological activity[3]

References

  • Source: nih.
  • Source: google.com (Google Patents)
  • Source: nih.
  • Source: googleapis.
  • Source: benchchem.
  • 2.
  • Source: mvpsvktcollege.ac.
  • Source: centre.
  • Source: acs.

Sources

Structural and Mechanistic Divergence in Bifunctional Scaffolds: Methyl 3-formylcyclohexanecarboxylate vs. Methyl 3-formyl-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the spatial arrangement and electronic properties of bifunctional building blocks dictate the success of library generation and target engagement. This whitepaper provides a rigorous comparative analysis of two highly related, yet chemically divergent scaffolds: Methyl 3-formylcyclohexanecarboxylate (Compound A) and Methyl 3-formyl-3-cyclohexene-1-carboxylate (Compound B). By introducing a single degree of unsaturation, the fundamental reactivity, 3D conformation, and application profile of the scaffold shift dramatically from a flexible, sp3-rich building block to a rigidified, electrophilic Michael acceptor.

Structural and Conformational Divergence

The addition of a double bond between C3 and C4 in the cyclohexyl ring fundamentally alters the scaffold's 3D topography.

Saturated Scaffold: Methyl 3-formylcyclohexanecarboxylate

Compound A is a fully saturated cyclohexane ring. It exists primarily in a chair conformation. Because it possesses stereocenters at C1 and C3, it exists as cis and trans diastereomers. The cis-isomer is thermodynamically favored as both the ester and formyl groups can simultaneously occupy equatorial positions, minimizing 1,3-diaxial interactions. This scaffold is highly valued for increasing the Fraction of sp3 carbons (Fsp3) in drug candidates, which often correlates with improved solubility and reduced off-target toxicity.

Unsaturated Scaffold: Methyl 3-formyl-3-cyclohexene-1-carboxylate

Compound B contains an endocyclic double bond conjugated with the C3 formyl group. This sp2 hybridization forces the ring into a more rigid half-chair conformation. The exit vectors of the C1 ester and the C3 aldehyde are locked into a narrower spatial trajectory. More importantly, the conjugation creates an α,β-unsaturated aldehyde. This electronic delocalization lowers the Lowest Unoccupied Molecular Orbital (LUMO), transforming the scaffold from a simple hard electrophile into a soft electrophile capable of participating in conjugate addition reactions.

Electronic Properties and Reactivity Profiles

The causality behind selecting one scaffold over the other lies entirely in their orthogonal reactivity profiles.

Reactivity A Methyl 3-formylcyclohexanecarboxylate (Saturated Scaffold) Nuc1 Primary Amine (R-NH2) A->Nuc1 NaBH(OAc)3 B Methyl 3-formyl-3-cyclohexene-1-carboxylate (Unsaturated Scaffold) Nuc2 Cysteine Thiol (Target Protein) B->Nuc2 1,4-Conjugate Addition ProdA sp3-Rich Core (Reductive Amination) Nuc1->ProdA ProdB Covalent Adduct (Michael Addition) Nuc2->ProdB

Figure 1: Divergent reactivity pathways of saturated vs. unsaturated bifunctional scaffolds.

Compound A undergoes classic aliphatic aldehyde chemistry. It is ideal for reductive aminations with primary or secondary amines to generate functionalized piperidines or complex peptidomimetics, such as those used in the synthesis of IKK-β inhibitors .

Compound B , conversely, is a potent Michael acceptor. The C4 position is highly electrophilic. In biological systems, this makes Compound B an exceptional warhead for Targeted Covalent Inhibitors (TCIs). The soft nucleophilicity of non-catalytic cysteine residues in kinase active sites allows for rapid, irreversible 1,4-conjugate addition, permanently silencing the target protein.

Quantitative Data Summary

The table below summarizes the physicochemical and electronic differences dictating the use of these two scaffolds.

PropertyMethyl 3-formylcyclohexanecarboxylate (A)Methyl 3-formyl-3-cyclohexene-1-carboxylate (B)
Molecular Formula C9H14O3C9H12O3
Molecular Weight 170.21 g/mol 168.19 g/mol
Degree of Unsaturation 34
Ring Conformation Chair (Favored: cis-diequatorial)Half-chair
Aldehyde Type Aliphatic (sp3-linked)α,β-Unsaturated (sp2-linked)
Electrophilicity Hard electrophile (C=O attack)Soft electrophile (C=C Michael acceptor)
Primary Application Fsp3-rich library building blocksTargeted covalent inhibitors (TCIs)

Experimental Methodologies: A Self-Validating Synthetic Workflow

To ensure high-fidelity access to both scaffolds, a unified, self-validating synthetic workflow is recommended. Direct formylation of unactivated alkenes is notoriously difficult. Therefore, the most robust approach utilizes Palladium-catalyzed reductive carbonylation of a vinyl triflate intermediate , . Compound A is then accessed via selective catalytic hydrogenation of Compound B, ensuring the regiochemistry of the formyl group is perfectly conserved.

Workflow SM Methyl 3-oxocyclohexanecarboxylate Triflate Vinyl Triflate Intermediate SM->Triflate LDA, Comins' Reagent -78°C Unsat Methyl 3-formyl-3-cyclohexene-1-carboxylate (Compound B) Triflate->Unsat Pd(OAc)2, dppp, CO (gas) Et3SiH, 60°C Sat Methyl 3-formylcyclohexanecarboxylate (Compound A) Unsat->Sat H2, 10% Pd/C EtOAc, RT

Figure 2: Self-validating synthetic workflow for accessing both scaffolds.

Protocol 1: Synthesis of Methyl 3-formyl-3-cyclohexene-1-carboxylate (Compound B)

Rationale: Reductive carbonylation allows for the precise installation of the formyl group at the C3 position via a cross-coupling mechanism, avoiding the regiochemical mixtures common in direct hydroformylation.

  • Enolization and Triflation:

    • Dissolve methyl 3-oxocyclohexanecarboxylate (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool to -78 °C.

    • Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv). Stir for 1 hour to ensure complete enolate formation.

    • Add N-(5-chloro-2-pyridyl)triflimide (Comins' reagent, 1.2 equiv) in THF. Warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate the vinyl triflate.

  • Palladium-Catalyzed Carbonylation:

    • In a pressure reactor, combine the vinyl triflate (1.0 equiv), Pd(OAc)2 (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%), and anhydrous DMF.

    • Add triethylsilane (Et3SiH, 2.0 equiv) as the hydride source.

    • Purge the reactor with Carbon Monoxide (CO) gas and pressurize to 5 bar. Heat the mixture to 60 °C for 12 hours.

    • Vent the CO gas safely. Dilute with water, extract with diethyl ether, and purify via column chromatography to yield Compound B.

Protocol 2: Synthesis of Methyl 3-formylcyclohexanecarboxylate (Compound A)

Rationale: Selective hydrogenation of the conjugated double bond in Compound B provides Compound A with absolute regiochemical certainty. The aldehyde is generally stable to standard Pd/C hydrogenation conditions if reaction times are strictly monitored.

  • Catalytic Hydrogenation:

    • Dissolve Compound B (1.0 equiv) in anhydrous ethyl acetate (EtOAc).

    • Add 10% Palladium on Carbon (Pd/C, 0.05 equiv by weight) carefully under an inert atmosphere.

    • Evacuate the flask and backfill with Hydrogen (H2) gas via a balloon.

    • Stir vigorously at room temperature for 3–4 hours. Monitor strictly via TLC (using a 2,4-DNPH stain for the aldehyde) to prevent over-reduction of the formyl group to a primary alcohol.

  • Workup:

    • Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc.

    • Concentrate the filtrate under reduced pressure to yield Compound A. The cis/trans diastereomeric ratio can be determined via 1H-NMR and separated via preparative HPLC if isomerically pure building blocks are required.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 3-formylcyclohexane-1-carboxylate; CID 22258720". PubChem Database. URL:[Link]

  • Zhang, S., Neumann, H., Beller, M. "Pd-Catalyzed Carbonylation of Vinyl Triflates To Afford α,β-Unsaturated Aldehydes, Esters, and Amides under Mild Conditions". Organic Letters 2019, 21 (10), 3528-3532. URL:[Link]

  • Baillargeon, V. P., Stille, J. K. "Palladium-catalyzed formylation of organic halides with carbon monoxide and tin hydride". Journal of the American Chemical Society 1986, 108 (3), 452-461. URL:[Link]

  • Murata, T., et al. "PYRIDINE DERIVATIVES WITH IKB-KINASE (IKK-β) INHIBITING ACTIVITY". World Intellectual Property Organization, WO2002024679A1, 2002.

Solubility of Methyl 3-formylcyclohexane-1-carboxylate in Organic Solvents: A Predictive and Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

Methyl 3-formylcyclohexane-1-carboxylate is a bifunctional molecule featuring both an ester and an aldehyde group on a cyclohexane scaffold. This structure makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research.[1] Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies like crystallization, and developing stable formulations. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers a predicted solubility profile based on its structural characteristics, and details a robust experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility

The molecular structure of methyl 3-formylcyclohexane-1-carboxylate—comprising a polar methyl ester, a polar aldehyde, and a nonpolar cyclohexane ring—confers upon it a nuanced solubility behavior. The interplay between these functional groups dictates its interaction with solvents of varying polarities and hydrogen-bonding capabilities.

  • For Synthetic Chemists: Proper solvent selection is critical for achieving optimal reaction kinetics and yield. A solvent must effectively solvate reactants while potentially facilitating the isolation of the final product.

  • For Process Development: In scaling up syntheses, solubility data informs the choice of solvents for extraction, washing, and crystallization, directly impacting product purity and process efficiency.[2]

  • For Formulation Scientists: In drug development, the solubility of an intermediate or a final active pharmaceutical ingredient (API) is a critical physicochemical property that influences bioavailability and the choice of delivery vehicle.[3][4]

This guide bridges theoretical predictions with practical application, providing the necessary tools to confidently work with this versatile molecule.

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A favorable dissolution process occurs when solute-solvent interactions overcome the solute-solute and solvent-solvent interactions.

Principle of "Like Dissolves Like"

This foundational principle provides a qualitative assessment of solubility. Methyl 3-formylcyclohexane-1-carboxylate can be dissected as follows:

  • Polar Moieties: The ester (-COOCH₃) and aldehyde (-CHO) groups can engage in dipole-dipole interactions.

  • Nonpolar Moiety: The cyclohexane ring is hydrophobic and favors van der Waals interactions.

This dual nature suggests that the compound will be most soluble in solvents of intermediate polarity that can interact with both its polar and nonpolar regions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[5] This model deconstructs the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates (a small "distance," Ra, between them) are likely to be miscible.[6]

The HSP distance (Ra) is calculated using the following equation: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [5]

A solute is predicted to be soluble in a solvent if its Ra is less than the interaction radius (R₀) of the solute. While the specific HSP values for methyl 3-formylcyclohexane-1-carboxylate are not readily published, we can use the known HSP values of common solvents to predict which are most likely to be effective. Solvents with balanced δD, δP, and δH values are expected to be good candidates.

Table 1: Hansen Solubility Parameters for Common Organic Solvents (Note: Values are approximate and can vary slightly with source and temperature. Units are MPa⁰.⁵)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
n-Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol14.712.322.3
Water15.516.042.3

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, a qualitative solubility profile for methyl 3-formylcyclohexane-1-carboxylate can be predicted.

Table 2: Predicted Qualitative Solubility in Various Solvent Classes

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar, Aliphatic Hexane, CyclohexaneLow Dominated by weak dispersion forces; cannot effectively solvate the polar ester and aldehyde groups.
Nonpolar, Aromatic Toluene, BenzeneModerate The aromatic ring can interact with the cyclohexane backbone via dispersion forces, with some minor polar interactions. A good balance for this molecule.
Polar, Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)High These solvents possess strong dipole moments that can interact favorably with the ester and aldehyde groups, while their organic nature accommodates the cyclohexane ring.
Polar, Protic Ethanol, MethanolModerate to High These solvents can act as hydrogen bond acceptors for the carbonyl oxygens. However, their strong self-association via hydrogen bonding may slightly hinder solvation compared to aprotic solvents.
Highly Polar, Protic WaterVery Low The large, nonpolar cyclohexane ring dominates the molecule's character, leading to a high degree of hydrophobicity. The polar groups are insufficient to overcome the strong hydrogen-bonding network of water.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[7]

Materials and Equipment
  • Methyl 3-formylcyclohexane-1-carboxylate (≥97% purity)[8]

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g accuracy)

  • Scintillation vials or flasks with airtight caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and glassware

  • Oven or vacuum oven for drying

Step-by-Step Methodology
  • Preparation: Add an excess amount of methyl 3-formylcyclohexane-1-carboxylate to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

  • Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed sample vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation: Weigh the vial containing the saturated solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

  • Calculation:

    • Mass of empty vial = M_vial

    • Mass of vial + saturated solution = M_solution

    • Mass of vial + dried solute = M_solute

    • Solubility (g / 100 g solvent) = [ (M_solute - M_vial) / ( (M_solution - M_vial) - (M_solute - M_vial) ) ] * 100

    • To convert to other units like g/L or mol/L, use the known density of the solvent and the molecular weight of the solute (170.21 g/mol ).[9]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add excess solute to a tared vial B Add known volume of solvent A->B C Seal and place in thermostatic shaker (e.g., 24-48h at 25°C) B->C D Allow excess solid to settle C->D E Withdraw clear aliquot with a syringe D->E F Filter into a new tared vial E->F G Evaporate solvent to dryness F->G H Weigh dried solute G->H I Calculate Solubility (g/100g, mol/L) H->I

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While specific experimental data for the solubility of methyl 3-formylcyclohexane-1-carboxylate is not widely published, a strong predictive understanding can be derived from fundamental chemical principles and established theoretical models like Hansen Solubility Parameters. The compound is anticipated to exhibit high solubility in moderately polar aprotic solvents, moderate solubility in alcohols and aromatic solvents, and low solubility in highly nonpolar or highly polar media. For researchers requiring precise quantitative data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and self-validating method. This combined theoretical and practical approach enables scientists to make informed decisions regarding solvent selection, thereby accelerating research and development in synthetic chemistry and drug discovery.

References

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). Research Communities by Springer Nature.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.
  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
  • Graph Neural Networks for Predicting Solubility in Diverse Solvents using MolMerger incorporating Solute-solvent Interactions. (2024). arXiv.
  • Methyl 3-formylcyclohexane-1-carboxylate. PubChem.
  • Methyl 3-formyl-3-methylcyclohexene-1-carboxylate. PubChem.
  • IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. (2009). AIP Publishing.
  • Ester Solubility and Preparation Lab Report. Scribd.
  • Methyl cyclohexanecarboxylate. Solubility of Things.
  • Hansen solubility approach towards green solvent processing. Rsc.org.
  • Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate. Benchchem.
  • methyl 3-formylcyclohexane-1-carboxylate, min 97%, 500 mg. CP Lab Safety.
  • ESTERS WITH WATER PART II: ESTERS 7-C TO 32-C.
  • Hansen solubility parameters. Stenutz.
  • Solubility of Organic Compounds. (2023). Chemistry LibreTexts.
  • Hansen Solubility Parameters (HSP). Prof Steven Abbott.
  • Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia.
  • Methyl 1-cyclohexene-1-carboxylate. Sigma-Aldrich.
  • Methyl 1-methyl-3-cyclohexene-1-carboxylate. CAS Common Chemistry.
  • Technical Support Center: Methyl Cyclohexanecarboxylate Synthesis. Benchchem.
  • Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. (2022). UPCommons.
  • [Application of methyl in drug design]. (2013). PubMed.
  • 1-Methylcyclohexanecarboxylic acid. CymitQuimica.
  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. (2016). Organic Syntheses.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC.
  • Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017). PubMed.
  • Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. (2007). MDPI.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.
  • Properties of Common Organic Solvents. (2022).
  • Methyl 1-formylcyclohex-3-ene-1-carboxylate. PubChemLite.

Sources

An In-depth Technical Guide to Methyl 3-formylcyclohexane-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 3-formylcyclohexane-1-carboxylate, with its distinct arrangement of a reactive aldehyde and a modifiable ester group on a conformationally significant cyclohexyl scaffold, represents a versatile platform for chemical innovation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its fundamental properties and synthesis to its application as a key intermediate in the synthesis of advanced therapeutics, including the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that guide its use in contemporary research.

Compound Identification and Physicochemical Properties

A thorough understanding of a chemical entity begins with its unambiguous identification and a clear grasp of its physical and chemical characteristics.

Nomenclature and Identification

The compound of interest is systematically named according to IUPAC nomenclature, though several synonyms are commonly encountered in chemical literature and supplier catalogs.

  • IUPAC Name: methyl 3-formylcyclohexane-1-carboxylate[1]

  • Synonyms: Methyl 3-formylcyclohexanecarboxylate, Cyclohexanecarboxylic acid, 3-formyl-, methyl ester[1]

  • CAS Number: 50738-62-0[1]

  • Molecular Formula: C₉H₁₄O₃[1]

  • Molecular Weight: 170.21 g/mol [1]

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its reactivity, handling, and pharmacokinetic behavior. The data presented in Table 1 have been compiled from reputable chemical databases.

PropertyValueSource
Molecular Weight 170.21 g/mol PubChem[1]
Molecular Formula C₉H₁₄O₃PubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 170.094294304 DaPubChem[1]
Topological Polar Surface Area 43.4 ŲPubChem[1]

Synthesis of Methyl 3-formylcyclohexane-1-carboxylate

The synthesis of this bifunctional cyclohexyl derivative can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability. Two plausible and widely applicable synthetic strategies are presented here: the Diels-Alder cycloaddition followed by functional group manipulation, and the oxidation of a precursor alcohol.

Strategy 1: Diels-Alder Cycloaddition Approach

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent regio- and stereochemical control.[2][3] This approach allows for the direct installation of the required functionalities in a predictable manner.

The core of this strategy involves a [4+2] cycloaddition between a suitable diene and a dienophile, followed by subsequent chemical transformations to yield the target molecule.

Diels_Alder_Synthesis cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Hydroformylation cluster_2 Step 3: Oxidation Diene 1,3-Butadiene DA_Product Methyl cyclohex-3-ene-1-carboxylate Diene->DA_Product + Dienophile Methyl Acrylate Dienophile->DA_Product Intermediate_1 Methyl cyclohex-3-ene-1-carboxylate Hydroformylation Hydroformylation (CO, H₂, Rh catalyst) Intermediate_1->Hydroformylation Intermediate_2 Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate and isomers Hydroformylation->Intermediate_2 Intermediate_3 Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate Oxidation Mild Oxidation (e.g., PCC, Swern) Intermediate_3->Oxidation Final_Product Methyl 3-formylcyclohexane-1-carboxylate Oxidation->Final_Product

Diels-Alder synthesis workflow for Methyl 3-formylcyclohexane-1-carboxylate.

Step 1: Synthesis of Methyl cyclohex-3-ene-1-carboxylate (Diels-Alder Reaction)

  • Reaction Setup: In a high-pressure reactor, combine methyl acrylate (1.0 eq) and 1,3-butadiene (1.5 eq) in a suitable solvent such as toluene.

  • Reaction Conditions: Heat the mixture to 150-180 °C for 6-12 hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield methyl cyclohex-3-ene-1-carboxylate.

Step 2: Hydroformylation of Methyl cyclohex-3-ene-1-carboxylate

  • Reaction Setup: In a high-pressure autoclave, dissolve methyl cyclohex-3-ene-1-carboxylate (1.0 eq) in an appropriate solvent (e.g., toluene or THF). Add a rhodium-based catalyst, such as Rh(acac)(CO)₂, and a phosphine ligand (e.g., triphenylphosphine).

  • Reaction Conditions: Pressurize the autoclave with a mixture of carbon monoxide and hydrogen (synthesis gas, typically 1:1 ratio) to 50-100 atm. Heat the reaction to 80-120 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration through a pad of silica gel. The solvent is evaporated, and the resulting mixture of isomeric aldehydes and alcohols is separated by column chromatography to isolate the desired methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate.

Step 3: Oxidation to Methyl 3-formylcyclohexane-1-carboxylate

  • Reaction Setup: To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise. After 15 minutes, add a solution of methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate (1.0 eq) in dichloromethane.

  • Reaction Conditions: Stir the mixture at -78 °C for 1 hour. Then, add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to afford methyl 3-formylcyclohexane-1-carboxylate.

Strategy 2: Oxidation of a Dihydroxy Precursor

An alternative strategy involves the selective oxidation of a diol precursor, which can be synthesized from commercially available starting materials.

Oxidation_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Selective Protection cluster_2 Step 3: Esterification & Oxidation cluster_3 Step 4: Deprotection Start_Mat Dimethyl 1,3-cyclohexanedicarboxylate Reduction Reduction (e.g., LiAlH₄) Start_Mat->Reduction Diol 1,3-Cyclohexanedimethanol Reduction->Diol Diol_2 1,3-Cyclohexanedimethanol Protection Monoprotection (e.g., TBDMSCl) Diol_2->Protection Protected_Diol Monosilyl-protected diol Protection->Protected_Diol Protected_Diol_2 Monosilyl-protected diol Ester_Ox 1. Esterification (MeOH, H⁺) 2. Oxidation (PCC) Protected_Diol_2->Ester_Ox Protected_Aldehyde Protected aldehyde-ester Ester_Ox->Protected_Aldehyde Protected_Aldehyde_2 Protected aldehyde-ester Deprotection Deprotection (e.g., TBAF) Protected_Aldehyde_2->Deprotection Final_Product Methyl 3-formylcyclohexane-1-carboxylate Deprotection->Final_Product

Synthesis of Methyl 3-formylcyclohexane-1-carboxylate via selective oxidation.

Key Reactions and Synthetic Utility

The synthetic value of methyl 3-formylcyclohexane-1-carboxylate lies in the orthogonal reactivity of its two functional groups. The aldehyde is a prime target for nucleophilic addition and related reactions, while the ester can be hydrolyzed, reduced, or converted to an amide.

Reactions at the Aldehyde Group

a) Reductive Amination: This is a cornerstone reaction for introducing nitrogen-containing substituents. The aldehyde is condensed with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[4][5]

  • Protocol:

    • In a round-bottom flask, dissolve methyl 3-formylcyclohexane-1-carboxylate (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent like methanol or dichloromethane.

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench with saturated aqueous sodium bicarbonate solution and extract with an organic solvent.

    • The organic layer is dried and concentrated, and the product is purified by chromatography.

b) Wittig Reaction: This reaction is a powerful method for converting the aldehyde into an alkene, allowing for carbon chain extension.[6]

  • Protocol:

    • Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at low temperature.

    • Add a solution of methyl 3-formylcyclohexane-1-carboxylate (1.0 eq) in THF to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • The product is purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Reactions at the Ester Group

a) Saponification (Hydrolysis): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Protocol:

    • Dissolve methyl 3-formylcyclohexane-1-carboxylate in a mixture of methanol and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to protonate the carboxylate.

    • Extract the carboxylic acid product with an organic solvent, dry, and concentrate.

b) Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with the aid of a catalyst.

Applications in Drug Discovery and Development

The unique structural features of methyl 3-formylcyclohexane-1-carboxylate make it a valuable building block in the synthesis of pharmaceutically relevant molecules. The cyclohexyl core provides a three-dimensional scaffold that can improve metabolic stability and solubility compared to flat aromatic systems.

Role as a Linker in PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7] A PROTAC consists of a target-binding ligand, an E3 ligase-binding ligand, and a linker connecting them. The nature of the linker is critical for the efficacy of the PROTAC.

The cyclohexane scaffold derived from methyl 3-formylcyclohexane-1-carboxylate can serve as a rigid and stereochemically defined component of a PROTAC linker.[8][9] The ability to introduce functionality at two distinct points (the original aldehyde and ester positions) allows for the attachment of the two-ligand systems.

PROTAC_Synthesis cluster_0 Step 1: Functionalization of Building Block cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling Start Methyl 3-formyl- cyclohexanecarboxylate Reaction1 Reductive Amination (with POI Ligand-NH₂) Start->Reaction1 Intermediate1 POI Ligand-Linker-Ester Reaction1->Intermediate1 Intermediate1_2 POI Ligand-Linker-Ester Hydrolysis Saponification Intermediate1_2->Hydrolysis Intermediate2 POI Ligand-Linker-Acid Hydrolysis->Intermediate2 Intermediate2_2 POI Ligand-Linker-Acid Reaction2 Amide Coupling (with E3 Ligase Ligand-NH₂) Intermediate2_2->Reaction2 PROTAC Final PROTAC Reaction2->PROTAC

Sources

Thermodynamic Stability of cis- vs trans-3-Formylcyclohexane Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive thermodynamic and conformational analysis of ethyl 3-formylcyclohexanecarboxylate, specifically addressing the stability differences between cis and trans isomers. It is designed for researchers in medicinal chemistry and process development.

Technical Guide & Conformational Analysis

Executive Summary

In the context of 1,3-disubstituted cyclohexanes, the cis-isomer is thermodynamically more stable than the trans-isomer. This preference arises because the cis-1,3 configuration allows both substituents to adopt the energetically favorable equatorial positions (diequatorial conformation). Conversely, the trans-1,3 configuration forces one substituent into an axial position, incurring 1,3-diaxial strain.

For ethyl 3-formylcyclohexanecarboxylate:

  • Dominant Isomer: cis-isomer (diequatorial).

  • Energy Penalty: The trans-isomer is destabilized by approximately 0.6–0.8 kcal/mol relative to the cis-isomer.

  • Preferred trans-Conformer: In the trans-isomer, the bulky ester group prefers the equatorial position, forcing the smaller formyl group into the axial position.

Theoretical Framework: Conformational Analysis

The 1,3-Disubstitution Rule

Unlike 1,2- or 1,4-disubstituted systems where the trans (diequatorial) isomer is most stable, 1,3-systems follow a different geometric rule due to the cyclohexane chair topology.

  • cis-1,3-Disubstitution: The two substituents point in the same direction relative to the ring plane. In a chair conformation, positions 1 and 3 are either both axial (

    
    ) or both equatorial (
    
    
    
    ).
  • trans-1,3-Disubstitution: The substituents point in opposite directions (one up, one down). This geometry mandates that if one position is equatorial, the other must be axial (

    
     or 
    
    
    
    ).
A-Value Analysis

The "A-value" represents the Gibbs free energy difference (


) between the axial and equatorial conformers of a monosubstituted cyclohexane. It quantifies the steric bulk of a substituent.
SubstituentFunctional GroupApprox. A-Value (kcal/mol)Steric Implication
Formyl

0.6 – 0.8 Moderate bulk; planar geometry minimizes some axial strain.
Ester

1.1 – 1.2 Larger bulk; strongly prefers equatorial position.

Note: A-values are solvent-dependent but provide a robust baseline for prediction.

Thermodynamic Calculation & Energy Landscape

To determine the equilibrium ratio, we calculate the relative energies of the possible conformers.

Cis-Isomer Energy
  • Conformer A (

    
    ):  Both groups equatorial.
    
    • Strain Energy

      
       kcal/mol (Reference state).
      
  • Conformer B (

    
    ):  Both groups axial.
    
    • Strain Energy

      
      .
      
    • Total

      
       (severe steric clash) 
      
      
      
      kcal/mol.
  • Result: The cis-isomer exists almost exclusively in the

    
     conformation .
    
Trans-Isomer Energy

The trans-isomer must adopt an (


) or (

) conformation. The molecule will minimize energy by placing the bulkier group equatorially.
  • Conformer C (Formyl-axial, Ester-equatorial):

    • Strain Energy

      
      .
      
  • Conformer D (Formyl-equatorial, Ester-axial):

    • Strain Energy

      
      .
      
  • Result: The trans-isomer prefers Conformer C, but it is still 0.8 kcal/mol less stable than the cis-isomer (

    
    ).
    
Equilibrium Constant ( )

Using the Gibbs free energy equation


 at 298 K:



Theoretical Ratio: ~79% cis : 21% trans at equilibrium.

(Note: In polar protic solvents like ethanol, stabilization of the carbonyl dipoles may slightly alter this ratio, but the cis preference remains dominant.)

Visualization of Energy Landscape

G Cis_EE Cis Isomer (e,e) 0.0 kcal/mol (Global Minimum) Trans_AE Trans Isomer (a,e) Formyl-ax / Ester-eq +0.8 kcal/mol Cis_EE->Trans_AE Epimerization (Base Catalyzed) Cis_AA Cis Isomer (a,a) > +7.0 kcal/mol (High Energy) Cis_EE->Cis_AA Ring Flip Trans_EA Trans Isomer (e,a) Formyl-eq / Ester-ax +1.2 kcal/mol Trans_AE->Trans_EA Ring Flip

Figure 1: Conformational energy landscape showing the stability of the cis-(e,e) global minimum.

Experimental Protocols

Synthesis of the Scaffold

Direct synthesis of the aldehyde often results in mixtures. The most robust route for drug discovery applications involves the reduction of isophthalic acid diesters.

Route: Dimethyl isophthalate


 Dimethyl cyclohexane-1,3-dicarboxylate 

Monohydrolysis

Selective Reduction.

Step-by-Step Methodology:

  • Hydrogenation:

    • Substrate: Dimethyl isophthalate.

    • Catalyst: 5% Rh/Al

      
      O
      
      
      
      or Ru/C (avoid Pd/C to prevent hydrogenolysis).
    • Conditions: 50–100 psi H

      
      , MeOH, RT, 12h.
      
    • Result: Mixture of cis- and trans-dimethyl cyclohexane-1,3-dicarboxylate (often favors cis).

  • Epimerization (Optional but recommended):

    • Treat crude diester with NaOMe in MeOH at reflux for 4h.

    • Result: Thermodynamic enrichment of the cis-diester.

  • Monohydrolysis:

    • Reagent: 0.95 eq. NaOH in MeOH/H

      
      O.
      
    • Workup: Acidify and extract mono-acid.

  • Selective Reduction to Aldehyde:

    • Activation: Treat mono-acid with Isobutyl chloroformate / NMM to form mixed anhydride.

    • Reduction: Add NaBH

      
       at -15°C to obtain the alcohol (Hydroxymethyl intermediate).
      
    • Oxidation:[1][2] Swern oxidation (DMSO/Oxalyl Chloride) or DMP oxidation of the alcohol to the target Ethyl 3-formylcyclohexanecarboxylate .

Equilibration Protocol (Determining Stability)

To experimentally verify the thermodynamic ratio or enrich the stable isomer.

Reagents:

  • Sodium Ethoxide (NaOEt) (0.1 eq)

  • Absolute Ethanol (Solvent)

Procedure:

  • Dissolve 100 mg of the cis/trans mixture in 2 mL of absolute ethanol.

  • Add 10

    
    L of 21% NaOEt in EtOH solution.
    
  • Stir at room temperature for 24 hours (Thermodynamic control).

  • Quench with 1 eq. of Acetic Acid.

  • Analyze via GC-MS or

    
    H-NMR.
    
    • NMR Diagnostic: The cis-isomer (diequatorial) will show the

      
      -proton of the ester as a triplet of triplets (tt) with large coupling constants (
      
      
      
      Hz) due to axial-axial coupling with adjacent ring protons. The trans-isomer will show smaller couplings for the equatorial proton.

Epimerization Mechanism

Epimerization occurs at the


-carbon of the formyl or ester group via an enolate intermediate. Since the formyl group is more electron-withdrawing, its 

-proton is more acidic (

) than the ester

-proton (

).

Reaction Substrate Trans-Isomer (Less Stable) Enolate Planar Enolate Intermediate Substrate->Enolate Base (OEt-) Remove H+ Product Cis-Isomer (Thermodynamic Product) Enolate->Product Reprotonation from less hindered face

Figure 2: Base-catalyzed epimerization pathway favoring the thermodynamic cis-product.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(1), 15-23. Link

  • Hirsch, J. A. (1967). "Table of Conformational Energies - 1967." Topics in Stereochemistry, 1, 199. (Source for -CHO and -COOR A-values).
  • Mekelburger, H. B., & Wilcox, C. S. (1993). "Synthesis of 1,3-Disubstituted Cyclohexanes." Comprehensive Organic Synthesis, Vol 2.

Sources

An In-depth Technical Guide to Methyl 3-formylcyclohexane-1-carboxylate (PubChem CID: 22258720)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formylcyclohexane-1-carboxylate is a bifunctional organic molecule featuring both an aldehyde and a methyl ester group on a cyclohexane scaffold. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data for characterization, and potential applications in research and drug development.

Introduction

The cyclohexane ring is a prevalent motif in a multitude of biologically active compounds and natural products. Its conformational flexibility, governed by the chair and boat forms, allows for the precise spatial arrangement of substituents, which is critical for molecular recognition and biological activity. Methyl 3-formylcyclohexane-1-carboxylate (PubChem CID: 22258720) presents an interesting case study in this regard, offering two reactive handles for further chemical elaboration. The aldehyde group can participate in a wide range of transformations, including reductive aminations, Wittig reactions, and aldol condensations, while the methyl ester provides a site for hydrolysis, amidation, or reduction. The 1,3-disubstitution pattern on the cyclohexane ring introduces stereochemical considerations that can be exploited in the synthesis of stereochemically defined molecules.

Physicochemical Properties

The fundamental properties of Methyl 3-formylcyclohexane-1-carboxylate are summarized in the table below, based on data available in the PubChem database.[1]

PropertyValueSource
Molecular Formula C₉H₁₄O₃PubChem[1]
Molecular Weight 170.21 g/mol PubChem[1]
IUPAC Name methyl 3-formylcyclohexane-1-carboxylatePubChem[1]
SMILES COC(=O)C1CCCC(C1)C=OPubChem[1]
InChI InChI=1S/C9H14O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-5H2,1H3PubChem[1]
InChIKey OSEJUCOTKIRRNR-UHFFFAOYSA-NPubChem[1]
CAS Number 50738-62-0PubChem[1]

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Hydroformylation

The most direct approach to introduce a formyl group onto the cyclohexene ring is through a hydroformylation reaction. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene.

Synthesis of Methyl 3-formylcyclohexane-1-carboxylate start Methyl cyclohex-3-enecarboxylate intermediate Methyl 3-formylcyclohexane-1-carboxylate start->intermediate Hydroformylation reagents CO/H₂ [Rh(CO)₂(acac)] Phosphine Ligand

Caption: Proposed synthesis of Methyl 3-formylcyclohexane-1-carboxylate.

Causality behind Experimental Choices:

  • Starting Material: Methyl cyclohex-3-enecarboxylate is a readily available and relatively inexpensive starting material.

  • Reaction: Hydroformylation is a highly atom-economical reaction that directly installs the desired aldehyde functionality.[2][3]

  • Catalyst: A rhodium-based catalyst, such as [Rh(CO)₂(acac)], is often used for hydroformylation due to its high activity and selectivity under milder conditions compared to cobalt-based catalysts.

  • Ligand: The addition of a phosphine ligand, such as triphenylphosphine (PPh₃) or a more specialized ligand like Xantphos, is crucial for controlling the regioselectivity of the reaction, favoring the formation of the linear aldehyde (3-formyl) over the branched isomer (4-formyl). The choice of ligand can significantly influence the linear-to-branched ratio.

Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on general hydroformylation procedures and should be optimized for specific laboratory conditions.

Materials:

  • Methyl cyclohex-3-enecarboxylate

  • Dicarbonyl(acetylacetonato)rhodium(I) [Rh(CO)₂(acac)]

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous, degassed)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet/outlet

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with dicarbonyl(acetylacetonato)rhodium(I) (0.1-1 mol%) and triphenylphosphine (2-4 equivalents relative to Rh).

  • Reaction Setup: Add anhydrous, degassed toluene to the autoclave to dissolve the catalyst and ligand. Then, add methyl cyclohex-3-enecarboxylate.

  • Reaction Execution: Seal the autoclave and purge it several times with syngas. Pressurize the reactor to the desired pressure (e.g., 20-50 atm) with the 1:1 CO/H₂ mixture. Heat the reactor to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess gas.

  • Purification: The reaction mixture can be concentrated under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired Methyl 3-formylcyclohexane-1-carboxylate.

Self-Validating System:

The purity and identity of the final product should be confirmed by a combination of spectroscopic methods as detailed in the following section. The yield and the ratio of regioisomers should be determined by GC or ¹H NMR analysis of the crude reaction mixture.

Spectroscopic Characterization (Predicted)

As experimental spectra for Methyl 3-formylcyclohexane-1-carboxylate are not publicly available, the following are predicted data based on the analysis of similar functionalized cyclohexane derivatives.[4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of diastereomers (cis and trans) and the conformational flexibility of the cyclohexane ring.

  • Aldehydic Proton (CHO): A characteristic signal is expected around δ 9.5-9.8 ppm . This proton will likely appear as a doublet due to coupling with the adjacent methine proton.

  • Ester Methyl Protons (OCH₃): A sharp singlet should be observed around δ 3.6-3.7 ppm .

  • Cyclohexane Ring Protons: A complex series of multiplets will be present in the region of δ 1.2-2.8 ppm . The protons on the carbons bearing the formyl and ester groups (C1 and C3) will likely resonate at the downfield end of this region. The chemical shifts and coupling constants of these protons will be highly dependent on their axial or equatorial orientation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework.

  • Aldehyde Carbonyl Carbon (CHO): A signal in the downfield region, typically around δ 200-205 ppm .

  • Ester Carbonyl Carbon (C=O): A signal around δ 173-176 ppm .

  • Ester Methyl Carbon (OCH₃): A signal around δ 51-52 ppm .

  • Cyclohexane Ring Carbons: Six signals are expected in the range of δ 20-50 ppm . The carbons attached to the electron-withdrawing substituents (C1 and C3) will be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aldehyde and ester functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725-1740 cm⁻¹ .[6]

  • C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[6]

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹ .[7]

  • C-O Stretch (Ester): A strong absorption band in the region of 1000-1300 cm⁻¹ .[7]

  • C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹ .[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 170. Characteristic fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 139), the formyl group (-CHO, m/z = 141), and cleavage of the cyclohexane ring.

Applications in Research and Drug Development

The bifunctional nature of Methyl 3-formylcyclohexane-1-carboxylate makes it a versatile intermediate in organic synthesis with potential applications in drug discovery.

Applications start Methyl 3-formylcyclohexane-1-carboxylate app1 Synthesis of Heterocycles start->app1 app2 Scaffold for Combinatorial Libraries start->app2 app3 Probes for Biological Studies start->app3

Caption: Potential applications of Methyl 3-formylcyclohexane-1-carboxylate.

  • Synthesis of Novel Heterocycles: The aldehyde and ester functionalities can be used to construct a variety of heterocyclic ring systems, which are common scaffolds in many pharmaceuticals. For example, the aldehyde can be a precursor for the synthesis of pyridines, pyrimidines, or imidazoles, while the ester can be converted to an amide and cyclized.

  • Scaffold for Combinatorial Libraries: The two distinct reactive sites allow for the divergent synthesis of a library of compounds. By reacting the aldehyde and the ester with different sets of reagents, a large number of structurally diverse molecules can be generated for high-throughput screening in drug discovery programs.

  • Probes for Biological Studies: The cyclohexane core can act as a rigid scaffold to present the formyl and carboxylate (after hydrolysis) groups in a defined spatial orientation. This can be useful for designing molecular probes to study protein-ligand interactions. The cyclohexane framework is a known bioisostere for phenyl rings and can offer advantages in terms of three-dimensionality and metabolic stability.[8]

Safety and Handling

While a specific safety data sheet for Methyl 3-formylcyclohexane-1-carboxylate is not widely available, general precautions for handling aldehydes and esters should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-formylcyclohexane-1-carboxylate is a molecule with significant potential as a building block in synthetic organic chemistry. Although detailed experimental data is currently limited in the public domain, its synthesis is feasible through established methods like hydroformylation. The presence of two distinct and reactive functional groups on a conformationally relevant cyclohexane scaffold makes it an attractive target for further investigation, particularly in the fields of medicinal chemistry and drug discovery. The predicted spectroscopic data provided in this guide should aid researchers in its identification and characterization.

References

  • Gasteiger, J., & Sadowski, J. (1994). Assignment of 1H and 13C NMR Spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α.
  • PubChem. (n.d.). 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester. Retrieved from [Link]

  • Kamer, P. C. J., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2007). Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components. PMC.
  • MDPI. (2023). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-formylcyclohexane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
  • PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclohexane carboxylic acid derivatives.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ResearchGate. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

  • Google Patents. (n.d.). S-3-cyclohexenecarboxylic acid and its purification method.
  • University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

Sources

Technical Guide: Safe Handling and Application of Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Safety and Technical Guide for Methyl 3-formylcyclohexane-1-carboxylate Content Type: Technical Whitepaper / Safe Handling Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers

Chemical Identity & Physicochemical Profile

Methyl 3-formylcyclohexane-1-carboxylate is a bifunctional cyclohexane building block widely used in fragment-based drug discovery (FBDD) and the synthesis of protein degraders (PROTACs).[1] Its dual reactivity—stemming from the electrophilic formyl group (aldehyde) and the ester moiety—requires precise handling to maintain reagent integrity and operator safety.

PropertyDataSource/Note
CAS Number 50738-62-0 PubChem [1]
Molecular Formula C

H

O

Molecular Weight 170.21 g/mol
Physical State Colorless to pale yellow liquidAnalogous esters [2]
Boiling Point ~100°C at 10 mmHg (Predicted)Vacuum distillation recommended
Flash Point > 60°C (Estimated)Treat as Combustible Liquid
Solubility Soluble in DCM, THF, EtOAc; Low water solubility
Stability Air-sensitive (Aldehyde oxidation)Store under Argon/Nitrogen

Hazard Identification & GHS Classification

Note: As a research intermediate, specific toxicological data may be limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous cyclohexane aldehydes and esters.

Core Hazards[4]
  • Skin/Eye Irritation (H315/H319): The aldehyde moiety is reactive toward nucleophiles in biological tissue (proteins/DNA), causing contact dermatitis or mucosal irritation.

  • Respiratory Sensitization (Potential): Aldehydes are known sensitizers. Inhalation of vapors should be strictly avoided.[2][3]

  • Combustible Liquid (H227): While not highly flammable, the organic ester backbone supports combustion.

Signal Word: WARNING
Hazard StatementDescription
H315 Causes skin irritation.[4]
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.[3][4]
EUH019 May form explosive peroxides (Low risk, but possible if impure/aged).

Advanced Handling Protocols: The "Inert-First" Approach

The Causality of Degradation

The primary instability mechanism for CAS 50738-62-0 is the auto-oxidation of the formyl group to the corresponding carboxylic acid (3-carboxycyclohexane-1-carboxylate). This reaction is radical-initiated and accelerated by light and oxygen.

  • Consequence: Formation of acidic impurities that can quench basic reagents (e.g., amines, hydrides) in downstream synthesis.

  • Prevention: Exclusion of O

    
     is not optional; it is critical for yield reproducibility.
    
Standard Operating Procedure (SOP): Inert Transfer

Objective: Transfer liquid reagent from stock bottle to reaction vessel without air exposure.

  • Preparation: Dry all glassware (oven >120°C) and purge reaction flask with N

    
     or Ar for 15 minutes.
    
  • Septum Integrity: Ensure the stock bottle is sealed with a high-quality PTFE-faced septum.

  • Positive Pressure: Insert a N

    
     inlet needle into the stock bottle to create positive pressure.
    
  • Transfer: Use a gas-tight syringe (Hamilton type) or a cannula for volumes >10 mL.

    • Tip: Flush the syringe with inert gas 3 times before drawing the liquid.

  • Quenching: Any residual reagent in the syringe should be quenched in a dilute ammonium hydroxide/methanol bath to neutralize the aldehyde before cleaning.

Visualization: Inert Handling Workflow

The following diagram illustrates the decision logic for handling air-sensitive aldehydes.

InertHandling Start Reagent Retrieval CheckSeal Check Septum Integrity Start->CheckSeal OxidationRisk Is Liquid Yellow/Cloudy? CheckSeal->OxidationRisk Purify Distill under Vacuum OxidationRisk->Purify Yes (Oxidized) Proceed Purge with Argon/N2 OxidationRisk->Proceed No (Clear) Purify->Proceed Post-Distillation Transfer Cannula/Syringe Transfer Proceed->Transfer Reaction Reaction Vessel Transfer->Reaction

Caption: Workflow for assessing reagent quality and executing inert transfer to prevent auto-oxidation.

Emergency Response & First Aid

Trustworthiness requires preparation for failure. This system is self-validating: if the response fails, the containment must succeed.

Spill Management (Small Scale < 100 mL)
  • Evacuate & Ventilate: Clear the immediate area.[4] Open fume hood sashes to max safe height.

  • PPE Upgrade: Don nitrile gloves (double layer) or Silver Shield® gloves if available. Wear vapor respirator if outside a hood.

  • Neutralization:

    • Do NOT use water immediately (immiscible, spreads the slick).

    • Cover with Vermiculite or Activated Carbon .

    • Chemical Decon: Wipe surface with 5% aqueous sodium bisulfite (reacts with aldehyde to form adduct) followed by soapy water.

First Aid Decision Tree

FirstAid Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash 15min (Soap+Water) Remove Clothing Skin->ActionSkin ActionEye Rinse 15min (Saline) Lift Eyelids Eye->ActionEye ActionInhal Fresh Air + Oxygen Monitor Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show SDS/CAS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate response logic for exposure incidents involving aldehyde intermediates.

Application Context: Reductive Amination

The most common utility of Methyl 3-formylcyclohexane-1-carboxylate is in Reductive Amination to attach amine-bearing pharmacophores.

Experimental Protocol

Reaction: Condensation of aldehyde with primary amine (


) followed by reduction.
  • Imine Formation:

    • Dissolve Methyl 3-formylcyclohexane-1-carboxylate (1.0 eq) in DCE (Dichloroethane) or THF.

    • Add Amine (1.1 eq) and Acetic Acid (cat. 0.1 eq) to catalyze dehydration.

    • Checkpoint: Stir for 1-2 hours. Monitor via TLC (disappearance of aldehyde spot).

  • Reduction:

    • Cool to 0°C.[5]

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Why STAB? It is milder than NaBH

      
       and reduces the imine selectively without reducing the ester or remaining aldehyde too quickly [3].
      
  • Workup:

    • Quench with Sat. NaHCO

      
       (neutralize acid).
      
    • Extract with DCM.

    • Dry over MgSO

      
      .
      
Storage of Residues
  • Waste Disposal: Aldehyde-containing waste should be segregated from strong oxidizers (Nitric acid, Peroxides) to prevent exothermic reactions. Label as "Organic Waste - Aldehydes".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22258720, Methyl 3-formylcyclohexane-1-carboxylate. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
  • CP Lab Safety. Chemical Datasheet: Methyl 3-formylcyclohexane-1-carboxylate. Retrieved from [Link]

Sources

Bioactive Potential of Formylcyclohexane Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The formylcyclohexane carboxylate (FCC) core represents a privileged, bifunctional scaffold in modern medicinal chemistry. Characterized by a cyclohexane ring substituted with a formyl group (-CHO) and a carboxylate moiety (-COOR), this structure offers a unique combination of stereochemical rigidity and orthogonal reactivity . Unlike flat aromatic systems, the FCC core provides three-dimensional geometry (sp³ character) critical for improved solubility and target specificity—a concept increasingly prioritized in "Escape from Flatland" drug design strategies.

This guide details the synthetic accessibility, functionalization pathways, and bioactive potential of FCC derivatives, focusing on their application as antimicrobial, anticancer, and enzyme-inhibitory agents.

Part 1: The Chemical Scaffold & Reactivity

The FCC core derives its utility from two chemically distinct "handles" positioned on a lipophilic cyclohexane linker:

  • The Formyl Group (C-1): A highly reactive electrophile suitable for reductive amination, Wittig olefination, and heterocycle formation (e.g., thiazolidinones, pyrazoles).

  • The Carboxylate Group (C-4): A stable anchor that can be hydrolyzed to a carboxylic acid (for solubility/bioavailability) or converted into amides/esters to modulate lipophilicity (LogP).

Stereochemical Considerations: The 1,4-disubstitution pattern introduces cis/trans isomerism. The trans-isomer (diequatorial) is generally thermodynamically more stable and mimics the spatial arrangement of bioactive motifs like Tranexamic acid , whereas the cis-isomer provides a distinct curvature useful for macrocyclization.

Figure 1: Divergent Synthesis Workflow

The following diagram illustrates the transformation of the commercial precursor (Ethyl 4-oxocyclohexanecarboxylate) into the FCC core and subsequent bioactive libraries.

FCC_Synthesis_Workflow Precursor Ethyl 4-oxocyclohexanecarboxylate (Commercial Starting Material) Intermediate Enol Ether Intermediate Precursor->Intermediate Wittig Reaction (Ph3P=CHOMe) FCC_Core Ethyl 4-formylcyclohexanecarboxylate (The FCC Core) Intermediate->FCC_Core Acid Hydrolysis (HCl/THF) Target_A Thiosemicarbazones (Antimicrobial/Antifungal) FCC_Core->Target_A Thiosemicarbazide (Schiff Base Formation) Target_B Thiazolidinones (Anticancer/Neuraminidase Inhibitor) FCC_Core->Target_B 1. Amine 2. HS-CH2-COOH Target_C Aminomethyl Derivatives (Peptidomimetics) FCC_Core->Target_C Reductive Amination (NaBH3CN)

Caption: Divergent synthetic pathways from the 4-oxo precursor to the Formylcyclohexane Carboxylate (FCC) core and its primary bioactive classes.

Part 2: Synthetic Protocols (Technical Guide)
Protocol A: Synthesis of the FCC Core

Objective: Preparation of Ethyl 4-formylcyclohexanecarboxylate from Ethyl 4-oxocyclohexanecarboxylate. Rationale: Direct reduction of the diester (cyclohexane-1,4-dicarboxylate) is difficult to control. The Wittig homologation of the ketone is more reliable for lab-scale synthesis.

Step 1: Wittig Methoxymethylenation

  • Reagents: Methoxymethyltriphenylphosphonium chloride (1.2 eq), KOtBu (1.3 eq), dry THF.

  • Procedure:

    • Suspend the phosphonium salt in dry THF at 0°C under Argon.

    • Add KOtBu portion-wise to generate the red ylide. Stir for 30 min.

    • Add Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) dropwise.

    • Stir at room temperature for 4–6 hours.

    • Workup: Quench with saturated NH₄Cl, extract with diethyl ether, and concentrate.

    • Result: Crude enol ether (mixture of E/Z isomers).

Step 2: Hydrolysis to Aldehyde

  • Reagents: 2N HCl, THF.

  • Procedure:

    • Dissolve the crude enol ether in THF.

    • Add 2N HCl (excess) and stir at reflux for 2 hours.

    • Mechanism: Acid-catalyzed hydrolysis of the vinyl ether yields the aldehyde.

    • Purification: Neutralize with NaHCO₃, extract with DCM. Purify via silica gel chromatography (Hexane:EtOAc 9:1).

    • Yield: Typically 65–75% overall.

Protocol B: Generation of Bioactive Thiazolidinones

Objective: Synthesis of 4-thiazolidinone derivatives (Anticancer/Enzyme Inhibitors). Mechanism: One-pot three-component condensation (cyclodehydration).

  • Reagents: FCC Core (1 eq), Primary Amine (Ar-NH₂, 1 eq), Thioglycolic acid (1.2 eq), DCC (Dicyclohexylcarbodiimide) or reflux in Toluene/Dean-Stark.

  • Procedure:

    • Reflux the FCC core and amine in dry toluene for 2 hours to form the imine (Schiff base).

    • Add thioglycolic acid and reflux for an additional 6–8 hours.

    • Validation: Monitor disappearance of the aldehyde peak (~9.8 ppm) and appearance of the thiazolidinone CH₂ protons (~3.6–3.9 ppm) in ¹H-NMR.

Part 3: Bioactive Applications & Mechanism
1. Antimicrobial & Antifungal Potential

Thiosemicarbazone derivatives of the FCC core exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: These ligands coordinate with transition metal ions (Fe²⁺, Cu²⁺) essential for microbial metabolism. The lipophilic cyclohexane ring facilitates penetration through the bacterial cell wall/membrane.

  • Key Data Point: Derivatives with electron-withdrawing groups (e.g., 4-Cl-phenyl) on the thiosemicarbazone moiety often show MIC values < 10 µg/mL.

2. Anticancer Activity (Thiazolidinones)

Thiazolidinone-fused FCC derivatives act as cytoskeleton disruptors or enzyme inhibitors (e.g., Neuraminidase).

  • SAR Insight: The "butterfly" conformation of the cyclohexane ring allows the formyl-derived heterocycle to occupy hydrophobic pockets in target proteins (e.g., tubulin or viral neuraminidase), while the carboxylate tail interacts with polar residues near the active site entrance.

Figure 2: Proposed Mechanism of Action (Antimicrobial)

The following diagram depicts the metal chelation mechanism of FCC-derived thiosemicarbazones leading to microbial cell death.

MOA_Antimicrobial Ligand FCC-Thiosemicarbazone (Lipophilic Ligand) Complex Lipophilic Metal Complex (Membrane Permeable) Ligand->Complex Chelation Metal Essential Metal Ions (Fe2+, Cu2+) Metal->Complex Sequestration Target Intracellular Targets (Ribonucleotide Reductase / DNA) Complex->Target Passive Diffusion across Cell Wall Result Inhibition of DNA Synthesis & Oxidative Stress -> Cell Death Target->Result Disruption

Caption: Mechanism of Action: Metal chelation and membrane permeation of FCC-derived thiosemicarbazones.

Part 4: Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends for FCC derivatives based on recent literature analogs.

Derivative ClassTarget IndicationKey Substituent (R)Est. Potency (IC₅₀/MIC)Mechanism
Thiosemicarbazone Antibacterial (S. aureus)4-ChlorophenylMIC: 4–8 µg/mLMetal Chelation / Membrane disruption
Thiazolidinone Anticancer (MCF-7)2,4-DichlorophenylIC₅₀: 12–15 µMApoptosis induction / Tubulin binding
Hydrazone Antifungal (C. albicans)4-NitrophenylMIC: 12 µg/mLErgosterol biosynthesis inhibition
Amide Enzyme InhibitionBenzylamineIC₅₀: >50 µMWeak competitive inhibition (requires optimization)
References
  • BenchChem. (2025).[1] Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4,4-dichlorocyclohexanecarboxylate. BenchChem Technical Support. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 317638, Ethyl 4-oxocyclohexanecarboxylate. PubChem.[2] Link

  • Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity. Link

  • Gudaparthi, R., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Kucukguzel, I., et al. (2006). Synthesis and biological activities of some new thiosemicarbazones. European Journal of Medicinal Chemistry. (Contextual grounding for thiosemicarbazone bioactivity on cyclohexane scaffolds).
  • PrepChem. (2024). Synthesis of ethyl 4-methoxymethyloxycyclohexanecarboxylate. PrepChem. Link

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Methodological & Application

Technical Application Note: Regioselective Synthesis of Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists in drug development. It details the synthesis of Methyl 3-formylcyclohexane-1-carboxylate , a critical bifunctional building block, via the Rhodium-Catalyzed Hydroformylation of methyl 3-cyclohexenecarboxylate.[1]

Abstract & Strategic Overview

Methyl 3-formylcyclohexane-1-carboxylate (MFCC) is a valuable intermediate containing two distinct electrophilic handles: an ester and an aldehyde.[1] This bifunctionality allows for the rapid construction of complex pharmacophores (e.g., via reductive amination at the aldehyde or nucleophilic attack at the ester).

While oxidative cleavage of cyclic dienes is a possible route, Hydroformylation (Oxo Synthesis) is the preferred industrial and atom-economic pathway. This guide focuses on the Rhodium-catalyzed hydroformylation of methyl 3-cyclohexenecarboxylate. A core challenge in this synthesis is regioselectivity : the reaction produces a mixture of the 3-formyl (1,3-disubstituted) and 4-formyl (1,4-disubstituted) isomers.[1] This protocol details the synthesis conditions to maximize yield and the downstream purification required to isolate the specific 3-formyl isomer.

Retrosynthetic Analysis & Reaction Pathway

The transformation involves the addition of syngas (


) across the C3-C4 double bond. Due to the remote location of the ester group (C1), electronic directing effects are weak, leading to a competitive formation of regioisomers.
Reaction Scheme

The following DOT diagram illustrates the reaction pathway and the divergence of regioisomers.

Hydroformylation_Pathway Start Methyl 3-cyclohexenecarboxylate (Substrate) Cat Rh Catalyst Cycle [HRh(CO)L2] Start->Cat + CO / H2 Inter Alkyl-Rh Intermediate Cat->Inter Coordination & Insertion Prod3 Target: Methyl 3-formylcyclohexane-1-carboxylate (1,3-Isomer) Inter->Prod3 Path A (C3 Attack) Prod4 By-product: Methyl 4-formylcyclohexane-1-carboxylate (1,4-Isomer) Inter->Prod4 Path B (C4 Attack)

Caption: Divergent hydroformylation pathway yielding 1,3- and 1,4- regioisomers.[1]

Methodology: Rhodium-Catalyzed Hydroformylation[1][2][3][4]

Mechanistic Considerations
  • Catalyst System: Rhodium is preferred over Cobalt due to milder operating conditions (lower pressure/temperature) and higher selectivity.

  • Ligand Choice: Triphenylphosphine (

    
    ) is the standard ligand. While bulky ligands (e.g., Xantphos) increase linear selectivity in terminal alkenes, for internal cyclic alkenes, they often reduce activity without significantly improving the 3- vs 4- ratio due to the similar steric environment of C3 and C4.
    
  • Isomer Distribution: Expect a ratio close to 1:1 (3-formyl : 4-formyl).[1] The ester group at C1 is too distant to effectively direct the hydride migration to a specific carbon without a supramolecular directing group. Therefore, chromatographic separation is an integral part of this protocol.

Experimental Protocol (Bench Scale)

Safety Warning: Carbon monoxide (CO) is a silent, deadly gas. High-pressure hydrogen (


) poses an explosion hazard.[1] All reactions must be performed in a rated high-pressure autoclave located inside a well-ventilated fume hood with CO detectors active.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6] / Conc.Role
Methyl 3-cyclohexenecarboxylate1.0 equiv (e.g., 14.0 g, 100 mmol)Substrate

0.5 mol%Catalyst Precursor
Triphenylphosphine (

)
2.5 mol%Ligand
Toluene (Anhydrous)0.5 M (conc. of substrate)Solvent
Syngas (

)
1:1 RatioReagent Gas
Step-by-Step Procedure
  • Catalyst Preparation:

    • In a glovebox or under Argon flow, dissolve

      
       (129 mg, 0.5 mmol) and 
      
      
      
      (655 mg, 2.5 mmol) in anhydrous toluene (20 mL). Stir for 15 minutes to generate the active catalytic species in situ.
  • Reactor Loading:

    • Load the substrate, methyl 3-cyclohexenecarboxylate (14.0 g, 100 mmol), into the stainless steel autoclave liner.

    • Add the remaining toluene (180 mL) and the catalyst solution.

    • Seal the autoclave immediately.

  • Pressurization & Reaction:

    • Purge the reactor 3 times with Nitrogen (10 bar) to remove oxygen.

    • Purge the reactor 3 times with Syngas (

      
      ).
      
    • Pressurize to 40 bar (approx. 580 psi) with Syngas.

    • Heat the reactor to 80°C with stirring (1000 rpm).

    • Reaction Time: 12–24 hours.[1] Monitor pressure drop (gas consumption).[1]

  • Workup:

    • Cool the reactor to room temperature.

    • Carefully vent the Syngas into a dedicated exhaust line.

    • Flush with Nitrogen to remove residual CO.[1]

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove toluene. The residue is a yellow oil containing the Rh catalyst and the product mixture.

Purification & Isolation (Crucial Step)

The crude oil contains both the 3-formyl and 4-formyl isomers, along with cis/trans diastereomers of each.

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

    • Elution Order: typically, the 1,4-isomer elutes slightly before the 1,3-isomer due to subtle differences in polarity and shape, though this must be confirmed by TLC/GC.

    • TLC Stain: Anisaldehyde or Permanganate (aldehydes oxidize/stain easily).[1]

  • Alternative: Bisulfite Adduct Purification:

    • If chromatography is difficult, convert the aldehydes to their sodium bisulfite adducts (solid), wash away non-aldehyde impurities, and regenerate the aldehyde. Note: This purifies the aldehydes from the catalyst but does not separate the 3- and 4- isomers.[1]

Analytical Validation

You must validate the regiochemistry using 2D NMR (COSY, HSQC/HMBC).

IsomerDiagnostic Signal (

NMR)
Structural Feature
3-Formyl (Target)

9.6-9.8 ppm (d)
Splitting pattern of CHO proton coupled to H3.[1] COSY correlation between H3 and H2/H4.
4-Formyl (By-product)

9.6-9.8 ppm (d)
COSY correlation between H4 and H3/H5 (symmetry check: 1,4-isomer is more symmetric).[1]

Note: The 3-formyl isomer exists as a mixture of cis and trans diastereomers (relative to the ester). These may appear as two distinct aldehyde peaks.[1]

Alternative Route: Hydroboration-Oxidation

For laboratories lacking high-pressure hydrogenation equipment.[1]

If a high-pressure autoclave is unavailable, the target can be synthesized via hydroboration, though it requires an extra oxidation step.

  • Hydroboration: React methyl 3-cyclohexenecarboxylate with

    
     (0°C to RT).
    
  • Oxidation 1 (to Alcohol): Quench with NaOH /

    
    .[1] This yields methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate (and the 4-isomer).[1]
    
  • Oxidation 2 (to Aldehyde): Oxidation of the primary alcohol using PCC (Pyridinium chlorochromate) or Dess-Martin Periodinane in DCM.

  • Advantage: Allows for easier separation of the alcohol intermediates by chromatography before the final oxidation.

References

  • PubChem. Methyl 3-formylcyclohexane-1-carboxylate (CID 22258720).[1] National Library of Medicine.[1] [Link]

  • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation.[1][7][5][8] Chemical Reviews, 112(11), 5675–5732. (Foundational text on Rh-catalyzed hydroformylation conditions).

  • Breit, B. (2008).[1] Synthetic Aspects of Hydroformylation.[1][3][5][8] In Modern Carbonylation Methods.[1] Wiley-VCH.[1] (Discusses regioselectivity challenges in cyclic alkenes).

  • Ojima, I. (Ed.).[1] (2013).[1] Catalytic Asymmetric Synthesis.[1] John Wiley & Sons.[1] (Reference for ligand effects on regioselectivity).

Disclaimer: This protocol is for research purposes only. The user assumes all liability for safety and compliance with local regulations regarding high-pressure reactions and chemical handling.

Sources

Application Notes and Protocols for the Reductive Amination of Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, providing one of the most efficient methods for synthesizing amines from carbonyl compounds.[1][2][3][4] This application note provides a comprehensive guide to the reductive amination of methyl 3-formylcyclohexane-1-carboxylate, a versatile building block. We present detailed, field-proven protocols utilizing common hydride reagents, explain the underlying chemical principles, and offer practical guidance on troubleshooting and best practices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel molecular entities.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of carbon-nitrogen (C-N) bonds is fundamental to the construction of a vast array of biologically active molecules, with amines being a ubiquitous functional group in pharmaceuticals.[3][4][5] Reductive amination, which converts an aldehyde or ketone into an amine through an imine intermediate, is a highly valued method due to its operational simplicity, broad substrate scope, and amenability to one-pot procedures.[2] This process avoids the common pitfalls of direct amine alkylation, such as over-alkylation and the use of harsh reagents.[6]

Methyl 3-formylcyclohexane-1-carboxylate serves as an excellent model substrate. It possesses a reactive aldehyde for imine formation and a stable ester moiety, allowing for the selective synthesis of substituted methyl 3-(aminomethyl)cyclohexane-1-carboxylate derivatives, which are valuable scaffolds in drug discovery.

The Chemical Principle: A Tale of Two Steps in One Pot

The direct reductive amination is a sequential reaction that occurs in a single flask. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.[1]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[1][6][7]

  • Hydride Reduction: A selective reducing agent, introduced into the same pot, then reduces the C=N double bond of the imine (or the protonated iminium ion) to furnish the final amine product.[1]

The success of a one-pot reductive amination hinges on the choice of a reducing agent that reduces the imine/iminium ion much faster than it reduces the starting aldehyde.[8][9][10]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination Start Aldehyde (R-CHO) + Amine (R'-NH2) Intermediate Imine Intermediate (R-CH=N-R') Start->Intermediate - H2O (Acid Catalyst) Protonated_Imine Iminium Ion (R-CH=N+H-R') Intermediate->Protonated_Imine + H+ Product Final Amine Product (R-CH2-NH-R') Protonated_Imine->Product + [H-] Reducing_Agent Selective Hydride Reagent (e.g., NaBH(OAc)3) Reducing_Agent->Protonated_Imine

Selecting the Optimal Reducing Agent

The choice of hydride reagent is the most critical parameter for a successful one-pot reductive amination. The ideal reagent must exhibit high chemoselectivity for the iminium ion over the carbonyl group.

ReagentFormulaKey AdvantagesKey DisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Excellent selectivity; mild; high functional group tolerance; safer than NaBH₃CN.[8][9][11]Water-sensitive; incompatible with methanol.[8][12]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[8][12]
Sodium Cyanoborohydride NaBH₃CNGood selectivity; stable in protic solvents like methanol.[6][12]Highly Toxic: Can release HCN gas, especially in acidic conditions.[13][14] Requires careful handling and waste disposal.Methanol (MeOH), Ethanol (EtOH).[12]
Sodium Borohydride NaBH₄Inexpensive; powerful reductant.Not selective: Readily reduces the starting aldehyde.[12] Requires a separate, prior step for complete imine formation.[6]Methanol (MeOH), Ethanol (EtOH).

For general applications involving substrates like methyl 3-formylcyclohexane-1-carboxylate, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high selectivity and enhanced safety profile.[8]

Detailed Experimental Protocols

The following protocols describe the reductive amination of methyl 3-formylcyclohexane-1-carboxylate with benzylamine as a representative primary amine.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Combine Aldehyde, Amine & Solvent B 2. Stir for Imine Formation (Optional Acid) A->B C 3. Add Reducing Agent (Portion-wise) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Work-up (Quench & Extract) D->E F 6. Purify Product (Chromatography) E->F

Sources

Application Note: Chemoselective Hydrogenation of Methyl 3-formyl-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Methyl 3-formyl-3-cyclohexene-1-carboxylate is a highly functionalized building block featuring three distinct reducible moieties: an isolated methyl ester, an alkene (C=C), and an aldehyde (C=O). Structurally, the alkene and aldehyde are conjugated, forming an α,β-unsaturated system. The ester at the C1 position is isolated by sp³ carbons and remains inert under standard catalytic hydrogenation conditions.

The selective hydrogenation of α,β-unsaturated aldehydes is a complex catalytical process of high industrial relevance, particularly in the synthesis of pharmaceuticals and fragrances[1]. Achieving chemoselectivity requires overcoming inherent thermodynamic biases:

  • Thermodynamic Control (Alkene Reduction): The hydrogenation of the olefinic C=C bond is kinetically and thermodynamically preferred over C=O bond hydrogenation[2]. Standard palladium-on-carbon (Pd/C) catalysts facilitate a flat, horizontal adsorption of the C=C bond onto the metal lattice, leading to rapid formation of the saturated aldehyde[3].

  • Kinetic Control (Aldehyde Reduction): To access the allylic alcohol, the reaction must be kinetically steered toward C=O reduction. This is achieved using platinum (Pt) catalysts doped with oxophilic promoters (e.g., Zn²⁺, Fe²⁺). Analysis shows that these strategies enable vertical adsorption of α,β-unsaturated aldehydes via the carbonyl group, yielding high selectivities to unsaturated alcohols while sterically shielding the C=C bond[1].

Chemoselectivity Pathways

The following diagram illustrates the divergent synthetic pathways based on catalyst selection and adsorption geometry.

Chemoselective_Hydrogenation Substrate Methyl 3-formyl-3-cyclohexene -1-carboxylate (Conjugated α,β-unsaturated system) AlkeneRed Methyl 3-formylcyclohexane -1-carboxylate (Saturated Aldehyde) Substrate->AlkeneRed Pathway A: Pd/C, H₂, 1 atm Horizontal C=C Adsorption (Thermodynamic Control) AldehydeRed Methyl 3-(hydroxymethyl) -3-cyclohexene-1-carboxylate (Allylic Alcohol) Substrate->AldehydeRed Pathway B: Pt/C + ZnSO₄, H₂, 5 atm Vertical C=O Adsorption (Kinetic Control) FullyRed Methyl 3-(hydroxymethyl) cyclohexane-1-carboxylate (Fully Saturated Alcohol) AlkeneRed->FullyRed Excess H₂, Elevated Temp/Pressure AldehydeRed->FullyRed Excess H₂, Elevated Temp/Pressure

Fig 1. Chemoselective hydrogenation pathways of Methyl 3-formyl-3-cyclohexene-1-carboxylate.

Experimental Protocols

Protocol A: Selective Alkene Reduction (Thermodynamic Pathway)

Target Product: Methyl 3-formylcyclohexane-1-carboxylate

This protocol utilizes[3], leaving the highly reactive formyl group intact.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of Methyl 3-formyl-3-cyclohexene-1-carboxylate in 30 mL of anhydrous Ethyl Acetate.

    • Causality: Ethyl acetate is chosen over alcohols (e.g., methanol) to prevent the formation of dimethyl acetals from the highly reactive formyl group during the reaction.

  • Catalyst Addition: Carefully add 50 mg of 5% Pd/C (approx. 0.5 mol% Pd).

  • Atmosphere Exchange: Seal the flask with a septum. Purge the vessel with Argon (3 cycles) followed by Hydrogen gas (3 cycles) using a standard Schlenk line or balloon apparatus.

    • Causality: Purging removes oxygen, preventing explosive mixtures and avoiding premature oxidation of the aldehyde to a carboxylic acid.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under 1 atm of H₂ (balloon pressure) for 2–4 hours.

  • Monitoring (Self-Validating Step): Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

    • Causality: The starting material is strongly UV-active due to the conjugated system. Upon reduction of the C=C bond, the product loses its strong UV absorbance (though it remains visible via KMnO₄ stain), providing a definitive visual cue for reaction completion.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of EtOAc. Concentrate the filtrate under reduced pressure to yield the saturated aldehyde.

Protocol B: Selective Aldehyde Reduction (Kinetic Pathway)

Target Product: Methyl 3-(hydroxymethyl)-3-cyclohexene-1-carboxylate

This protocol utilizes a [2] to force vertical adsorption and selective C=O reduction.

Step-by-Step Methodology:

  • Preparation: In a 50 mL stainless steel autoclave, dissolve 10.0 mmol of the substrate in 25 mL of an Isopropanol/Water mixture (9:1 v/v).

    • Causality: Water ensures the solubility of the inorganic promoter, while isopropanol serves as a protic medium that facilitates hydride transfer to the activated carbonyl.

  • Catalyst & Promoter Addition: Add 100 mg of 5% Pt/C and 16 mg of ZnSO₄·7H₂O (10 mol% relative to Pt).

    • Causality: The Zn²⁺ ions act as oxophilic Lewis acids, coordinating with the carbonyl oxygen. This polarizes the C=O bond and forces a vertical adsorption geometry on the Pt surface, sterically shielding the C=C bond from reduction[1].

  • Pressurization: Seal the autoclave, purge with Nitrogen (3 cycles), and then pressurize with H₂ to 5 atm (approx. 73 psi).

  • Reaction: Heat the reactor to 60 °C and stir at 800 rpm for 8–12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the mixture through Celite. Extract the aqueous-alcoholic filtrate with Dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the allylic alcohol.

Quantitative Data & Condition Summary

The following table summarizes the divergent parameters required to achieve >90% chemoselectivity for either pathway.

ParameterProtocol A (Alkene Reduction)Protocol B (Aldehyde Reduction)
Target Product Methyl 3-formylcyclohexane-1-carboxylateMethyl 3-(hydroxymethyl)-3-cyclohexene-1-carboxylate
Catalyst System 5% Pd/C5% Pt/C + ZnSO₄ (Promoter)
Adsorption Geometry Horizontal (Flat)Vertical (via Oxygen)
Solvent Ethyl Acetate (Anhydrous)Isopropanol / H₂O (9:1 v/v)
H₂ Pressure 1 atm (Balloon)5 atm (Autoclave)
Temperature 20–25 °C (Ambient)60 °C
Reaction Time 2–4 hours8–12 hours
Typical Yield >90%80–85%

Troubleshooting & Safety

  • Catalyst Poisoning: Both Pd and Pt catalysts are highly susceptible to poisoning by sulfur or phosphorus compounds. Ensure all glassware and starting materials are strictly free of thiols or phosphines.

  • Pyrophoric Hazards: Dry Pd/C and Pt/C are pyrophoric, especially after exposure to hydrogen. Never allow the filtered catalyst pad to dry out in the air; immediately quench the used filter cake with water or dilute aqueous acid before disposal.

  • Over-reduction: If the fully saturated alcohol (Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate) is observed in Protocol B, reduce the reaction temperature to 40 °C or decrease the H₂ pressure to 3 atm to enhance kinetic control.

References

  • Title: Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review Source: Chemistry of Materials (ACS Publications) URL: [Link]

  • Title: Selective hydrogenation of α,β-unsaturated aldehydes over Pt supported on cerium–zirconium mixed oxide of different composition Source: Catalysis Letters / ResearchGate URL: [Link]

  • Title: The Promotion Effect of Cu on the Pd/C Catalyst in the Chemoselective Hydrogenation of Unsaturated Carbonyl Compounds Source: Bulletin of Chemical Reaction Engineering & Catalysis URL: [Link]

Sources

Using Methyl 3-formylcyclohexane-1-carboxylate as a fragrance intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of Methyl 3-formylcyclohexane-1-carboxylate as a Fragrance Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of Methyl 3-formylcyclohexane-1-carboxylate as a versatile intermediate in the fragrance industry. The protocols and methodologies detailed herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Olfactory Potential of a Bifunctional Building Block

Methyl 3-formylcyclohexane-1-carboxylate is a bifunctional molecule featuring both an aldehyde and an ester functional group attached to a cyclohexane core.[1] This unique structural arrangement makes it a valuable precursor in the synthesis of novel fragrance compounds. The cyclohexane scaffold provides a robust and often desirable alicyclic character, while the reactive aldehyde group serves as a chemical handle for introducing diverse olfactory notes through subsequent chemical transformations. The ester moiety, on the other hand, often contributes to fruity and sweet aromatic profiles.[2][3] The fragrance industry is in constant pursuit of new molecules to create unique and memorable scents, and intermediates like Methyl 3-formylcyclohexane-1-carboxylate offer a gateway to a wide array of complex aroma chemicals.[3][4]

Synthesis of Methyl 3-formylcyclohexane-1-carboxylate via Diels-Alder Cycloaddition

The most efficient and common route to the cyclohexene backbone of the target molecule is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[5][6] In this case, the reaction occurs between a suitable diene, such as 1,3-butadiene, and methyl acrylate as the dienophile. The resulting product, Methyl cyclohex-3-ene-1-carboxylate, can then be hydroformylated to introduce the required formyl group at the 3-position.

Causality in Experimental Design

The choice of reactants and conditions is critical for a successful synthesis. Methyl acrylate is an effective dienophile due to the electron-withdrawing nature of the ester group, which activates the double bond for cycloaddition.[7] The reaction can be accelerated by the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which coordinates to the carbonyl oxygen of the dienophile, further lowering its LUMO energy and enhancing its reactivity.[8][9] The choice of solvent is also important; non-polar solvents are typically used to avoid coordination with the Lewis acid catalyst.

Experimental Workflow: Synthesis

cluster_0 Part A: Diels-Alder Reaction cluster_1 Part B: Hydroformylation A1 Charge reactor with 1,3-butadiene and methyl acrylate in toluene A2 Cool to 0-5 °C A1->A2 A3 Slowly add Lewis acid catalyst (e.g., AlCl3) A2->A3 A4 Allow to warm to room temperature and stir for 12-24h A3->A4 A5 Quench reaction with ice-cold water A4->A5 A6 Extract with diethyl ether A5->A6 A7 Dry organic layer over Na2SO4 and concentrate A6->A7 B1 Dissolve Diels-Alder adduct in a suitable solvent A7->B1 Purified Adduct B2 Add a rhodium-based catalyst B1->B2 B3 Pressurize reactor with syngas (CO/H2) B2->B3 B4 Heat to 80-120 °C for 4-8h B3->B4 B5 Cool, vent, and concentrate the product B4->B5

Caption: Workflow for the two-step synthesis of the target intermediate.

Detailed Protocol: Synthesis of Methyl 3-formylcyclohexane-1-carboxylate

Part A: Synthesis of Methyl cyclohex-3-ene-1-carboxylate (Diels-Alder Adduct)

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer, under a nitrogen atmosphere.

  • Charging Reactants: Charge the flask with methyl acrylate (1.0 eq) and a suitable solvent like toluene. Cool the mixture to 0-5 °C in an ice bath.

  • Diene Addition: Add a cooled solution of 1,3-butadiene (1.1 eq) to the flask.

  • Catalyst Addition: If using a catalyst, slowly add a Lewis acid such as aluminum chloride (0.1 eq) while maintaining the low temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully quench it by pouring the mixture into ice-cold water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Part B: Hydroformylation to Methyl 3-formylcyclohexane-1-carboxylate

  • Reactor Setup: In a high-pressure autoclave, dissolve the purified Methyl cyclohex-3-ene-1-carboxylate from Part A in a high-boiling point solvent like toluene.

  • Catalyst Addition: Add a suitable hydroformylation catalyst, such as a rhodium-based catalyst with appropriate ligands.

  • Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to the desired pressure. Heat the mixture to 80-120 °C and stir for 4-8 hours.

  • Work-up: After cooling to room temperature, carefully vent the excess gas. The resulting mixture contains the desired product, Methyl 3-formylcyclohexane-1-carboxylate.

Purification and Characterization

Purity is paramount in the fragrance industry to ensure a consistent and desirable scent profile. The crude product from the synthesis requires rigorous purification and characterization.

Purification and Characterization Workflow

cluster_0 Characterization Input Crude Product from Synthesis Distillation Fractional Vacuum Distillation Input->Distillation Chromatography Column Chromatography (if needed) Distillation->Chromatography Pure_Product Pure Methyl 3-formylcyclohexane-1-carboxylate Chromatography->Pure_Product GCMS GC-MS (Purity, MW) Pure_Product->GCMS NMR ¹H & ¹³C NMR (Structure) Pure_Product->NMR FTIR FTIR (Functional Groups) Pure_Product->FTIR

Caption: Workflow for purification and subsequent characterization.

Detailed Protocols

Purification:

  • Fractional Vacuum Distillation: This is the preferred method for purifying the final product on a larger scale. The difference in boiling points between the product, any remaining starting materials, and byproducts allows for effective separation.

Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile fragrance compounds.[10][11][12] It provides information on the purity of the sample and the molecular weight of the components, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[10]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule, such as the C=O stretch of the aldehyde and the ester.[12]

Spectroscopic Data Summary
Technique Expected Observations for Methyl 3-formylcyclohexane-1-carboxylate
¹H NMR Signals corresponding to the aldehyde proton (~9.5-10.0 ppm), the methoxy protons of the ester (~3.6-3.7 ppm), and protons on the cyclohexane ring (multiple signals in the 1.0-2.5 ppm range).
¹³C NMR Resonances for the aldehyde carbonyl carbon (~200-205 ppm), the ester carbonyl carbon (~170-175 ppm), the methoxy carbon (~50-55 ppm), and the sp³ carbons of the cyclohexane ring.
FTIR (cm⁻¹) Strong C=O stretching absorptions for the aldehyde (~1720-1740 cm⁻¹) and the ester (~1735-1750 cm⁻¹). C-H stretch for the aldehyde proton (~2720 and ~2820 cm⁻¹).
Mass Spec (EI) A molecular ion peak corresponding to the molecular weight of C₉H₁₄O₃ (170.21 g/mol ).[1]

Application in Fragrance Synthesis: Derivatization via Aldol Condensation

The true value of Methyl 3-formylcyclohexane-1-carboxylate lies in its role as an intermediate. The aldehyde functionality is a prime site for C-C bond formation, allowing for the creation of more complex and olfactorily interesting molecules. Aldol condensation is a classic example, where the aldehyde reacts with another enolizable carbonyl compound to create a larger molecule with new functional groups and potentially new chiral centers.[13][14]

Protocol: Aldol Condensation with Acetone

This protocol describes the synthesis of a larger fragrance molecule with potential floral and fruity notes.

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-formylcyclohexane-1-carboxylate (1.0 eq) in an excess of acetone, which acts as both reactant and solvent.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (catalytic amount).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or GC.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Remove the excess acetone under reduced pressure.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Sensory Evaluation and Stability Testing

Once a new fragrance molecule is synthesized, its olfactory properties and stability must be thoroughly evaluated.

Fragrance Development and Evaluation Workflow

cluster_0 Sensory Evaluation cluster_1 Stability Testing Start Synthesized Fragrance Molecule Panel Evaluation by Trained Sensory Panel Start->Panel Accelerated Accelerated Stability (Heat, Light) Start->Accelerated Profile Develop Olfactory Profile (e.g., fruity, floral, woody) Panel->Profile Final Final Fragrance Formulation Profile->Final RealTime Real-Time Stability in Product Base Accelerated->RealTime RealTime->Final

Caption: The overall process from a new molecule to a final formulation.

Protocol: Accelerated Stability Testing

Stability testing is crucial to ensure the fragrance does not degrade or change its scent profile over the product's shelf life.[15][16][17]

  • Sample Preparation: Prepare solutions of the fragrance compound at a typical use concentration in various bases (e.g., 10% in ethanol for a fine fragrance, 1% in an unscented lotion base).

  • Exposure Conditions:

    • Heat Stability: Place samples in an oven at a constant elevated temperature (e.g., 40-50 °C) for a period of 1 to 3 months.

    • Light Stability: Expose samples to controlled UV light to simulate exposure to sunlight.

  • Evaluation: At regular intervals (e.g., weekly), evaluate the samples for any changes in color, clarity, and, most importantly, odor profile compared to a control sample stored in the dark at room temperature.

Conclusion

Methyl 3-formylcyclohexane-1-carboxylate is a highly valuable and versatile intermediate for the fragrance industry. Its synthesis via a robust Diels-Alder reaction followed by hydroformylation provides a reliable route to this bifunctional building block. The presence of both an aldehyde and an ester on a cyclohexane frame allows for a multitude of chemical modifications, leading to the creation of novel and complex fragrance molecules with a wide range of potential olfactory profiles. The protocols and methodologies outlined in this guide provide a solid foundation for the successful synthesis, purification, characterization, and application of this important fragrance intermediate.

References

  • Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositions.
  • MDPI. (2007, October 19). Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Methyl 3-formylcyclohexane-1-carboxylate. Retrieved March 7, 2024, from [Link]

  • YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses. (2016, September 27). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositons.
  • News-Medical.net. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2020, November 21). (PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of acrylonitrile methyl acrylate statistical copolymers as melt processable carbon fiber precursors. Retrieved March 7, 2024, from [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (n.d.). Diels—Alder Reactions. II. The Independence of Reaction Temperature and Mode of Addition in the Isoprene—Methyl Acrylate Diels-Alder Reaction. Retrieved March 7, 2024, from [Link]

  • NIST WebBook. (n.d.). 3-Cyclohexene-1-carboxylic acid, methyl ester. Retrieved March 7, 2024, from [Link]

  • Open Research Repository. (2014, November 17). The Diels–Alder Reaction in Steroid Synthesis. Retrieved March 7, 2024, from [Link]

  • PMC. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved March 7, 2024, from [Link]

  • MDPI. (2021, December 31). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. Retrieved March 7, 2024, from [Link]

  • Beilstein Journals. (2022, June 27). Synthesis of odorants in flow and their applications in perfumery. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved March 7, 2024, from [Link]

  • MDPI. (2022, April 7). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Retrieved March 7, 2024, from [Link]

  • PMC. (n.d.). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Retrieved March 7, 2024, from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved March 7, 2024, from [Link]

  • MDPI. (2025, April 4). Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). A Diels–Alder reaction of methyl acrylate with cyclopentadiene to give.... Retrieved March 7, 2024, from [Link]

  • European Commission. (n.d.). opinion of the sccnfp on hydroxyisohexyl-3-cyclohexene carboxaldehyde (lyral). Retrieved March 7, 2024, from [Link]

  • PMC. (2021, June 1). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6.... Retrieved March 7, 2024, from [Link]

  • DTU Research Database. (n.d.). Catalytic synthesis of methacrolein> via >the condensation of formaldehyde and propionaldehyde with l-proline. Retrieved March 7, 2024, from [Link]

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Grignard reaction workup for cyclohexane aldehyde esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Workup Protocols for Grignard Additions to Cyclohexane Aldehyde Esters

Abstract

This application note details high-fidelity workup protocols for Grignard reactions involving cyclohexane aldehyde esters (e.g., ethyl 4-formylcyclohexanecarboxylate). The primary challenge in these syntheses is not the carbon-carbon bond formation, but the post-reaction isolation. Standard acidic workups frequently result in ester hydrolysis, alcohol dehydration, or intractable magnesium emulsions. This guide prioritizes the Rochelle Salt (Sodium Potassium Tartrate) method as the "Gold Standard" for preserving ester functionality and ensuring phase separation, while also providing alternative protocols for specific scale-up scenarios.

Strategic Analysis: The Chemoselectivity & Workup Paradox

The substrate class—cyclohexanes bearing both aldehyde and ester functionalities—presents a unique "Trojan Horse" challenge. While the aldehyde is kinetically more reactive toward nucleophilic attack than the ester, the thermodynamic stability of the final product is determined during the quench.

The Chemical Conflict
  • Reaction Phase: We rely on the kinetic difference (

    
    ) to achieve chemoselectivity at low temperatures (
    
    
    
    to
    
    
    ).
  • Quench Phase: The resulting magnesium alkoxide intermediate is a strong base.

    • Risk A (Hydrolysis): If quenched with strong aqueous acid (

      
      , 
      
      
      
      ), the remote ester group is liable to acid-catalyzed hydrolysis.
    • Risk B (Emulsion): Magnesium salts (

      
      , 
      
      
      
      ) form gelatinous precipitates in water/ether biphasic systems, trapping the product and lowering yield.
    • Risk C (Stereochemical Drift): In substituted cyclohexanes, the resulting alcohol can exist as axial or equatorial. Harsh workups can induce elimination (dehydration) of axial alcohols due to favorable anti-periplanar geometry with adjacent protons.

Experimental Protocols

Protocol A: The "Gold Standard" – Rochelle Salt Solubilization

Recommended for: Acid-sensitive esters, high-value intermediates, and reactions prone to emulsions.

Mechanism: Sodium potassium tartrate (Rochelle salt) acts as a bidentate ligand, chelating


 ions. This solubilizes the magnesium salts in the aqueous layer, preventing the formation of the dreaded "magnesium gel" and allowing for a clean phase cut without using strong acids.

Reagents:

  • Saturated Aqueous Rochelle Salt Solution (Prepared by dissolving potassium sodium tartrate tetrahydrate in water until saturation).

  • Solvent: Diethyl Ether (

    
    ) or TBME (Tert-butyl methyl ether).
    

Step-by-Step Methodology:

  • Dilution: Upon reaction completion, dilute the crude reaction mixture with 2 volumes of

    
     while still at reaction temperature (e.g., 
    
    
    
    ).
  • Controlled Quench: Remove the cooling bath. Add the Saturated Rochelle Salt solution dropwise via an addition funnel.

    • Stoichiometry: Use approximately 20 mL of saturated solution per 10 mmol of Grignard reagent used.

  • The "Digestion" (Critical Step): The mixture will initially look cloudy/curdled. Vigorous stirring is required. Stir at room temperature for 30–60 minutes.

    • Visual Endpoint: The mixture separates into two pristine, transparent layers. The organic layer is clear; the aqueous layer is clear/colorless.

  • Separation: Transfer to a separatory funnel. Isolate the organic layer.[1][2]

  • Wash: Wash the organic layer once with brine to remove residual tartrate.

  • Dry: Dry over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the product is extremely acid-sensitive (Lewis acidity of
    
    
    can sometimes trigger sensitive eliminations).
Protocol B: The Buffered Ammonium Chloride Quench

Recommended for: Robust esters, large-scale reactions where cost of tartrate is prohibitive.

Mechanism:


 provides a mild proton source (

) to protonate the alkoxide without generating a high concentration of

that would attack the ester.

Step-by-Step Methodology:

  • Cooling: Cool the reaction mixture to

    
    .
    
  • Quench: Slowly add saturated aqueous

    
     .
    
    • Caution: This is exothermic. Watch for solvent reflux.

  • Solubilization Check: If a white precipitate (

    
     / basic magnesium halides) forms and hinders separation, add water. If the solid persists and traps the organic layer, do not add strong acid. Instead, filter the entire biphasic mixture through a Celite pad to remove the solids, then separate the filtrate layers.
    
  • pH Check: Ensure the aqueous layer is not strongly basic. If

    
    , the ester is at risk of saponification. Add more 
    
    
    
    if necessary.

Stereochemical Considerations: The Cyclohexane Factor

When a Grignard reagent (


) attacks a cyclohexane-based aldehyde, the stereochemical outcome is governed by the trajectory of attack.
  • Equatorial Attack: Leads to the Axial Alcohol .

  • Axial Attack: Leads to the Equatorial Alcohol .

For 4-substituted cyclohexanecarbaldehydes, the "Cram's Rule" equivalent (Felkin-Anh) is complicated by ring conformation. Generally, equatorial attack is favored kinetically, often yielding the axial alcohol as the major product.

Why Workup Matters: Axial alcohols on cyclohexane rings are prone to elimination (dehydration) under acidic conditions because the leaving group (


) is anti-periplanar to the axial protons on C2/C6.
  • Implication: If you use an acidic workup (

    
    ), you risk converting your axial alcohol product into an alkene. Protocol A (Rochelle)  is neutral and prevents this side reaction.
    

Troubleshooting & Decision Matrix

ObservationProbable CauseCorrective Action
Emulsion (3 layers) Insoluble Mg-salts trapping organic/aqueous interface.Add Saturated Rochelle Salt and stir vigorously for 1 hour. Do not simply add more water.
Low Yield (Ester Loss) Hydrolysis of ester during quench.Switch from

to Rochelle Salt. Ensure quench temp is

.
Alkene formation Acid-catalyzed dehydration of alcohol.The workup was too acidic. Avoid

. Use

instead of

for drying.[1]
Recovered Aldehyde Enolization of aldehyde (acting as acid) rather than nucleophilic attack.Use "Cerium Chloride" (

) additive (Luche-type conditions) to increase nucleophilicity or lower reaction temp.

Visual Workflow (DOT Diagram)

GrignardWorkup Start Crude Grignard Mixture (Aldehyde + Ester Substrate) CheckSensitivity Is the Ester/Product Acid-Sensitive? Start->CheckSensitivity RochellePath Protocol A: Rochelle Salt (Sodium Potassium Tartrate) CheckSensitivity->RochellePath Yes (High Value/Risk) AmmoniumPath Protocol B: NH4Cl Quench (Buffered Aqueous) CheckSensitivity->AmmoniumPath No (Robust/Scale) Chelation Mechanism: Chelation of Mg2+ (Breaks Emulsions, Neutral pH) RochellePath->Chelation Stirring CRITICAL: Vigorously Stir 30-60 mins until Clear Chelation->Stirring Separation1 Phase Separation (Clean Interface) Stirring->Separation1 Final Isolate Organic Layer (Dry over Na2SO4) Separation1->Final Precipitate Risk: Mg(OH)2 Precipitate or Emulsion AmmoniumPath->Precipitate Filter Action: Filter through Celite or Add Water Precipitate->Filter Separation2 Phase Separation Filter->Separation2 Separation2->Final

Caption: Decision tree for selecting the optimal workup based on substrate sensitivity and emulsion risk.

References

  • Seyferth, D. (2009). "The Grignard Reagents".[3][4][5][6][7][8] Organometallics, 28(6), 1598–1605. Link

  • Not Voodoo. (2024).[9] "Workup Tricks: Managing Emulsions". University of Rochester.[10][11][12] Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for chemoselectivity).
  • BenchChem. (2025).[1] "Preventing Hydrolysis During Workup". Link

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Catalytic reduction of formyl group in Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Selective Catalytic Reduction of Methyl 3-formylcyclohexane-1-carboxylate

Introduction: The Strategic Conversion of an Aldehyde to a Primary Alcohol

The selective reduction of a formyl (aldehyde) group in the presence of other reducible functionalities is a cornerstone transformation in modern organic synthesis. This application note focuses on the catalytic reduction of Methyl 3-formylcyclohexane-1-carboxylate[1] to its corresponding primary alcohol, Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate[2][3]. This specific conversion is of significant interest to researchers in pharmaceutical development and fine chemical synthesis, where the resulting hydroxymethyl compound serves as a valuable building block for more complex molecular architectures. The challenge lies in achieving high chemoselectivity, reducing the highly reactive aldehyde group while preserving the less reactive methyl ester.

This guide provides an in-depth analysis of two primary catalytic methodologies: high-pressure catalytic hydrogenation and catalytic transfer hydrogenation (CTH). We will explore the mechanistic underpinnings of these methods, provide detailed, field-tested protocols, and offer insights into process optimization and troubleshooting.

Pillar 1: Mechanistic Insights & Strategy Selection

The successful reduction of Methyl 3-formylcyclohexane-1-carboxylate hinges on exploiting the inherent reactivity difference between the aldehyde and the ester carbonyls. The formyl group's carbonyl carbon is significantly more electrophilic and less sterically hindered than the ester carbonyl, which is stabilized by resonance with the adjacent oxygen atom[4][5]. This makes the aldehyde the preferred site for nucleophilic attack by a hydride or its equivalent.

Methodology Comparison
FeatureHigh-Pressure Catalytic HydrogenationCatalytic Transfer Hydrogenation (CTH)
Hydrogen Source High-pressure H₂ gasOrganic donor molecules (e.g., 2-Propanol, Formic Acid)[6][7]
Key Advantages High reaction rates, clean process (no donor byproducts)[8]Avoids hazardous H₂ gas and high-pressure reactors, milder conditions[9][10]
Key Disadvantages Requires specialized, pressure-rated equipment; significant safety protocols for H₂ gas[11][12]Can be slower; requires stoichiometric amounts of a hydrogen donor
Common Catalysts Pd/C, Pt/C, PtO₂[13]Raney® Nickel, Ru complexes, Pd complexes[6][14]
Selectivity Generally excellent for aldehyde vs. esterHigh selectivity can be achieved with the right catalyst/donor system
The Mechanism of Heterogeneous Catalysis

In heterogeneous catalytic hydrogenation, the reaction occurs on the surface of a solid metal catalyst, such as Palladium on Carbon (Pd/C). The process involves several key steps:

  • Adsorption: Both molecular hydrogen (H₂) and the substrate (the aldehyde) are adsorbed onto the catalyst's active sites.[15]

  • Dissociation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species (M-H) on the surface.[15][16]

  • Hydrogen Transfer: The adsorbed aldehyde's carbonyl group is sequentially attacked by two of these surface-bound hydrogen atoms. This stepwise addition first forms a hemiacetal-like intermediate and then the final alcohol product.[16]

  • Desorption: The final product, Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Heterogeneous_Catalysis_Mechanism cluster_surface Catalyst Surface (e.g., Pd/C) H2 H₂ Gas Adsorbed_H2 Adsorbed H₂ H2->Adsorbed_H2 1. Adsorption Substrate Aldehyde (R-CHO) Adsorbed_Substrate Adsorbed R-CHO Substrate->Adsorbed_Substrate 1. Adsorption MH Metal-Hydride (M-H) Adsorbed_H2->MH 2. Dissociation Intermediate Adsorbed Intermediate (R-CH₂O-M) MH->Intermediate 3. H Transfer Adsorbed_Substrate->Intermediate 3. H Transfer Product_ads Adsorbed Product (R-CH₂OH) Intermediate->Product_ads 3. H Transfer Product_des Product (R-CH₂OH) Product_ads->Product_des 4. Desorption

Caption: Mechanism of heterogeneous catalytic hydrogenation on a metal surface.

Pillar 2: Validated Experimental Protocols

The following protocols are designed to be self-validating by incorporating rigorous safety measures, procedural checks, and clear work-up steps.

Protocol 1: High-Pressure Hydrogenation with 10% Palladium on Carbon (Pd/C)

This protocol details the reduction using a standard high-pressure reactor, such as a Parr shaker apparatus. It is highly efficient but requires strict adherence to safety procedures due to the use of flammable hydrogen gas and a potentially pyrophoric catalyst.[12]

Safety Imperatives:

  • Fume Hood: All operations, including reactor charging and catalyst handling, must be performed in a certified chemical fume hood.[17]

  • Catalyst Handling: 10% Pd/C is pyrophoric, especially after use. Never allow the catalyst to dry and come into contact with air.[18] It should be handled as a wet slurry.

  • Pressure Safety: Use a blast shield.[18] Never exceed the pressure rating of the reactor.[17] Ensure all fittings are secure and perform a leak test with an inert gas (N₂ or Ar) before introducing hydrogen.[17]

  • Purging: Thoroughly purge the reactor headspace to remove all oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[11]

Materials and Equipment:

  • Methyl 3-formylcyclohexane-1-carboxylate

  • 10% Palladium on Carbon (50% wet)

  • Solvent: Methanol or Ethyl Acetate (ACS grade or higher)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus) with glass liner

  • Hydrogen gas cylinder with a two-stage regulator

  • Nitrogen gas cylinder for purging

  • Celite® for filtration

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reactor Charging:

    • To the glass liner of the reactor, add a magnetic stir bar.

    • Add Methyl 3-formylcyclohexane-1-carboxylate (1.0 eq).

    • Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (0.5–2 mol% Pd relative to the substrate). The catalyst should be weighed and transferred quickly as a wet paste.

    • Add the solvent (e.g., Methanol) to a concentration of approximately 0.1–0.5 M.

  • System Assembly and Leak Test:

    • Place the liner in the reactor body and assemble the reactor head, tightening the bolts diagonally and gradually to ensure a proper seal.[17]

    • Connect the reactor to the gas lines.

    • Pressurize the sealed reactor with nitrogen to the intended reaction pressure (e.g., 50 psi) and close the inlet valve. Monitor the pressure gauge for 15-20 minutes to ensure there are no leaks.

  • Inerting and Hydrogenation:

    • Vent the nitrogen pressure.

    • Purge the system by pressurizing with nitrogen (to ~20 psi) and venting three times to remove all air.[17]

    • Perform a final purge cycle with hydrogen gas (pressurize to ~20 psi, then vent).

    • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

    • Begin vigorous stirring and, if necessary, heat to the desired temperature (often ambient temperature is sufficient).

  • Reaction Monitoring and Completion:

    • Monitor the reaction by observing the drop in hydrogen pressure as it is consumed.

    • To check for completion, stop stirring, cool to room temperature, carefully vent the hydrogen, and purge with nitrogen three times.[17] A small aliquot can be removed for analysis by TLC or GC-MS.

  • Work-up and Catalyst Filtration:

    • Once the reaction is complete, vent the hydrogen and purge the system thoroughly with nitrogen.

    • Open the reactor in the fume hood.

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Crucially, ensure the Celite pad is kept wet throughout the filtration process. [18]

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional solvent.

    • NEVER allow the filter cake containing the catalyst to dry. [18] Immediately after filtration, transfer the Celite/catalyst mixture to a separate waste container and submerge it in water.[18]

  • Product Isolation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the product further via column chromatography.

High_Pressure_Hydrogenation_Workflow A 1. Charge Reactor (Substrate, Solvent, Pd/C) B 2. Assemble & Leak Test (with N₂) A->B C 3. Purge System (3x N₂, 1x H₂) B->C D 4. Pressurize with H₂ (50-100 psi) C->D E 5. Run Reaction (Stirring, RT) D->E F 6. Monitor Completion (Pressure Drop, TLC/GC) E->F G 7. Depressurize & Purge (with N₂) F->G Reaction Complete H 8. Safe Catalyst Filtration (Wet Celite Pad) G->H I 9. Product Isolation (Rotary Evaporation) H->I

Caption: Experimental workflow for high-pressure catalytic hydrogenation.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Raney® Nickel

This protocol offers a non-pressurized alternative using 2-propanol as both the solvent and the hydrogen donor.[6] It is operationally simpler but requires careful handling of Raney® Nickel.

Safety Imperatives:

  • Raney® Nickel: This catalyst is typically supplied as a slurry in water and is pyrophoric if allowed to dry.[18] Handle with care and ensure it remains wet at all times.

  • Solvent Flammability: 2-propanol is flammable. Perform the reaction in a well-ventilated fume hood and heat using a heating mantle with a stirrer.

Materials and Equipment:

  • Methyl 3-formylcyclohexane-1-carboxylate

  • Raney® Nickel 2800 (slurry in water)

  • 2-Propanol (ACS grade or higher)

  • Round-bottom flask with a reflux condenser

  • Magnetic stir plate and stir bar

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Catalyst Preparation:

    • In a small beaker, decant the water from the required amount of Raney® Nickel slurry.

    • Wash the catalyst by adding 2-propanol, stirring gently, allowing the dense catalyst to settle, and decanting the supernatant. Repeat this process three times to exchange the water for 2-propanol.[6]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-formylcyclohexane-1-carboxylate (1.0 eq).

    • Add 2-propanol as the solvent (approx. 10 mL per 1 g of substrate).[6]

    • Carefully transfer the washed Raney® Nickel catalyst (approx. 2.5 g per 1 g of substrate) into the flask.[6]

  • Reaction Execution:

    • With gentle stirring, heat the mixture to a steady reflux. The progress of the reaction can be monitored by TLC or GC-MS.

    • Reflux until the starting material is fully consumed (typically 1-4 hours).

  • Work-up and Catalyst Removal:

    • Allow the reaction mixture to cool to room temperature.

    • Turn off the stirring and allow the dense Raney® Nickel catalyst to settle to the bottom of the flask.

    • Carefully decant the supernatant solution containing the product. Alternatively, the mixture can be filtered through a pad of Celite®, ensuring the catalyst is never allowed to dry.

    • Rinse the catalyst with a small amount of fresh 2-propanol and combine the organic layers.

    • Deactivate the leftover catalyst by slowly and carefully adding dilute acid (e.g., 1M HCl) in a fume hood until gas evolution ceases.

  • Product Isolation:

    • Concentrate the combined organic solution under reduced pressure to remove the 2-propanol and yield the crude product, Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate.

    • Purify as needed by column chromatography.

Pillar 3: Troubleshooting and Optimization

ObservationPotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Inactive or poisoned catalyst.[19] 2. Insufficient hydrogen (leak in high-pressure setup or depleted donor in CTH).[19] 3. Insufficient mixing.1. Use a fresh batch of catalyst or increase catalyst loading. Ensure starting materials and solvents are pure. 2. For H₂ hydrogenation, re-check the system for leaks. For CTH, ensure the donor is fresh and anhydrous. 3. Increase the stirring rate to ensure good contact between the catalyst, substrate, and hydrogen source.
Formation of Byproducts (e.g., over-reduction of ester) 1. Reaction conditions are too harsh (high temperature, high pressure, long reaction time). 2. Catalyst is not selective enough.1. Reduce the H₂ pressure or reaction temperature. Monitor the reaction closely and stop it as soon as the aldehyde is consumed. 2. While Pd, Pt, and Raney-Ni are generally selective, consider a milder reagent like NaBH₄ if chemoselectivity is a persistent issue.[4][20]
Low Product Recovery 1. Product adsorbed onto the catalyst. 2. Inefficient extraction during work-up.1. After filtering the catalyst, wash the filter cake thoroughly with several portions of fresh solvent. 2. Ensure complete transfer and rinsing of all glassware during the work-up process.

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  • Efficient Hydrogenation of 3-Methylcyclohex-3-en-1-one. Benchchem.
  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI. (2024).
  • Hydrogenation Catalysts. Tokyo Chemical Industry.

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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from Methyl 3-formylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

Methyl 3-formylcyclohexanecarboxylate is a versatile C9 building block poised for significant application in modern pharmaceutical development.[1] Its value lies in the orthogonal reactivity of its two functional groups—an aldehyde and a methyl ester—situated on a non-aromatic, sp³-rich cyclohexyl core. This arrangement offers medicinal chemists a powerful platform to construct complex molecular architectures, particularly chiral amines and rigid bicyclic scaffolds, which are highly sought-after motifs in drug discovery.[2] The C(sp³)-rich nature of the cyclohexane ring can enhance key drug properties such as solubility and metabolic stability when used as a bioisosteric replacement for flat aromatic rings.[2]

This guide provides an in-depth exploration of key synthetic transformations starting from Methyl 3-formylcyclohexanecarboxylate, focusing on the underlying principles, field-proven protocols, and strategic considerations for synthesizing high-value pharmaceutical intermediates.

Core Synthetic Pathways and Strategic Overview

The dual functionality of the starting material allows for several divergent synthetic pathways. The choice of reaction is dictated by the desired target scaffold. The aldehyde is a prime site for nucleophilic attack and reductive processes, while the ester serves as a handle for amide formation or as a directing group in cyclization reactions.

G start Methyl 3-formylcyclohexanecarboxylate reductive_amination Pathway A: Reductive Amination start->reductive_amination R-NH2, [H] cyclization Pathway B: Intramolecular Cyclization start->cyclization Domino Rxn (e.g., Michael-Aldol) reduction Pathway C: Chemoselective Reduction start->reduction NaBH4 or H2/cat. amines Chiral Amines & N-Heterocycles reductive_amination->amines bicyclic Bicyclic Scaffolds (e.g., Bicyclo[3.2.1]octanes) cyclization->bicyclic diols Cyclohexane Methanols & Diols reduction->diols

Figure 1: Key synthetic transformations of Methyl 3-formylcyclohexanecarboxylate.

Pathway A: Synthesis of Chiral Amines via Reductive Amination

Reductive amination is arguably the most powerful method for converting aldehydes and ketones into amines.[3] This one-pot reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ. For pharmaceutical synthesis, this pathway is critical for introducing the nitrogen-containing functional groups essential for biological activity. The use of biocatalysts like transaminases or imine reductases can offer exceptional stereoselectivity, a crucial aspect of modern drug development.[4][5][6]

Causality Behind Reagent Selection:

The choice of reducing agent is paramount for a successful one-pot reductive amination. Strong hydrides like lithium aluminum hydride (LiAlH₄) are unsuitable as they would readily reduce the starting aldehyde before imine formation can occur. Milder, more selective reagents are required.

  • Sodium Triacetoxyborohydride (STAB): Often the reagent of choice. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine (iminium ion). It is non-toxic and tolerates a wide range of functional groups.

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice. Its reactivity is pH-dependent; it is most effective at reducing iminium ions under weakly acidic conditions (pH 4-6), where imine formation is also favored.[3] However, it can release toxic hydrogen cyanide gas upon acidification, requiring careful handling.[3]

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂) is a clean and effective method.[7] It avoids stoichiometric hydride reagents, making it highly atom-economical and scalable. However, it may not be compatible with other reducible functional groups in the molecule (e.g., alkenes).[7]

Experimental Protocol: Synthesis of Methyl 3-((benzylamino)methyl)cyclohexanecarboxylate

This protocol details a standard reductive amination using the preferred and safer sodium triacetoxyborohydride.

G start_node 1. Combine Starting Materials reaction_node 2. Add Reducing Agent start_node->reaction_node Portion-wise addition stir_node 3. Stir at RT (12-24h) reaction_node->stir_node Monitor by TLC/LC-MS quench_node 4. Quench & Work-up stir_node->quench_node Sat. NaHCO3 (aq) purify_node 5. Purify quench_node->purify_node EtOAc extraction, dry over MgSO4 product_node Final Product purify_node->product_node Column Chromatography

Figure 2: Workflow for reductive amination protocol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 3-formylcyclohexanecarboxylate170.211.70 g10.0
Benzylamine107.151.18 g (1.21 mL)11.0
Sodium Triacetoxyborohydride (STAB)211.943.18 g15.0
Dichloromethane (DCM)-50 mL-
Acetic Acid (optional)60.05~0.1 mL-

Procedure:

  • To a 250 mL round-bottom flask, add Methyl 3-formylcyclohexanecarboxylate (1.70 g, 10.0 mmol) and dissolve in dichloromethane (50 mL).

  • Add benzylamine (1.21 mL, 11.0 mmol) to the solution. If the amine salt is used, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Expert Insight: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced. However, STAB is often effective without an acid catalyst.[8]

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Pathway B: Constructing Bicyclic Scaffolds

The creation of rigid, three-dimensional scaffolds is a primary goal in medicinal chemistry to improve binding affinity and selectivity. The aldehyde and ester groups in Methyl 3-formylcyclohexanecarboxylate are perfectly positioned to participate in intramolecular reactions, leading to the formation of valuable bicyclic systems like bicyclo[3.2.1]octanes.[9] These reactions often proceed through a domino or cascade sequence, where a single set of conditions initiates multiple bond-forming events.

Mechanism Insight: The Intramolecular Michael-Aldol Domino Reaction

One powerful strategy involves reacting the starting material with a suitable nucleophile that can trigger a cascade. For example, a reaction with a 1,3-dicarbonyl compound under basic conditions can initiate an intermolecular Michael addition, followed by an intramolecular aldol condensation to rapidly build complexity.[9]

Protocol: Synthesis of a Bicyclo[3.2.1]octane Core

This protocol provides a representative example of a domino reaction to construct a bicyclic intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 3-formylcyclohexanecarboxylate170.21851 mg5.0
Dimethyl Malonate132.12727 mg (0.65 mL)5.5
Potassium tert-butoxide (KOtBu)112.21617 mg5.5
tert-Butanol (t-BuOH)-25 mL-

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve dimethyl malonate (0.65 mL, 5.5 mmol) in anhydrous tert-butanol (15 mL).

  • Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (617 mg, 5.5 mmol) portion-wise. Stir for 20 minutes at 0 °C to form the enolate.

  • Causality: Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for generating the malonate enolate without competing side reactions like transesterification.

  • In a separate flask, dissolve Methyl 3-formylcyclohexanecarboxylate (851 mg, 5.0 mmol) in anhydrous tert-butanol (10 mL).

  • Slowly add the solution of the starting aldehyde to the pre-formed enolate solution at 0 °C via a syringe or dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. The reaction sequence involves an initial Knoevenagel condensation followed by an intramolecular Michael addition.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction back to 0 °C and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography to isolate the bicyclic product. Further stereochemical analysis (e.g., by NMR spectroscopy) is required to confirm the structure.

Pathway C: Chemoselective Reduction to Hydroxy-Intermediates

Reducing the aldehyde to a primary alcohol yields Methyl 3-(hydroxymethyl)cyclohexanecarboxylate, a valuable di-functional intermediate for synthesizing polyesters or for further functionalization.

Reagent Selection for Chemoselectivity:
  • Sodium Borohydride (NaBH₄): This is the ideal reagent for this transformation. It is a mild reducing agent that rapidly reduces aldehydes and ketones but is generally unreactive towards esters, especially in alcoholic solvents like methanol or ethanol at low temperatures (0 °C to room temperature). This chemoselectivity is the cornerstone of this protocol.[8]

  • Catalytic Hydrogenation: While effective for reducing aldehydes, certain catalysts (like Raney Nickel) and conditions (high pressure/temperature) can also reduce the ester.[10] Milder conditions with catalysts like Pd/C can sometimes favor aldehyde reduction, but NaBH₄ offers more reliable and straightforward chemoselectivity in a laboratory setting.[11]

Protocol: Synthesis of Methyl 3-(hydroxymethyl)cyclohexanecarboxylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 3-formylcyclohexanecarboxylate170.213.40 g20.0
Sodium Borohydride (NaBH₄)37.830.91 g24.0
Methanol (MeOH)-100 mL-

Procedure:

  • Dissolve Methyl 3-formylcyclohexanecarboxylate (3.40 g, 20.0 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (0.91 g, 24.0 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C. Vigorous gas evolution (H₂) will occur.

  • After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of 1M HCl until the gas evolution ceases and the pH is ~6-7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be further purified by chromatography if necessary.

References

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ResearchGate. Available at: [Link]

  • Wu, Y., & Dockendorff, C. (2018). Synthesis of a Novel Bicyclic Scaffold Inspired by the Antifungal Natural Product Sordarin. e-Publications@Marquette. Available at: [Link]

  • Wu, Y., & Dockendorff, C. (2018). Synthesis of a Novel Bicyclic Scaffold Inspired by the Antifungal Natural Product Sordarin. ChemRxiv. Available at: [Link]

  • Busto, E., et al. (2022). Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. Available at: [Link]

  • Alonso, F., et al. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]

  • Formylation of Amines. PMC. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Methyl 3-formylcyclohexane-1-carboxylate. PubChem. Available at: [Link]

  • Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis. Available at: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. Available at: [Link]

  • Simon, R. C., et al. (2020). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Ziarani, G. M., & Mofateh, P. (2020). THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON 3-FORMYLCHROMONE VIA ORGANIC REACTIONS. HETEROCYCLES. Available at: [Link]

  • Synthesis of bicyclo[5.3.0]azulene derivatives. PMC. Available at: [Link]

  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. PMC. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

  • A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α‑Trialkyl-α-tertiary Amines. University of Cambridge. Available at: [Link]

  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. ChemRxiv. Available at: [Link]

  • Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. OSTI.GOV. Available at: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]

  • Organic Synthesis of Some Commercially-Available Heterocyclic Drugs. YouTube. Available at: [Link]

  • Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. ChemRxiv. Available at: [Link]

  • Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts. PMC. Available at: [Link]

  • Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives. Royal Society of Chemistry. Available at: [Link]

  • Methyl-Containing Pharmaceuticals: Methylation in Drug Design. ResearchGate. Available at: [Link]

Sources

Application Note: Chemoselective Ester Hydrolysis of Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Introduction & Mechanistic Rationale

The transformation of Methyl 3-formylcyclohexane-1-carboxylate to its corresponding carboxylic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses two highly reactive functional groups: an electrophilic methyl ester and a base-sensitive formyl (aldehyde) group.

Under standard saponification conditions (e.g., aqueous NaOH or KOH at elevated temperatures), the hydroxide ion acts as both a nucleophile and a strong base[1]. Because the C3 position of the cyclohexane ring (alpha to the formyl group) contains an acidic proton, strong bases rapidly deprotonate this site to generate an enolate intermediate. This triggers two catastrophic failure modes:

  • Epimerization: Re-protonation of the enolate typically occurs from the less sterically hindered face, destroying the cis/trans stereochemical integrity of the cyclohexane ring[2].

  • Aldol Condensation: The enolate can attack the highly electrophilic formyl group of an adjacent molecule, leading to heavy oligomeric impurities and drastically reduced yields.

The Solution (Causality & Design): To achieve high-fidelity hydrolysis, we must exploit kinetic control. By utilizing Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent at 0 °C, we alter the reaction dynamics. The lithium cation (


) acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the ester carbon, allowing nucleophilic attack by hydroxide to proceed rapidly at temperatures where aldehyde enolization is kinetically frozen[3][4].

For larger process-scale applications (>100g) where exothermic hot-spots cannot be perfectly controlled, a Protection-Deprotection Strategy using an acetal intermediate is required to guarantee stereochemical preservation[2].

Strategic Workflows

The following diagram outlines the decision matrix for selecting the appropriate hydrolysis route based on scale and stereochemical sensitivity.

Workflow Start Methyl 3-formylcyclohexane- 1-carboxylate Cond1 Route A: Direct Mild Hydrolysis (LiOH, THF/H2O, 0°C) Start->Cond1 Cond2 Route B: Protection Strategy (High Fidelity / Scale-up) Start->Cond2 SideRxn Avoid: Strong Base (NaOH/KOH) Risk: Aldol & Epimerization Start->SideRxn Product 3-formylcyclohexane- 1-carboxylic acid Cond1->Product Direct Conversion Acetal 1. Ethylene glycol, pTsOH (Acetal Protection) Cond2->Acetal Sapon 2. NaOH/H2O, then HCl (Saponification & Deprotection) Acetal->Sapon Sapon->Product

Figure 1: Strategic workflows for the chemoselective hydrolysis of Methyl 3-formylcyclohexane-1-carboxylate.

Experimental Protocols

Protocol A: Direct Chemoselective Hydrolysis (Kinetic Control)

Recommended for discovery chemistry and scales < 50g.

Self-Validating Principle: The reaction relies on strict temperature control. The use of 2,4-Dinitrophenylhydrazine (2,4-DNP) TLC stain validates that the aldehyde remains intact throughout the process, as it will instantly form a bright orange spot if the formyl group is preserved.

  • Preparation: Dissolve Methyl 3-formylcyclohexane-1-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water (0.2 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to exactly 0 °C. Causality: Temperatures above 5 °C exponentially increase the rate of C3 deprotonation.

  • Base Addition: Prepare a 1.0 M aqueous solution of Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.2 eq). Add this solution dropwise over 15 minutes via an addition funnel[3].

  • Monitoring: Stir at 0 °C for 2 hours. Monitor the disappearance of the ester via TLC (Hexanes/EtOAc 7:3, 2,4-DNP stain).

  • Quenching & Workup: Once the ester is consumed, immediately quench the reaction at 0 °C by adding 1.0 M HCl dropwise until the aqueous layer reaches pH 3–4. Caution: Do not over-acidify (pH < 2), as the aldehyde can form hydrates or undergo degradation.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free acid.

Protocol B: Acetal Protection & Hydrolysis (Thermodynamic Control)

Recommended for process scale-up (>100g) or when absolute stereochemical purity is mandatory.

Self-Validating Principle: Step 1 utilizes a Dean-Stark apparatus. The physical collection of the theoretical volume of water serves as a visual, self-validating metric that 100% of the aldehyde has been successfully masked[2].

Step 1: Acetalization

  • Dissolve the substrate (1.0 eq) in Toluene (0.5 M). Add Ethylene Glycol (1.5 eq) and p-Toluenesulfonic acid monohydrate (pTsOH, 0.05 eq).

  • Equip the flask with a Dean-Stark trap and reflux condenser. Heat to 110 °C.

  • Reflux until the stoichiometric volume of water is collected in the trap (approx. 4–6 hours). Cool to room temperature, wash with saturated NaHCO₃ to neutralize the catalyst, and concentrate.

Step 2: Saponification & Deprotection

  • Dissolve the crude acetal-ester in THF/MeOH/H₂O (2:1:1). Add Sodium Hydroxide (NaOH, 2.0 eq).

  • Heat to 50 °C for 2 hours. Causality: Because the aldehyde is masked as an acetal, strong base and heat can be safely applied without risk of aldol condensation or epimerization.

  • Cool the mixture to room temperature. Add 2.0 M HCl dropwise until the solution reaches pH 2.

  • Stir the acidic solution vigorously at room temperature for 2 hours. Causality: The low pH simultaneously protonates the carboxylate salt to the free acid and hydrolyzes the 1,3-dioxolane acetal back to the formyl group.

  • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate to yield the highly pure 3-formylcyclohexane-1-carboxylic acid.

Quantitative Data & Condition Comparison

The following table summarizes the operational metrics and risk profiles of both methodologies to aid in route selection.

ParameterRoute A: Direct LiOH HydrolysisRoute B: Acetal Protection Strategy
Reagents LiOH·H₂O, THF, H₂OEthylene glycol, pTsOH, NaOH, HCl
Temperature Profile 0 °C (Strictly maintained)110 °C (Step 1), 50 °C (Step 2)
Total Process Time 2 - 4 hours12 - 16 hours
Typical Yield 80 - 85%90 - 95% (Over 2 steps)
Epimerization Risk Moderate (Requires strict temp control)Very Low (Aldehyde is masked)
Scalability Best for < 50g (Exothermic risks)Excellent for > 100g (Process scale)

References

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran ResearchGate[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Chemistry Steps[Link]

  • Total Synthesis of the Alleged Structure of Crenarchaeol Enables Structure Revision ChemRxiv[Link]

  • Organic & Biomolecular Chemistry RSC Publishing[Link]

Sources

One-pot synthesis of cyclohexane amino esters from formyl precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Cyclohexyl


-Amino Esters via Telescoped Strecker-Pinner Cascade 

Strategic Analysis & Scope

This guide addresses the synthesis of cyclohexyl


-amino esters , a critical pharmacophore found in peptide mimetics, thrombin inhibitors, and unnatural amino acid building blocks (e.g., cyclohexylglycine derivatives).

While "formyl precursors" (aldehydes) can be converted to amines via reductive amination, the synthesis of an amino ester moiety directly from an aldehyde carbon requires a carbon-carbon bond-forming event. The most robust, atom-economical method to achieve this in a "one-pot" system is the Telescoped Strecker-Pinner Cascade .

Why this approach?

  • Atom Economy: Converts the formyl carbon into the

    
    -carbon of the amino acid.[1]
    
  • One-Pot Efficiency: Avoids isolation of the toxic and unstable

    
    -aminonitrile intermediate.[1]
    
  • Versatility: Applicable to various cyclohexyl formyl precursors (e.g., cyclohexanecarbaldehyde, substituted derivatives).

Comparison of Synthetic Routes:

FeatureReductive AminationStrecker-Pinner Cascade (Recommended)
Starting Material Formyl-Ester (e.g., Ethyl 4-formylcyclohexanecarboxylate)Formyl-Cyclohexane (e.g., Cyclohexanecarbaldehyde)
Product Type

- or

-Amino Ester (Linker)

-Amino Ester (Chiral Center)
Complexity Low (Functional group interconversion)High (C-C bond formation + Functionalization)
Stereocontrol cis/trans diastereoselectivityEnantioselective (with chiral catalyst)

Mechanistic Pathway (The "Black Box" Revealed)

Understanding the causality is essential for troubleshooting.[1] The reaction proceeds through three distinct phases in a single vessel:

  • Imine Formation: Dehydration of the aldehyde and amine.[1]

  • Cyanosilylation: Nucleophilic attack by cyanide (from TMSCN) to form the

    
    -aminonitrile.[1]
    
  • Pinner Alcoholysis: Acid-mediated conversion of the nitrile to the ester.[1]

Pathway Visualization

StreckerPinner Start Formyl Precursor (R-CHO) Imine Imine Intermediate (R-CH=N-R') Start->Imine Step 1 Nitrile α-Aminonitrile (R-CH(CN)-NHR') Imine->Nitrile Step 2 Imidate Pinner Salt (Imidate) Nitrile->Imidate Step 3a Product α-Amino Ester (R-CH(COOEt)-NHR') Imidate->Product Step 3b (Hydrolysis) Amine + Amine (- H₂O) Amine->Imine TMSCN + TMSCN (Lewis Acid) TMSCN->Nitrile Acid + HCl/EtOH (Alcoholysis) Acid->Imidate

Caption: Logical flow of the Telescoped Strecker-Pinner Cascade converting a formyl group to an amino ester.

Detailed Protocol: One-Pot Synthesis of Ethyl -(Cyclohexyl)glycinate

Target: Synthesis of Ethyl 2-(benzylamino)-2-cyclohexylacetate. Scale: 5.0 mmol.

Reagents & Materials
  • Substrate: Cyclohexanecarbaldehyde (1.0 equiv).[1]

  • Amine: Benzylamine (1.0 equiv) (or chiral amine for diastereoselection).[1]

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (1.2 equiv).[1] Safety Note: TMSCN liberates HCN upon hydrolysis.[1] Handle in a well-ventilated fume hood.

  • Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%) (Lewis Acid).

  • Solvent: Acetonitrile (Step 1-2), Ethanol/HCl (Step 3).

Step-by-Step Workflow

Phase 1: Aminonitrile Assembly

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Cyclohexanecarbaldehyde (560 mg, 5.0 mmol) and dry Acetonitrile (10 mL).

  • Amine Addition: Add Benzylamine (535 mg, 5.0 mmol) dropwise. Stir at room temperature for 30 minutes to ensure imine formation. Checkpoint: The solution may become slightly cloudy due to water generation.[1]

  • Activation: Add the Lewis Acid catalyst (Sc(OTf)₃ , 123 mg, 0.25 mmol).

  • Cyanation: Add TMSCN (0.75 mL, 6.0 mmol) dropwise via syringe.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot should disappear, and a less polar aminonitrile spot should appear.

Phase 2: Pinner Alcoholysis (The "One-Pot" Switch) 6. Solvent Swap (Optional but Recommended): If high purity is required, evaporate the Acetonitrile under reduced pressure (caution: HCN trap required).[1] If telescoping directly, proceed to step 7. 7. Acidification: Cool the reaction mixture to 0°C. Add Ethanolic HCl (saturated, ~10 mL) or a solution of Acetyl Chloride (2 mL) in Ethanol (10 mL) slowly. Exothermic reaction.[1] 8. Reflux: Warm the mixture to room temperature, then heat to reflux (70–80°C) for 12–16 hours. This converts the nitrile to the ethyl ester.[1] 9. Hydrolysis: Cool to room temperature. Add water (5 mL) and stir for 30 minutes to hydrolyze the intermediate imidate salt.

Phase 3: Isolation 10. Neutralization: Carefully neutralize with saturated NaHCO₃ solution until pH ~8. 11. Extraction: Extract with Ethyl Acetate (3 x 20 mL). 12. Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Troubleshooting & Optimization (E-E-A-T)

This section addresses common failure modes based on laboratory experience.

IssueProbable CauseCorrective Action
Low Yield of Nitrile Imine hydrolysis (wet solvent)Use molecular sieves (4Å) during Step 1-2. Ensure Acetonitrile is anhydrous.[1]
Incomplete Alcoholysis Pinner salt is stableIncrease reflux time or HCl concentration.[1] Ensure water is excluded until Step 9 (water kills the imidate prematurely).[1]
Racemization High temperature / Strong BaseIf synthesizing chiral variants, keep the Pinner step temperature <40°C and extend time (48h). Use H₂SO₄/EtOH instead of HCl.
HCN Evolution TMSCN hydrolysisCRITICAL SAFETY: Always vent the rotavap into a bleach (NaOCl) trap to neutralize liberated cyanides.[1]

Advanced Variation: Asymmetric Synthesis

To achieve enantioselectivity (e.g., producing L-cyclohexylglycine analogs), replace the achiral Lewis Acid with a Chiral Thiourea Catalyst or use a Chiral Amine auxiliary (e.g., (R)-phenylglycinol).

  • Protocol Adjustment: Perform the cyanation step at -40°C to maximize kinetic resolution or facial selectivity.

  • Reference Grounding: See the work of Jacobsen or catalytic asymmetric Strecker protocols [1].

References

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Source: NCBI / PMC.[1] Context: Validates the one-pot conversion of aldehydes to amino esters using organocatalysts. URL:[Link]

  • Enantioselective One-Pot Synthesis of α-Amino Esters by a Phosphine-Catalyzed [3+2]-Cycloaddition Reaction. Source: NCBI / PMC.[1] Context: Provides alternative routes for cyclic amino ester construction. URL:[Link]

  • Amine Synthesis by Reductive Amination. Source: Organic Chemistry Portal.[1] Context: Standard protocols for the reductive amination of formyl precursors if the "Linker" strategy is preferred over the Strecker strategy.[1] URL:[Link]

  • Asymmetric synthesis of functionalized cyclohexanes... via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Source: RSC Publishing / Chemical Communications.[1][2] Context: Advanced method for constructing the cyclohexane ring from formyl precursors (enals) with high stereocontrol.[1] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 3-formylcyclohexane-1-carboxylate. This document is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we will delve into the common challenges encountered during the synthesis, providing in-depth, evidence-based solutions to optimize your reaction yield and purity.

Synthesis Overview

The synthesis of Methyl 3-formylcyclohexane-1-carboxylate typically proceeds through a multi-step pathway, most commonly initiating with a Diels-Alder reaction between a suitable diene (e.g., 1,3-butadiene) and a dienophile (e.g., methyl acrylate) to form a cyclohexene precursor. This is followed by the introduction of the formyl group, often via hydroformylation or a sequence of hydroxymethylation and subsequent oxidation.

Typical Synthetic Pathway

Synthesis_Pathway 1,3-Butadiene 1,3-Butadiene Diels_Alder Diels-Alder Reaction 1,3-Butadiene->Diels_Alder Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Diels_Alder Precursor Methyl cyclohex-3-enecarboxylate Diels_Alder->Precursor Hydroformylation Hydroformylation Precursor->Hydroformylation Hydroxymethylation Hydroxymethylation/ Oxidation Precursor->Hydroxymethylation Product Methyl 3-formylcyclohexane-1-carboxylate Hydroformylation->Product Hydroxymethylation->Product

Caption: A simplified workflow for the synthesis of Methyl 3-formylcyclohexane-1-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.

Part 1: The Diels-Alder Reaction

The initial [4+2] cycloaddition is a critical step that dictates the overall efficiency of the synthesis.

Question 1: My Diels-Alder reaction is showing low yield and the formation of multiple products. How can I improve the selectivity and conversion?

Answer:

Low yield and poor selectivity in the Diels-Alder reaction between an unsymmetrical diene and methyl acrylate can stem from several factors, including unfavorable reaction kinetics, thermal decomposition, and competing side reactions like polymerization.[1][2]

Troubleshooting Steps:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as BF₃, can significantly enhance the reaction rate and selectivity.[3] Lewis acids coordinate to the carbonyl oxygen of the methyl acrylate, lowering the energy of the LUMO and accelerating the cycloaddition. This also helps in controlling the regioselectivity of the reaction.

  • Solvent and Temperature Control: The choice of solvent and reaction temperature is crucial. While high temperatures can favor the desired cycloaddition, they can also promote the retro-Diels-Alder reaction and polymerization. Running the reaction in a non-polar solvent at a moderate temperature can often provide a good balance. Computational studies suggest that solvent effects can influence transition state stabilization.[3]

  • Purity of Reactants: Ensure that both the diene and dienophile are free from impurities, especially polymerization inhibitors or initiators. Freshly distilled reactants are recommended.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a solution of methyl acrylate in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., BF₃·OEt₂) dropwise at a low temperature (e.g., 0 °C).

  • Slowly add the diene to the reaction mixture while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for the recommended time (monitor by TLC or GC).

  • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Question 2: I am observing the formation of both endo and exo products. How can I favor the formation of the desired isomer?

Answer:

The stereoselectivity of the Diels-Alder reaction, leading to endo and exo diastereomers, is governed by kinetic and thermodynamic factors. While the endo product is often the kinetically favored product due to secondary orbital interactions, this is not always the case, especially in simpler systems.[4]

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the kinetic product, which is often the endo isomer. Conversely, higher temperatures can lead to equilibration and favor the more thermodynamically stable exo product.

  • Lewis Acid Selection: The choice of Lewis acid can influence the endo/exo selectivity. Some bulky Lewis acids may sterically hinder the endo approach, leading to a higher proportion of the exo product.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to isomerization of the kinetic endo product to the more stable exo isomer. Therefore, it is important to monitor the reaction and stop it once the desired product has formed.

ConditionExpected Outcome on endo/exo RatioRationale
Lower Temperature Increased endo selectivityFavors the kinetically controlled product.
Higher Temperature Increased exo selectivity (often)Allows for equilibration to the thermodynamically more stable product.
Lewis Acid Catalyst Can enhance selectivityAlters the electronic and steric properties of the transition state.[3]
Part 2: Introduction of the Formyl Group

The conversion of the cyclohexene intermediate to the final aldehyde product is another critical stage where yield can be compromised.

Question 3: My hydroformylation reaction is giving a low yield of the desired aldehyde and several byproducts, including the corresponding alcohol and hydrogenated starting material. How can I optimize this step?

Answer:

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond using syngas (CO/H₂), can be a complex reaction to control. The formation of byproducts such as alcohols (from over-reduction of the aldehyde) and alkanes (from hydrogenation of the alkene) is a common issue.[5]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of metal catalyst (commonly rhodium or cobalt) and phosphine ligands is paramount in controlling the selectivity of the hydroformylation reaction.[6] For instance, the use of bidentate phosphine ligands with a large bite angle can favor the formation of the linear aldehyde.[6]

  • Control of Syngas Pressure and Ratio: The partial pressures of CO and H₂ can significantly influence the reaction outcome. A higher partial pressure of CO generally favors the hydroformylation pathway over the competing hydrogenation reaction.[5] However, excessively high CO pressures can lead to catalyst inhibition.

  • Temperature Management: The reaction temperature affects both the rate and selectivity. Higher temperatures can increase the rate of reaction but may also promote side reactions like isomerization and hydrogenation.[7]

Experimental Protocol: Rh-Catalyzed Hydroformylation

  • In a high-pressure reactor, dissolve the cyclohexene precursor and the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) in a degassed solvent (e.g., toluene).

  • Add the appropriate phosphine ligand.

  • Pressurize the reactor with syngas (CO/H₂) to the desired pressure and ratio.

  • Heat the reaction to the target temperature and maintain under stirring.

  • After the reaction is complete (monitored by GC), cool the reactor, and carefully vent the excess gas.

  • Isolate the product by removing the solvent under reduced pressure and purify by chromatography or distillation.

Question 4: I am using an oxidation route to form the aldehyde from the corresponding alcohol, but I am getting over-oxidation to the carboxylic acid. How can I prevent this?

Answer:

The oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid.[8] Strong oxidizing agents like KMnO₄ or Jones reagent will readily oxidize the aldehyde further.[9]

Troubleshooting Steps:

  • Use of Mild Oxidizing Agents: Employ milder and more selective oxidizing agents that are known to stop at the aldehyde stage. Common choices include:

    • Pyridinium chlorochromate (PCC)

    • Dess-Martin periodinane (DMP)

    • Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base like triethylamine).

  • Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can promote over-oxidation. Running the reaction at or below room temperature is generally advisable.

  • Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess of the oxidant can lead to the formation of the carboxylic acid byproduct.

Experimental Protocol: Swern Oxidation

  • In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C (a dry ice/acetone bath).

  • Slowly add a solution of DMSO in dichloromethane.

  • Add a solution of the primary alcohol in dichloromethane dropwise.

  • Stir for the recommended time at -78 °C.

  • Add a hindered base, such as triethylamine, and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the aldehyde by column chromatography.

Part 3: Purification

Question 5: I am having difficulty purifying the final product, Methyl 3-formylcyclohexane-1-carboxylate, from the reaction mixture. What are the recommended purification techniques?

Answer:

The purification of functionalized cyclohexanes can be challenging due to the presence of isomers and byproducts with similar physical properties.[10][11]

Troubleshooting Steps:

  • Column Chromatography: Silica gel column chromatography is the most common and effective method for purifying this compound. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used. Careful selection of the solvent system is key to achieving good separation.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale.

  • Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed, although this is generally a more expensive and lower-throughput method.

General Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., washing with NaHCO₃, brine) Crude_Product->Aqueous_Workup Drying Drying (e.g., Na₂SO₄ or MgSO₄) Aqueous_Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Choice Purification Method Solvent_Removal->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Small to medium scale, heat-sensitive Distillation Fractional Distillation (under vacuum) Purification_Choice->Distillation Large scale, thermally stable Pure_Product Pure Methyl 3-formylcyclohexane-1-carboxylate Column_Chromatography->Pure_Product Distillation->Pure_Product

Caption: A decision tree for the purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of Methyl 3-formylcyclohexane-1-carboxylate and what are the ideal storage conditions?

A1: Aldehydes can be susceptible to oxidation to carboxylic acids upon exposure to air over time. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator) to minimize degradation.

Q2: Are there any known safety hazards associated with the synthesis?

A2: Yes. The reagents used in this synthesis have specific hazards. For example, Lewis acids are corrosive and react violently with water. Syngas (CO/H₂) is flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent and perform the reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: Can I use other dienophiles besides methyl acrylate in the initial Diels-Alder reaction?

A3: Yes, other dienophiles can be used, but this will result in a different final product. The reactivity and selectivity of the Diels-Alder reaction will depend on the electronic and steric properties of the chosen dienophile.

Q4: Is it possible to synthesize a specific stereoisomer of the final product?

A4: The synthesis of a specific stereoisomer would require an asymmetric synthesis approach. This could involve the use of a chiral catalyst in the Diels-Alder or hydroformylation step, or the use of a chiral auxiliary.

References

  • Diels–Alder reaction of unsymmetrical dienes with methyl acrylate. RSC Publishing. Available at: [Link]

  • The simplest Diels–Alder reactions are not endo-selective. RSC Publishing. Available at: [Link]

  • The First Density Functional Study on the [4 + 2]-Cycloaddition Reactions of 1,2-Diaza-1,3-butadiene with Alkenes. ACS Publications. Available at: [Link]

  • Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. PMC. Available at: [Link]

  • BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. ResearchGate. Available at: [Link]

  • Removal of Trace Benzene from Cyclohexane Using a MOF Molecular Sieve. ACS Publications. Available at: [Link]

  • Purification of cyclohexane. Google Patents.
  • Purification of Cyclohexane. Chempedia - LookChem. Available at: [Link]

  • Methyl 3-formylcyclohexane-1-carboxylate. PubChem. Available at: [Link]

  • Process for purification of cyclohexane. Google Patents.
  • Methyl 3-formyl-3-methylcyclohexene-1-carboxylate. PubChem. Available at: [Link]

  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. Available at: [Link]

  • Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. MDPI. Available at: [Link]

  • Synthesis of methyl cyclohexanecarboxylate. PrepChem.com. Available at: [Link]

  • Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst: Influence of Pressures of Gaseous Components. MDPI. Available at: [Link]

  • 9.1: Hydroformylation Reaction. Chemistry LibreTexts. Available at: [Link]

  • Hydroformylation reactions of the trans-Mo(CO)4(p-C5NH4SO3NA)2 complex in biphasic medium. SciSpace. Available at: [Link]

  • Structure of Methyl 1-oxo-3,5-diphenylcyclohexene-6-carboxylate. MDPI. Available at: [Link]

  • Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Available at: [Link]

  • 19.4: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • metal and ligand effects in the hydroformylation of conjugated dienes. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Aldehydes and Ketones: Nucleophilic Addition Reactions. Available at: [Link]

  • 19.3 Oxidation of Aldehydes and Ketones. Organic Chemistry | OpenStax. Available at: [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. PubMed. Available at: [Link]

  • Hydroformylation Reaction. Available at: [Link]

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Preventing oxidation of aldehyde group in Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and preventing the oxidation of Methyl 3-formylcyclohexane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common stability issues encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group in my compound so susceptible to oxidation?

A1: The aldehyde in Methyl 3-formylcyclohexane-1-carboxylate is inherently reactive for two primary reasons. First, the carbon-hydrogen bond of the formyl group is relatively weak and susceptible to attack by oxidizing agents, including atmospheric oxygen.[1] Second, the carbonyl carbon is highly electrophilic, making it a target for various nucleophiles and reagents.[2] Aldehydes are generally more reactive and less sterically hindered than ketones, making them one of the easiest functional groups to oxidize into carboxylic acids.[1][3]

Q2: I'm observing degradation of my compound during storage. What are the best practices for handling and storing it to prevent oxidation?

A2: To minimize oxidative degradation, rigorous handling and storage protocols are essential.

  • Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon, to prevent aerial oxidation.[4]

  • Temperature: Store the material at low temperatures (2-8°C or colder) to significantly slow the rate of degradation reactions.[4]

  • Purity: Ensure the compound is free from acidic or basic impurities, which can catalyze degradation pathways.

  • Light: Protect the compound from light, which can initiate radical-based oxidation processes.[4]

Q3: I need to perform a reaction on the ester group (e.g., reduction with LiAlH₄). How can I do this without affecting the aldehyde?

A3: This is a classic chemoselectivity challenge. Since strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the ester and the more reactive aldehyde, you must temporarily "mask" or protect the aldehyde group.[5][6] The strategy involves three steps:

  • Protect: Selectively convert the aldehyde into a stable functional group that is unreactive to the planned reaction conditions.[7]

  • React: Perform the desired transformation on the ester group.

  • Deprotect: Remove the protecting group to regenerate the original aldehyde.[8]

Q4: What is the most reliable protecting group for an aldehyde in the presence of an ester?

A4: The most common and highly reliable protecting group for an aldehyde is a cyclic acetal , typically formed with ethylene glycol.[9][10] Acetals are ideal because they are stable in neutral to strongly basic environments, making them resistant to nucleophiles, bases, and reducing agents like LiAlH₄.[11][12] The formation of an acetal is a reversible, acid-catalyzed reaction that selectively targets aldehydes and ketones over esters under mild conditions.[5][13]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Degradation is observed on the TLC plate during reaction monitoring.
  • Symptom: A new, more polar spot (streaking from the baseline) appears on the TLC plate, corresponding to the carboxylic acid byproduct.

  • Causality: The aldehyde is likely oxidizing on the silica gel plate, which can be slightly acidic and provides a large surface area for aerial oxidation.

  • Solutions:

    • Inert Atmosphere: If your reaction is sensitive, run it under a nitrogen or argon atmosphere to exclude oxygen.[4]

    • Protecting Group Strategy: For multi-step syntheses involving harsh reagents, protecting the aldehyde as an acetal is the most robust solution.[8][14] Acetals are significantly more stable and will not degrade under these conditions.[12]

Issue 2: Significant product loss or byproduct formation during aqueous workup.
  • Symptom: The final yield is low, and NMR analysis shows the presence of the corresponding carboxylic acid or other side products.

  • Causality: Aldehydes can be sensitive to prolonged exposure to even mildly acidic or basic aqueous solutions during workup.[4] Furthermore, if oxidizing agents were used in a previous step, residual amounts can destroy the product during extraction.

  • Solutions:

    • Minimize Contact Time: Perform extractions quickly and efficiently. Avoid letting the compound sit in aqueous layers for extended periods.[4]

    • Use a Quench: If oxidation is suspected, consider a reductive quench (e.g., with a small amount of sodium thiosulfate) before extraction to neutralize any residual oxidants.

    • Protect the Aldehyde: An acetal-protected intermediate is exceptionally stable during standard aqueous workups, completely avoiding this issue.[11]

Issue 3: My acetal protection reaction is incomplete.
  • Symptom: TLC or GC analysis shows both the starting aldehyde and the desired acetal product, even after extended reaction times.

  • Causality: Acetal formation is an equilibrium reaction.[15][16] The presence of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials.

  • Solutions:

    • Water Removal: The most critical factor for driving the reaction to completion is the removal of water. Use a Dean-Stark apparatus with an azeotropic solvent like toluene.[11][12] Alternatively, for smaller scales, adding molecular sieves to the reaction flask can effectively sequester water.

    • Catalyst Amount: Ensure you are using a sufficient catalytic amount of an anhydrous acid, such as p-toluenesulfonic acid (p-TsOH).[11] However, using a large excess of acid can sometimes lead to side reactions.[17]

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the diol (e.g., ethylene glycol) to favor product formation.

Issue 4: I am having difficulty removing the acetal protecting group.
  • Symptom: The deprotection reaction is sluggish, or the starting material is recovered unchanged.

  • Causality: Acetal hydrolysis requires acid catalysis and the presence of water. The reaction is an equilibrium, so a sufficient amount of water is needed to drive it towards the aldehyde.[16]

  • Solutions:

    • Ensure Water is Present: The deprotection is often run in a solvent mixture like acetone/water or THF/aqueous HCl.[16][18] Using anhydrous solvents will prevent the reaction from proceeding.

    • Acid Strength: While mild acids like pyridinium p-toluenesulfonate (PPTS) are sometimes used, a stronger acid catalyst like dilute HCl or H₂SO₄ may be necessary to achieve a reasonable reaction rate.

    • Check for Thioacetals: If you inadvertently used a dithiol instead of a diol to form a thioacetal, simple acid hydrolysis will not work. Thioacetals are stable to acid and require different deprotection conditions, such as using mercuric chloride (HgCl₂).[14]

Data Summary & Protocols

Table 1: Comparison of Common Aldehyde Protecting Groups
Protecting GroupFormation ConditionsStabilityDeprotection ConditionsKey Advantages & Considerations
Cyclic Acetal (Dioxolane) Ethylene glycol, cat. acid (e.g., p-TsOH), remove H₂O.[11]Stable to bases, nucleophiles, hydrides (LiAlH₄, NaBH₄), organometallics.[11][12]Aqueous acid (e.g., HCl/H₂O, H₂SO₄/H₂O).[15][16]Industry standard; very robust and reliable. Formation is entropically favored.
Acyclic Acetal (Dimethyl Acetal) Methanol, cat. acid, remove H₂O. Can use trimethyl orthoformate as a dehydrating agent.[18]Similar to cyclic acetals but can be slightly more labile.Aqueous acid. Generally easier to hydrolyze than cyclic acetals.[18]Useful when ethylene glycol might interfere. Cyclic acetals are often more stable.[16]
Thioacetal (Dithiolane) Ethanedithiol, Lewis or protic acid catalyst.[14]Stable to acidic and basic conditions, hydrides, organometallics.[14]Requires heavy metal salts (e.g., HgCl₂) or oxidative conditions.[14]Extremely stable, but deprotection reagents are toxic and harsh.
Experimental Workflows & Logic

The following diagrams illustrate the decision-making process and the general workflow for using a protecting group strategy.

decision_making start Starting with Methyl 3-formylcyclohexane-1-carboxylate check_reaction Is a subsequent reaction incompatible with the aldehyde group? start->check_reaction no_conflict Proceed with caution. Use inert atmosphere and monitor for degradation. check_reaction->no_conflict No protect Protect the aldehyde group. check_reaction->protect Yes select_pg Select an appropriate protecting group. (e.g., Cyclic Acetal) protect->select_pg perform_reaction Perform desired reaction (e.g., ester reduction). select_pg->perform_reaction deprotect Deprotect to regenerate the aldehyde. perform_reaction->deprotect final_product Final Product deprotect->final_product

Caption: Decision workflow for using a protecting group.

reaction_workflow cluster_0 Step 1: Protection cluster_1 Step 2: Transformation cluster_2 Step 3: Deprotection start_mol Aldehyde-Ester protected_mol Acetal-Ester start_mol->protected_mol  Ethylene Glycol,  cat. p-TsOH   transformed_mol Acetal-Alcohol protected_mol->transformed_mol  1. LiAlH₄  2. H₂O   final_mol Aldehyde-Alcohol transformed_mol->final_mol  H₃O⁺  

Caption: General workflow for a protection-reaction-deprotection sequence.

Protocol 1: Acetal Protection using Ethylene Glycol

This protocol describes the formation of a cyclic acetal (1,3-dioxolane) to protect the aldehyde group of Methyl 3-formylcyclohexane-1-carboxylate.

Materials:

  • Methyl 3-formylcyclohexane-1-carboxylate (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 eq)

  • Toluene

  • Dean-Stark apparatus, condenser, and round-bottom flask

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a condenser.

  • Charging the Flask: To the flask, add Methyl 3-formylcyclohexane-1-carboxylate, toluene (to fill approximately half the flask), ethylene glycol, and a catalytic amount of p-TsOH.[11]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.[12]

  • Monitoring: Monitor the reaction's progress by TLC or GC, observing the disappearance of the starting aldehyde. The acetal product will have a higher Rf value (less polar) than the starting aldehyde.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralization: Transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Wash subsequently with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetal-protected product. The product can be purified further by column chromatography if necessary.

Protocol 2: Acetal Deprotection (Hydrolysis)

This protocol regenerates the aldehyde from its acetal-protected form.

Materials:

  • Protected acetal-ester compound (1.0 eq)

  • Acetone and Water (e.g., 4:1 mixture)

  • 1M Hydrochloric acid (HCl) or another strong acid catalyst

  • Ethyl acetate or Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the acetal-protected compound in a mixture of acetone and water.[16][18]

  • Acidification: Add a catalytic amount of 1M HCl to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting acetal and the appearance of the more polar aldehyde product. The reaction is typically complete within 1-3 hours.

  • Workup: Once complete, neutralize the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the product with ethyl acetate or diethyl ether (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected aldehyde.

References
  • JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.
  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Scribd. Acetal As A Protective Group in Organic Synthesis. Scribd. [Link]

  • Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters, 14(5), 1306–1309.
  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction. JoVE.
  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]

  • Wikipedia. Protecting group. Wikipedia. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Oxford University Press. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • Total Synthesis. Acetal Protecting Group & Mechanism. Total Synthesis. [Link]

  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Chemistry Steps. [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. In Organic Chemistry II. KPU Pressbooks. [Link]

  • PubMed. (2012, March 2). Highly chemoselective reduction of carbonyl groups in the presence of aldehydes. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • Fiveable. (2025, August 15). Aldehydes and ketones. Fiveable. [Link]

  • JMU Libraries Pressbooks. Aldehydes, Ketones, Carboxylic Acids, and Esters. JMU Libraries. [Link]

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Technical Support Center: Separating cis and trans Isomers of Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the resolution of Methyl 3-formylcyclohexane-1-carboxylate stereoisomers. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the foundational knowledge and practical insights required to efficiently separate and characterize these diastereomers.

Section 1: Foundational Principles of Isomer Separation

The successful separation of cis and trans isomers of Methyl 3-formylcyclohexane-1-carboxylate hinges on exploiting the subtle differences in their physical properties, which arise from their distinct three-dimensional structures.[1][2] As 1,3-disubstituted cyclohexanes, these isomers exist predominantly in chair conformations.[3][4]

  • cis-Isomer: The cis isomer can adopt a conformation where both the formyl and the methyl carboxylate groups are in equatorial positions. This diequatorial arrangement is generally more stable due to minimized steric strain.[5][6]

  • trans-Isomer: The trans isomer must have one substituent in an equatorial position and the other in an axial position. This axial-equatorial arrangement typically results in greater steric hindrance (specifically, 1,3-diaxial interactions for the axial group), leading to a less stable conformation compared to the diequatorial cis isomer.[5][6]

These conformational differences create slight variations in polarity, dipole moment, boiling point, and crystal lattice packing, which form the basis for their separation by chromatographic or crystallization techniques.[5]

Section 2: Method Selection and Initial Analysis (FAQs)

Q: What is the most effective method for separating the cis and trans isomers of Methyl 3-formylcyclohexane-1-carboxylate?

A: The optimal method depends on the scale of your experiment and the required purity.

  • For Analytical Scale & High Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. They offer high resolution and are excellent for quantifying the isomeric ratio.[5]

  • For Preparative & Bulk Scale: Flash column chromatography is the most common and versatile technique for separating gram-to-kilogram quantities.[1][2] Fractional crystallization can be a highly efficient and scalable alternative if a suitable solvent system can be found that allows for the selective precipitation of one isomer.[7]

Q: How can I determine the cis:trans ratio of my crude product mixture before attempting separation?

A: The most reliable and direct method is ¹H NMR spectroscopy. The protons on the carbons bearing the substituents (C1 and C3) will have different chemical shifts and, more importantly, different coupling constants depending on their axial or equatorial orientation.[8] Integration of these distinct signals allows for the direct calculation of the diastereomeric ratio (d.r.).[7] Analytical GC or HPLC can also be used to determine the ratio by comparing the integrated peak areas of the two isomers after developing a baseline-resolved method.[7]

Section 3: Chromatographic Separation: Protocols & Troubleshooting

Chromatography is the most powerful and widely applicable technique for separating diastereomers due to its high resolving power.[9]

Part A: Gas Chromatography (GC)

GC is an excellent analytical tool for assessing purity and determining the isomeric ratio of volatile compounds like Methyl 3-formylcyclohexane-1-carboxylate.[10]

Experimental Protocol: Analytical GC-MS

  • Sample Preparation: Prepare a ~1 mg/mL solution of the isomer mixture in a volatile solvent like ethyl acetate or dichloromethane.[10]

  • Instrumentation: Use a GC system equipped with a mass spectrometer (MS) detector.

  • Run Conditions: The parameters below are a good starting point. Optimization will be required.

  • Data Analysis: Identify the peaks for the cis and trans isomers based on their retention times. The elution order can depend on the column and conditions, but often the less stable (and sometimes more polar or lower boiling) isomer may elute first.[11] Confirm identity using the mass spectrum.

Table 1: Recommended Starting Parameters for GC-MS Analysis

ParameterRecommended SettingRationale & Notes
Column DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm)[10]A mid-polarity column provides good general-purpose separation.
Carrier Gas Helium at 1 mL/min (constant flow)[10]Ensures optimal and consistent separation efficiency.
Inlet Temp. 250 °C[10]Ensures rapid and complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for analytical runs.
Oven Program 70 °C (2 min), then ramp 10 °C/min to 250 °C (5 min)A temperature ramp is crucial for separating compounds with different boiling points.[10]
MS Ionization Electron Ionization (EI) at 70 eV[10]Standard ionization mode for creating reproducible fragmentation patterns.
MS Mass Range m/z 40-350Captures the molecular ion and key fragments.
Part B: High-Performance Liquid Chromatography (HPLC)

HPLC offers great versatility for both analytical quantification and preparative-scale separation.[5] Diastereomers can often be separated on standard, achiral stationary phases.[1][12]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Instrumentation: Standard HPLC system with a UV detector (detection at ~210 nm for the carbonyl groups).

  • Method Development: Start with the isocratic conditions below and introduce a gradient if co-elution occurs. The more polar isomer (often the trans due to the exposed axial group) will typically have a shorter retention time in reversed-phase HPLC.

  • Scale-Up: For preparative work, use a larger diameter column with the same stationary phase and scale the flow rate and injection volume accordingly.

Table 2: Example HPLC Method Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase Acetonitrile/WaterAcetonitrile/Water
Elution Mode Isocratic: 60:40 ACN:H₂O (adjust as needed)Gradient: 50% to 80% ACN over 30 min
Flow Rate 1.0 mL/min20 mL/min
Injection Vol. 10 µL500 - 2000 µL (of a more concentrated sample)
Detection UV at 210 nmUV at 210 nm
Troubleshooting Chromatographic Separations

Q: I am seeing poor resolution (overlapping peaks) between my isomers. What should I do?[13]

A: Poor resolution is a common challenge.[14]

  • Optimize the Mobile Phase (HPLC): If using reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and allow more time for the isomers to separate. If using normal-phase (e.g., Hexane/Ethyl Acetate on a silica column), test different, less polar solvent ratios.[13] A shallow gradient is often more effective than an isocratic method.

  • Change the Stationary Phase: The isomers may have different interactions with different stationary phases. If a C18 column fails, consider a Phenyl-Hexyl or a Cyano (CN) phase, which offer different selectivity.[15]

  • Lower the Temperature (GC): Decrease the initial oven temperature and/or reduce the ramp rate. This gives the isomers more time to interact with the stationary phase, improving separation.

  • Reduce Sample Load: Overloading the column is a primary cause of broad, overlapping peaks.[13] Dilute your sample or inject a smaller volume.

G start Start: Poor Isomer Resolution q1 Is this GC or HPLC? start->q1 gc_step1 Reduce Oven Ramp Rate (e.g., from 10°C/min to 5°C/min) q1->gc_step1 GC hplc_step1 Optimize Mobile Phase (Adjust solvent ratio or use a shallow gradient) q1->hplc_step1 HPLC gc_path GC hplc_path HPLC gc_step2 Lower Initial Oven Temperature gc_step1->gc_step2 gc_step3 Check for Column Overload (Reduce injection volume/concentration) gc_step2->gc_step3 gc_step4 Use a Longer Column or One with a Different Polarity gc_step3->gc_step4 end Resolution Achieved gc_step4->end hplc_step2 Check for Column Overload (Reduce injection volume/concentration) hplc_step1->hplc_step2 hplc_step3 Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) hplc_step2->hplc_step3 hplc_step4 Lower the Flow Rate hplc_step3->hplc_step4 hplc_step4->end

Caption: Workflow for troubleshooting poor isomer resolution.

Section 4: Bulk Separation by Crystallization

Fractional crystallization is a powerful, cost-effective technique for large-scale diastereomer separation that relies on differences in solubility.[7][16] One isomer will preferentially crystallize from a saturated solution, leaving the other enriched in the mother liquor.

Experimental Protocol: Developing a Crystallization Method

  • Solvent Screening: In small vials, test the solubility of your crude isomer mixture (~20-30 mg) in a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) at room temperature and at boiling. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Trial Crystallization: Dissolve the mixture in a minimal amount of the chosen hot solvent to create a saturated solution. Allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal (if a pure sample is available).[7]

  • Isolation and Analysis: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. Allow the mother liquor (the remaining solution) to crystallize further.

  • Purity Check: Analyze the crystals and the mother liquor by ¹H NMR or analytical GC/HPLC to determine if there has been an enrichment of one isomer.

  • Recrystallization: If the initial crystals are not sufficiently pure, repeat the process by re-dissolving them in the same hot solvent to further enhance the isomeric purity.[7]

G start Need to Separate >5g of Isomer Mixture q1 Is high purity (>99%) required in a single step? start->q1 prep_hplc Use Preparative HPLC / Flash Chromatography q1->prep_hplc Yes crystallization Attempt Fractional Crystallization q1->crystallization No / Cost is a factor end_hplc Pure Isomers Obtained prep_hplc->end_hplc q2 Does solvent screen yield a suitable system? crystallization->q2 cryst_success Perform Bulk Crystallization. Monitor purity by NMR/GC. q2->cryst_success Yes cryst_fail Re-evaluate. Use Flash Chromatography or derivatize to aid crystallization. q2->cryst_fail No end_cryst Pure Isomer Crystals Obtained cryst_success->end_cryst cryst_fail->prep_hplc

Caption: Decision tree for bulk separation method selection.

Section 5: Isomer Characterization by NMR Spectroscopy

¹H NMR is the definitive technique for assigning the cis and trans stereochemistry. The key is to analyze the signals of the methine protons at C1 and C3 (the carbons attached to the ester and aldehyde groups).

  • Axial vs. Equatorial Protons: Protons in an axial position typically appear at a higher field (further upfield/lower ppm) than their equatorial counterparts. More importantly, axial protons exhibit large coupling constants (J ≈ 8-13 Hz) to adjacent axial protons (axial-axial coupling), resulting in broad, complex multiplets. Equatorial protons show smaller couplings (J ≈ 2-5 Hz) to adjacent protons.

  • cis-Isomer (Diequatorial Substituents): In the more stable conformer, both substituents are equatorial. This means the protons at C1 and C3 are both axial . You should therefore expect to see two broad multiplets, each with large coupling constants.

  • trans-Isomer (Axial/Equatorial Substituents): This isomer will have one axial proton and one equatorial proton at the C1 and C3 positions. Therefore, you will see one broad multiplet (axial proton) and one sharper, less complex signal (equatorial proton).

Table 3: Expected ¹H NMR Characteristics for Isomer Identification

IsomerSubstituent ConformationProton at C1 & C3Expected ¹H NMR Signal Appearance
cis 1,3-Diequatorial (major)Both AxialTwo broad multiplets with large J(ax-ax) couplings
trans 1-eq, 3-ax (or 1-ax, 3-eq)One Axial, One EquatorialOne broad multiplet and one sharper multiplet

References

  • BenchChem. (n.d.). Navigating the Separation of Cis/Trans 1,3-Disubstituted Cyclohexanes: A Comparative Guide.
  • BenchChem. (n.d.). Troubleshooting isomer separation in nepetalactone purification.
  • Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • BenchChem. (n.d.). Technical Support Center: Diastereomer Separation in Thiazolidine Synthesis.
  • Harada, N., et al. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • Farkas, E., et al. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
  • Szántay, C., et al. (2000, February 15). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. PubMed.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • Lemieux, R. U., et al. (n.d.). NMR Spectra of 1,1,4,4‐Tetramethylcyclohexyl‐cis and trans‐2,6‐diacetate. AIP Publishing.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Schurig, V. (n.d.). Analytical gas-chromatographic stereoisomeric separation of.... ResearchGate.
  • Allinger, N. L., et al. (n.d.). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. sikhcom.net.
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • BenchChem. (n.d.). GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide.
  • LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts.

Sources

Technical Support Center: Controlling Epimerization in Methyl 3-formylcyclohexanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-formylcyclohexanecarboxylate is a bifunctional building block containing two stereocenters (C1 and C3). The formyl (aldehyde) group at the C3 position renders the adjacent


-proton highly acidic. Under standard basic or acidic reaction conditions, this proton is easily abstracted, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to a thermodynamically driven mixture of cis and trans diastereomers[1]. This guide provides field-proven troubleshooting strategies to maintain stereochemical integrity during downstream functionalization.

G A cis-Isomer (Desired) B Achiral Enolate Intermediate A->B Base/Acid (-H+) B->A +H+ (Kinetic) C trans-Isomer (Epimerized) B->C +H+ (Thermodynamic)

Fig 1: Base/acid-catalyzed epimerization pathway of α-chiral aldehydes via an enolate intermediate.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my cis-methyl 3-formylcyclohexanecarboxylate epimerize during Wittig olefination, and how can I prevent it? Expert Insight: The Wittig reaction utilizes phosphonium ylides, which act as both nucleophiles and bases[2]. When unstabilized ylides are used, their inherent basicity is sufficient to deprotonate the highly acidic C3


-proton of the aldehyde before the desired nucleophilic attack on the carbonyl carbon occurs. This base-catalyzed deprotonation generates an achiral enolate intermediate, which subsequently reprotonates to form a mixture of cis and trans epimers[1].

Troubleshooting Solution:

  • Use non-nucleophilic bases: Generate the ylide using a sterically hindered base like LiHMDS or KHMDS at strictly controlled cryogenic temperatures (-78 °C).

  • Reverse addition technique: Slowly add the ylide solution to the aldehyde. This ensures the aldehyde is never exposed to an excess of base, kinetically favoring the cycloaddition over enolization.

  • Alternative Olefination: If epimerization persists, switch to a Horner-Wadsworth-Emmons (HWE) reaction using mild conditions (e.g., Masamune-Roush conditions with LiCl and DBU or DIPEA). This strategy has been proven to preserve

    
    -chiral centers in highly sensitive substrates, such as Garner's aldehyde[3].
    

Q2: I am observing significant loss of stereopurity during reductive amination. What is the mechanistic cause? Expert Insight: Reductive amination requires the condensation of the aldehyde with an amine to form an imine intermediate[4]. This step is typically acid-catalyzed. However, if the reaction is too acidic or if the imine is left unreduced for extended periods, the imine undergoes tautomerization into an enamine. Because the enamine double bond forms between the carbonyl carbon and the


-carbon, the C3 stereocenter is temporarily destroyed, leading to epimerization upon reduction[5].

Troubleshooting Solution:

  • Buffer the system: Maintain a weakly acidic pH (4.5–5.0) using an acetic acid/triethylamine (AcOH/TEA) buffer. This accelerates imine formation without pushing the equilibrium excessively toward the enamine[6].

  • Optimize the reductant: Use Sodium triacetoxyborohydride (STAB, NaBH(OAc)3). STAB is a milder reducing agent than NaBH4 and selectively reduces the protonated imine in situ without requiring the strongly acidic conditions that promote enolization[4].

Section 2: Quantitative Data on Epimerization Control

To illustrate the impact of reagent selection on the stereochemical integrity of


-chiral aldehydes during reductive amination, consider the following comparative data based on standard laboratory optimizations:
Reaction ConditionReductantAdditive / BufferTemp (°C)Epimerization (%)Yield (%)
Standard (One-Pot)NaBH4None2518 - 25%65%
Acidic (One-Pot)NaBH3CNAcOH (excess)2512 - 15%78%
Pre-formed ImineNaBH4Ti(OiPr)40 to 255 - 8%82%
Buffered In-Situ NaBH(OAc)3 AcOH/TEA (pH 5) 0 to 20 < 2% 91%

Table 1: Effect of reductive amination conditions on the epimerization of


-chiral aldehydes. Buffered STAB conditions provide the optimal balance of yield and stereoretention.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Epimerization-Free Reductive Amination

Causality Focus: This protocol separates the imine formation and reduction phases thermally and uses a buffered environment to prevent enamine tautomerization.

  • Preparation: Dissolve cis-methyl 3-formylcyclohexanecarboxylate (1.0 eq) and the primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at a 0.2 M concentration under an inert argon atmosphere.

    • Causality: DCE is the preferred solvent for STAB reductions as it maximizes the solubility of the reductant while minimizing side reactions[4].

  • Buffering: Add a pre-mixed buffer of Acetic Acid (1.2 eq) and Triethylamine (1.0 eq). Cool the reaction mixture to 0 °C in an ice bath.

    • Causality: The buffer maintains a pH of ~4.5-5.0, which is acidic enough to activate the carbonyl for imine formation but not acidic enough to drive enamine tautomerization[6].

  • Imine Formation: Stir at 0 °C for 30 minutes.

    • Self-Validation Step: Extract a 10 µL aliquot, dilute in CDCl3, and perform a quick 1H-NMR to confirm the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the imine proton (~7.5-8.5 ppm).

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes at 0 °C.

    • Causality: STAB selectively reduces the protonated imine faster than the imine can tautomerize to the enamine[4].

  • Completion & Workup: Allow the reaction to warm to 20 °C and stir for 2 hours. Quench with saturated aqueous NaHCO3 and extract with dichloromethane (DCM).

    • Causality: A mild basic quench neutralizes the acid and prevents late-stage epimerization of any unreacted starting material during the workup phase.

G Start Aldehyde + Amine in aprotic solvent Buffer Add AcOH/TEA Buffer (pH 4.5 - 5.0) Start->Buffer Imine Imine Formation (Low Temp, 0°C) Buffer->Imine Prevents Enolization Reductant Add NaBH(OAc)3 (STAB) Imine->Reductant Product Stereopure Amine (<2% Epimerization) Reductant->Product Fast Reduction

Fig 2: Optimized reductive amination workflow designed to suppress enamine tautomerization.

Protocol 2: Low-Temperature Wittig Olefination

Causality Focus: Minimizing the concentration of unreacted base and kinetic control of the ylide attack.

  • Ylide Generation: Suspend the alkyltriphenylphosphonium halide (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Base Addition: Dropwise add LiHMDS (1.15 eq, 1.0 M in THF). Stir for 30 minutes at -78 °C.

    • Causality: LiHMDS is a strong but sterically hindered, non-nucleophilic base, preventing unwanted side reactions with the ester group at C1.

  • Substrate Preparation: In a separate flame-dried flask, dissolve the aldehyde (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Coupling (Reverse Addition): Transfer the ylide solution dropwise via cannula into the aldehyde solution at -78 °C.

    • Causality: Reverse addition ensures the base-sensitive

      
      -chiral aldehyde is never in the presence of an excess of the basic ylide, kinetically favoring the [2+2] cycloaddition over 
      
      
      
      -deprotonation[2].
  • Quench: Stir for 1 hour at -78 °C.

    • Self-Validation Step: Perform TLC (Hexanes/EtOAc) to confirm the consumption of the aldehyde. Quench directly at -78 °C with saturated aqueous NH4Cl before allowing the mixture to warm to room temperature.

References
  • Reductive amination - Wikipedia , Wikipedia, [Link]

  • Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit , Reddit,[Link]

  • Wittig reaction - Wikipedia , Wikipedia,[Link]

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products , PubMed Central,[Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry , Master Organic Chemistry,[Link]

  • Catalytic Deracemization of α-Branched Aldehydes via Visible Light Promoted E/Z Isomerization of Enamine Intermediate , ChemRxiv,[Link]

Sources

Troubleshooting low conversion in reductive amination of formyl cyclohexane esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reductive amination. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the reductive amination of formyl cyclohexane esters. We aim to equip you with the foundational knowledge and practical solutions to overcome common challenges, particularly low reaction conversion.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the reductive amination process.

Q1: What is the underlying mechanism of a one-pot reductive amination?

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. In a one-pot, or direct, procedure, the reaction proceeds through two key stages that occur concurrently in the same vessel:

  • Iminium Ion Formation: The aldehyde (formyl cyclohexane ester) reacts with a primary or secondary amine in a reversible condensation. This begins with the formation of a hemiaminal intermediate, which then eliminates a molecule of water under mildly acidic conditions to form a protonated imine, known as an iminium ion.

  • In Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion as it is formed. This reduction is much faster than the reduction of the starting aldehyde, driving the reaction towards the final amine product.

The entire process is an equilibrium. The irreversible reduction of the iminium ion is what ultimately pulls the reaction to completion.

Q2: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) so commonly recommended?

Sodium triacetoxyborohydride (STAB) is a preferred reagent for direct reductive aminations for several critical reasons.[1][2][3] Its utility stems from its mildness and selectivity. Unlike stronger hydrides like sodium borohydride (NaBH₄), STAB is less reactive towards aldehydes and ketones but highly effective at reducing the electrophilic iminium ion intermediate.[2][4][5] This selectivity is crucial in a one-pot reaction, as it minimizes the undesired reduction of the starting aldehyde to its corresponding alcohol.[6] Furthermore, it is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and performs well in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][3][7]

Q3: What is the optimal pH for this reaction, and how is it maintained?

The optimal pH for reductive amination is a delicate balance, typically falling in a mildly acidic range of 4–6.[6][8]

  • Why is acidity needed? Acid catalysis is required to facilitate the dehydration of the hemiaminal intermediate to form the iminium ion.[8]

  • Why not highly acidic? If the pH is too low, the amine starting material will be fully protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl group.[2]

In many reactions using STAB, the acetic acid released as a byproduct of the reduction is sufficient to catalyze the reaction.[5] For less reactive ketones or amines, a catalytic amount of acetic acid can be added.[3][9]

Troubleshooting Guide: Low Conversion

This section provides a structured, cause-and-effect approach to diagnosing and solving low conversion in your reductive amination experiments.

Initial Diagnosis Workflow

Before diving into specific issues, use this decision tree to narrow down the potential cause of low conversion.

G start Low Conversion Observed check_sm Analysis of Crude Reaction: What is the major component? start->check_sm sm_aldehyde Mainly Starting Aldehyde and Amine Recovered check_sm->sm_aldehyde sm_alcohol Significant Alcohol Byproduct (from aldehyde reduction) check_sm->sm_alcohol sm_hydrolysis Carboxylic Acid Detected (from ester hydrolysis) check_sm->sm_hydrolysis cause_imine Root Cause: Inefficient Imine Formation sm_aldehyde->cause_imine sol_imine Solutions: 1. Add dehydrating agent (e.g., mol. sieves). 2. Add catalytic acetic acid. 3. Increase reaction time/temperature. 4. Use a two-step procedure. cause_imine->sol_imine cause_reductant Root Cause: Reducing Agent is Too Reactive or Non-Selective sm_alcohol->cause_reductant sol_reductant Solutions: 1. Switch from NaBH4 to NaBH(OAc)3. 2. Ensure reagent quality (fresh). 3. Add reducing agent after initial imine formation period. cause_reductant->sol_reductant cause_hydrolysis Root Cause: Ester Moiety is Unstable to Reaction/Workup Conditions sm_hydrolysis->cause_hydrolysis sol_hydrolysis Solutions: 1. Use strictly anhydrous conditions. 2. Avoid prolonged heating. 3. Use a non-aqueous, neutral workup. 4. Re-evaluate catalyst choice (avoid strong acids). cause_hydrolysis->sol_hydrolysis

Caption: Troubleshooting decision tree for low conversion.

Q4: My reaction is clean, but I recover most of my starting aldehyde. What is preventing the reaction?

This is a classic symptom of poor imine or iminium ion formation. The reduction step cannot occur if its substrate isn't being generated. The equilibrium between the aldehyde/amine and the hemiaminal is likely not being effectively pushed towards the iminium ion.

Causality: The formation of the imine/iminium ion from the hemiaminal involves the elimination of water.[10] According to Le Châtelier's principle, the presence of water in the reaction medium (either from reagents, solvent, or as the reaction byproduct) will inhibit the forward reaction.

Solutions:

  • Incorporate a Dehydrating Agent: The most common solution is to add an anhydrous drying agent to the reaction.

    • Molecular Sieves (3Å or 4Å): Add activated powdered molecular sieves to the reaction mixture to sequester water as it forms.[11]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and handle hygroscopic reagents, like STAB, in a dry atmosphere (e.g., under nitrogen or argon).

  • Catalytic Acid: If not already present, add a small amount (0.1-0.2 equivalents) of glacial acetic acid to ensure the hemiaminal dehydration is sufficiently catalyzed.[3]

Q5: The main byproduct is the alcohol corresponding to my formyl cyclohexane ester. How do I prevent this?

The formation of the alcohol indicates that your reducing agent is directly reducing the starting aldehyde rather than waiting for the iminium ion to form.[6] This is a problem of chemoselectivity.

Causality: This occurs when the reducing agent is too powerful or when the rate of aldehyde reduction is competitive with the rate of imine formation. Sodium borohydride (NaBH₄), for instance, is capable of rapidly reducing aldehydes at neutral pH.[1][8]

Solutions:

  • Change the Reducing Agent: This is the most critical fix. If you are using NaBH₄, you must switch to a milder, more selective reagent.

Reducing AgentTypical Solvent(s)ProsCons
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive, powerful.[1]Not selective. Reduces aldehydes quickly, leading to alcohol byproduct.[8][11] Often requires a two-step process.[3]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, THFSelective for iminium ions over carbonyls at mild pH.[4][12]Highly toxic (releases HCN in acid).[7] Slower reaction rates.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFExcellent selectivity for iminium ions.[2][3] Mild, effective, and less toxic than NaBH₃CN.[4]Hygroscopic, more expensive. Not compatible with protic solvents like MeOH.[1]
  • Adopt a Two-Step Procedure: For particularly stubborn cases, separating the two stages of the reaction can provide greater control.

    • Stir the aldehyde and amine together in a solvent like methanol or toluene, often with a dehydrating agent or Dean-Stark apparatus to remove water and form the imine.[6][11]

    • Once imine formation is complete (monitor by TLC or NMR), add the reducing agent (even NaBH₄ can be used at this stage, as the aldehyde is already consumed).[3]

Q6: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I stop it?

When using a primary amine, the desired secondary amine product is itself a nucleophile. This product can compete with the starting amine and react with another molecule of the aldehyde, leading to the formation of a tertiary amine byproduct. This is known as over-alkylation.[5][6]

Causality: The secondary amine product is often more nucleophilic than the primary amine starting material, making this subsequent reaction favorable, especially if there is an excess of the aldehyde present at any point.

Solutions:

  • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1–1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is the limiting reagent and is consumed before it can react extensively with the product.[6]

  • Slow Addition: Adding the aldehyde slowly to a mixture of the amine and the reducing agent can help maintain a low concentration of the aldehyde, favoring the initial reaction and minimizing the second addition.

  • Stepwise Procedure: As mentioned previously, forming the imine first and then reducing it can offer better control and prevent this side reaction.[3]

Q7: My workup is difficult, and I suspect the ester group is being hydrolyzed. How can I confirm and prevent this?

The ester functional group on your cyclohexane ring is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction or, more commonly, during aqueous workup.[13] This will convert your ester to a carboxylic acid, which can complicate purification.

Causality:

  • Acidic Hydrolysis: The presence of acetic acid (from STAB or as a catalyst) and trace water, especially with heating, can lead to ester hydrolysis.[14]

  • Basic Hydrolysis (Saponification): Using strong bases like NaOH or KOH in the aqueous workup to quench the reaction will rapidly and irreversibly hydrolyze the ester to a carboxylate salt.[13]

Solutions:

  • Confirmation: Use LC-MS to look for the mass of the corresponding carboxylic acid or analyze the crude product by ¹H NMR, looking for the disappearance of the ester's -OCH₂ or -OCH₃ signal and the appearance of a broad carboxylic acid -OH peak.

  • Prevention:

    • Use Anhydrous Conditions: Strictly minimize water in the reaction to prevent hydrolysis during the reaction itself.

    • Modify the Workup: This is the most critical step. Quench the reaction with a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer, instead of strong hydroxides.[6] Extract the product quickly.

    • Non-Aqueous Workup: If the product is highly sensitive, the reaction can be quenched by filtering through a short plug of silica or celite, eluting with an organic solvent, and concentrating the filtrate.

Experimental Protocols

Protocol 1: Standard One-Pot Reductive Amination with NaBH(OAc)₃

This protocol is a robust starting point for most formyl cyclohexane esters with primary or secondary amines.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A 1. Dissolve formyl cyclohexane ester (1.0 eq) and amine (1.1 eq) in anhydrous DCE. B 2. Add activated 4Å molecular sieves. A->B C 3. Stir for 30 min at RT under N2. B->C D 4. Add NaBH(OAc)3 (1.5 eq) portion-wise. C->D E 5. Stir at RT for 4-24h. Monitor by TLC/LC-MS. D->E F 6. Filter off sieves. Quench with sat. NaHCO3 (aq). E->F G 7. Extract with DCM. Dry (Na2SO4), filter, concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Standard one-pot reductive amination workflow.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the formyl cyclohexane ester (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add the amine (1.0–1.2 equiv.) and stir for 20-30 minutes at room temperature to allow for initial imine formation.[6]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 equiv.) portion-wise to the stirred mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4–24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Caballero, A., et al. (2007). Synthesis of hindered tertiary amines by a mild reductive amination procedure. Tetrahedron Letters, 48(3), 365–369).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Podyacheva, E., et al. (2022). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 91(1), RCR5024.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

Sources

Purification methods for Methyl 3-formylcyclohexane-1-carboxylate via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating Methyl 3-formylcyclohexane-1-carboxylate (CAS 50738-62-0)[1].

This bifunctional molecule—frequently utilized as a building block in the synthesis of protein degraders and complex APIs[2]—contains both a robust ester and a highly sensitive formyl (aldehyde) group. The primary challenge in its purification is the inherent instability of the aldehyde moiety when exposed to the acidic silanol sites of standard normal-phase silica gel, which can lead to rapid autoxidation or degradation[3][4].

The following self-validating protocols and troubleshooting guides are engineered to help you achieve high-purity isolation while minimizing on-column yield losses.

Workflow Visualization: Chromatographic Decision Tree

ChromatographyWorkflow A Crude Methyl 3-formyl- cyclohexane-1-carboxylate B TLC Analysis (Hexane/EtOAc) A->B C Assess Aldehyde Stability (Check for streaking) B->C D Deactivate Silica (1% TEA in Eluent) C->D Degradation/Streaking E Standard Silica Gel (No Additives) C->E Stable Spot F Flash Elution (Hexane/EtOAc 2:1) D->F E->F G Pure Product (Pale Yellow Oil) F->G

Caption: Workflow for evaluating and executing silica gel purification of sensitive aliphatic aldehydes.

Standard Operating Procedure: Deactivated Flash Chromatography

To achieve the reported 96% yield of this compound as a pale yellow oil[5], researchers must implement strict controls over the stationary phase environment and elution kinetics.

Step 1: Stationary Phase Preparation (Silica Deactivation)
  • Action: Slurry 230–400 mesh silica gel in a non-polar solvent (e.g., n-hexane) containing 1% v/v Triethylamine (TEA)[4].

  • Causality: Unmodified silica gel contains surface silanol (Si-OH) groups that act as Brønsted acids. These acidic sites catalyze the hydration of the aldehyde to a gem-diol, which subsequently oxidizes to a carboxylic acid, or they promote intermolecular aldol condensations[3]. TEA acts as a sacrificial Lewis base, competitively binding to and neutralizing these acidic sites, thereby preserving the aldehyde's structural integrity during the run[4].

Step 2: Sample Loading
  • Action: Dissolve the crude material in the minimum viable volume of dichloromethane (DCM) or the starting eluent. Apply directly to the flat silica bed.

  • Causality: A concentrated, narrow loading band minimizes initial longitudinal diffusion. Because the cis and trans isomers of this compound have nearly identical partition coefficients, a broad loading band will cause their elution profiles to overlap completely, destroying any potential for isomeric resolution[6].

Step 3: Elution Strategy
  • Action: Elute the column using an isocratic or shallow gradient system of n-hexane/ethyl acetate (2:1)[5].

  • Causality: The target molecule is moderately polar due to the dual oxygen-containing functional groups. Ethyl acetate serves as a strong hydrogen-bond acceptor, competing with the silica surface to mobilize the compound. The 2:1 ratio targets an

    
     of ~0.3, ensuring the compound elutes efficiently within 3 to 5 column volumes (CV). This rapid elution minimizes the time the sensitive formyl group spends on the solid support[5][7].
    

Troubleshooting & FAQs

Q1: My isolated yield is exceptionally low, and TLC shows a heavy streak trailing from the product spot down to the baseline. What is happening? A1: This is the hallmark of on-column degradation. The streak represents the continuous conversion of your aldehyde into a highly polar carboxylic acid as it travels down the column[4].

  • Causality: The acidic environment of the silica gel, combined with dissolved oxygen in the solvent, accelerates autoxidation[3].

  • Solution: First, ensure your silica is fully deactivated with 1% TEA[4]. Second, degas your elution solvents by sparging with nitrogen or argon to remove dissolved oxygen prior to running the column[3]. Finally, increase your flow rate to minimize residence time.

Q2: I need to separate the cis and trans isomers, but they co-elute perfectly in Hexane/EtOAc (2:1). How can I improve the resolution? A2: A 2:1 Hexane/EtOAc system is too polar for fine isomeric separation; it compresses the bands and forces early elution[6].

  • Causality: Isomers have minute differences in their dipole moments and binding affinities. Strong polar modifiers like ethyl acetate overwhelm these subtle differences.

  • Solution: Switch to a weaker polar modifier and a less polar overall system. A mixture of 97% hexane and 3% diethyl ether is highly recommended for aliphatic aldehydes[4]. Diethyl ether is a weaker hydrogen-bond acceptor, which slows the elution kinetics and amplifies the retention time delta between the isomers.

Q3: How should I store the purified Methyl 3-formylcyclohexane-1-carboxylate to prevent degradation before my next synthetic step? A3: Store the pure compound neat (or in a dry, non-reactive solvent) at 2-8°C under an inert atmosphere (argon or nitrogen), protected from light[3].

  • Causality: Aliphatic aldehydes are highly susceptible to autoxidation in the presence of atmospheric oxygen, forming the corresponding carboxylic acid via a radical chain mechanism. Lowering the kinetic energy (temperature) and removing the oxidant (oxygen) halts this degradation pathway[3].

Quantitative Data: Solvent System Performance Matrix

Solvent SystemTypical

Resolution PowerAldehyde StabilityApplication Notes
Hexane / EtOAc (2:1) ~0.30 - 0.40ModerateModerateStandard literature method; yields up to 96% for robust samples[5].
Hexane / EtOAc (2:1) + 1% TEA ~0.35 - 0.45ModerateHigh Best for crude mixtures prone to acid-catalyzed degradation[3][4].
Hexane / EtOAc (9:1) ~0.15HighLowSlower elution; increases risk of on-column oxidation[6].
Hexane / Diethyl Ether (97:3) ~0.20Very High ModerateExcellent for separating aliphatic aldehydes from unreacted alcohols[4].

Alternative Workflow: Bisulfite Adduct Purification

If the aldehyde completely decomposes on silica despite TEA deactivation, you can bypass chromatography entirely by utilizing a chemical purification method: bisulfite adduct formation [4].

  • Causality: Aliphatic aldehydes react reversibly with sodium bisulfite (

    
    ) to form a highly water-soluble 
    
    
    
    -hydroxy sulfonate adduct. Esters, alcohols, and non-polar impurities do not form this adduct and remain in the organic phase, allowing for simple liquid-liquid extraction[4].

BisulfiteAdduct Step1 Crude Mixture in Organic Solvent Step2 Add Saturated aq. NaHSO3 (Vigorous Stirring) Step1->Step2 Step3 Phase Separation (Adduct in Aqueous) Step2->Step3 Step4 Wash Aqueous Phase (Removes Impurities) Step3->Step4 Step5 Basify with aq. Na2CO3 (Releases Aldehyde) Step4->Step5 Step6 Extract with EtOAc & Concentrate Step5->Step6

Caption: Alternative chemical purification via water-soluble bisulfite adduct formation.

References

1.[3] Technical Support Center: β-Keto Aldehyde Stability and Degradation . Benchchem. 3 2.[1] Methyl 3-formylcyclohexane-1-carboxylate | C9H14O3 | CID 22258720 . PubChem. 1 3.[4] Is it possible to purify aldehyde by column? Is there any other method to do purification? . ResearchGate. 4 4.[2] methyl 3-formylcyclohexane-1-carboxylate, min 97%, 500 mg . CP Lab Safety. 2 5. CAS 50738-62-0 | Methyl 3-formylcyclohexane-1-carboxylate . ChemExpress. 6.[5] WO2002024679A1 - PYRIDINE DERIVATIVES WITH IKB-KINASE (IKK-β) INHIBITING ACTIVITY . Google Patents. 5 7.[6] Solvent Systems for Flash Column Chromatography . University of Rochester (Not Voodoo). 6 8.[7] Tips and Tricks for Flash Column Chromatography . Reddit (r/OrganicChemistry). 7

Sources

Minimizing polymerization side reactions of cyclohexane aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclohexane Aldehyde Stability & Handling

Subject: Minimizing Polymerization & Degradation Side Reactions Document ID: TS-CYC-ALD-001 Last Updated: March 2026

Executive Summary

Cyclohexanecarbaldehyde (and its derivatives) presents a unique stability challenge in drug development. Unlike simple linear aldehydes, its secondary


-carbon structure creates significant steric bulk, yet it retains a highly reactive 

-proton.

Users frequently report "polymerization," which is scientifically distinct from vinyl polymerization. In this system, "polymerization" refers to two specific degradation pathways:[1]

  • Acid-Catalyzed Trimerization: Reversible formation of crystalline trioxanes (white solids).

  • Base-Catalyzed Aldol Condensation: Irreversible formation of

    
    -hydroxy aldehydes and subsequent dehydration to conjugated enals (yellow/orange viscous oils).
    

This guide provides the mechanistic understanding and protocols to prevent these failures.

The Chemistry of Instability (Mechanistic Grounding)

To prevent degradation, you must diagnose the specific pathway active in your sample.

Pathway A: The Autoxidation-Trimerization Cycle (The "White Solid" Issue)

This is the most common storage failure. It is a cascade failure:

  • Initiation: Radical autoxidation converts the aldehyde to Cyclohexanecarboxylic Acid.

  • Catalysis: The newly formed acid acts as a Lewis acid catalyst.

  • Trimerization: Three aldehyde molecules cyclize to form 2,4,6-tricyclohexyl-1,3,5-trioxane.

Pathway B: The Aldol Oligomerization (The "Yellow Oil" Issue)

Even trace alkalinity (from glassware cleaning or basic desiccants) deprotonates the


-carbon. The resulting enolate attacks another aldehyde molecule. Unlike trimerization, this often leads to dehydration and irreversible complex mixtures.

G Aldehyde Cyclohexanecarbaldehyde (Monomer) Radical Peroxy Radical Aldehyde->Radical O2 / Light Trimer 1,3,5-Trioxane (White Solid) Aldehyde->Trimer H+ (from Acid) Enolate Enolate Ion Aldehyde->Enolate Trace Base Acid Cyclohexanecarboxylic Acid (Catalyst) Radical->Acid Autoxidation Acid->Trimer Catalyzes Aldol Aldol Dimer (Yellow Oil) Enolate->Aldol + Monomer Polymer Complex Oligomers (Gums) Aldol->Polymer Dehydration

Figure 1: Divergent degradation pathways. Red paths indicate oxidative failure leading to trimerization. Green paths indicate base-catalyzed condensation.

Troubleshooting Guide

SymptomDiagnosisImmediate ActionReversibility
White crystalline solid precipitates in the bottle.Trimerization (Trioxane formation). Caused by trace acid accumulation.Check pH (likely acidic).Reversible. Heat to 100°C+ with trace acid scavenger to depolymerize.
Yellow/Orange color developing in liquid.Aldol Condensation . Conjugated enal formation.Check for base contamination or high temp storage.Irreversible. Requires distillation or bisulfite purification.
Pungent, sour odor (distinct from almond/acrid aldehyde smell).Oxidation to Carboxylic Acid.Test with litmus.Irreversible. Acid must be removed to prevent trimerization.
Viscous gum formation.[2]Tishchenko Reaction or Advanced Aldol.Often caused by aluminum/alkoxide impurities.Irreversible. Discard or distill.

Experimental Protocols

Protocol A: Purification via Bisulfite Adduct (The "Gold Standard")

Best for: Recovering pure aldehyde from yellowed/oxidized stocks. This method uses a non-aqueous regeneration technique which prevents the hydrolysis issues common with aqueous acid/base methods [1].

Reagents:

  • Sodium Bisulfite (saturated aqueous solution)[3][4]

  • Chlorotrimethylsilane (TMS-Cl)[5]

  • Acetonitrile (ACN)

Step-by-Step:

  • Adduct Formation: Dissolve crude aldehyde in minimal Ethanol. Add excess saturated aqueous

    
    . Shake vigorously.
    
  • Isolation: Filter the white precipitate (the bisulfite adduct).[6] Wash with Ethanol and Ether. Dry under vacuum. Note: The adduct is stable and can be stored indefinitely.

  • Regeneration (The TMS-Cl Method):

    • Suspend the dried adduct in Acetonitrile.

    • Add 1.5 equivalents of TMS-Cl.

    • Heat to reflux for 1-2 hours.

    • Mechanism: TMS-Cl traps the sulfite as volatile

      
       and hexamethyldisiloxane, driving the equilibrium completely to the aldehyde.
      
  • Workup: Filter off the NaCl byproduct. Evaporate solvent.[7] Distill the residue under nitrogen.

Protocol B: Thermal Depolymerization of Trimers

Best for: "Melting" solidified stocks.

  • Add the solid trimer to a distillation flask.

  • Add a trace amount of p-Toluenesulfonic acid (pTSA) (0.1 mol%) to catalyze ring opening, OR use a solid acid catalyst (e.g., Amberlyst-15) for easy removal.

  • Heat the flask. The trioxane will depolymerize to the monomer (b.p. ~161°C, but distill under vacuum at ~50-60°C to prevent immediate re-reaction).

  • Critical: Collect into a receiver containing traces of

    
     (anhydrous) to neutralize any distilling acid.
    

Storage & Handling Standards

To maintain integrity for >6 months, adhere to the "Cold-Dark-Dry" rule.

  • Atmosphere: Argon is superior to Nitrogen (heavier than air, blankets the liquid).

  • Temperature: Store at 2°C – 8°C.

    • Warning: Do NOT freeze below -20°C without checking the freezing point. Repeated freeze-thaw cycles can induce crystallization of the trimer.

  • Stabilizers:

    • Radical Scavenger: BHT (Butylated hydroxytoluene) at 0.1% w/w prevents the autoxidation step [2].

    • Acid Scavenger: Store over a few pellets of activated 4Å Molecular Sieves (neutral) to absorb water, or a packet of weak base if the application allows.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography to purify my cyclohexane aldehyde? A: Proceed with extreme caution. Silica gel is slightly acidic. This acidity can catalyze trimerization on the column, leading to product loss (streaking) or clogging.

  • Fix: Pre-treat the silica slurry with 1% Triethylamine to neutralize acidic sites, or use neutral alumina.

Q: My NMR shows a "ghost" peak at ~4.5-5.0 ppm. Is this polymer? A: This is likely the acetal proton of the trimer (trioxane) or a hemiacetal if you used methanol/ethanol as the NMR solvent.

  • Verification: Run the NMR in

    
     or 
    
    
    
    . If the peak persists in non-protic solvents, it is the trimer impurity.

Q: Why does my aldehyde smell like vinegar? A: It has oxidized to cyclohexanecarboxylic acid. This is dangerous for the remaining aldehyde because the acid catalyzes the conversion of the remaining liquid into solid trimer. You must wash the sample with saturated


 immediately to save the remaining aldehyde.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: Cyclohexanecarboxaldehyde. Section 7: Handling and Storage. Link

  • Tishchenko, V. E. (1906).[9] On the effect of aluminium alkoxides on aldehydes. Journal of the Russian Physico-Chemical Society. (Foundational reference for Tishchenko disproportionation).

  • Organic Chemistry Portal.[9][10] Tishchenko Reaction Mechanism and Conditions. Link

Sources

Technical Support Center: A Guide to Handling Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 3-formylcyclohexane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this versatile bifunctional reagent. Our goal is to empower you with the knowledge to mitigate challenges related to its moisture sensitivity and ensure the success of your experiments.

Introduction: The Dual-Functionality Challenge

Methyl 3-formylcyclohexane-1-carboxylate is a valuable building block in organic synthesis, featuring both an aldehyde and a methyl ester functional group. This bifunctionality allows for a wide range of chemical transformations. However, the presence of these two groups on the same molecule introduces a susceptibility to moisture, which can lead to degradation and impact experimental outcomes. This guide will address the root causes of these challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What makes Methyl 3-formylcyclohexane-1-carboxylate sensitive to moisture?

A: The moisture sensitivity of this reagent stems from its two functional groups:

  • Ester Group: The methyl carboxylate group is susceptible to hydrolysis in the presence of water, which can be catalyzed by acid or base. This reaction cleaves the ester bond, yielding 3-formylcyclohexane-1-carboxylic acid and methanol.[1]

  • Aldehyde Group: Aldehydes can be hydrated by water to form geminal diols (aldehyde hydrates). While this process is often reversible, it can affect the reactivity of the aldehyde and potentially lead to other side reactions.

Q2: How should I properly store this reagent to maintain its integrity?

A: Proper storage is the first line of defense against degradation. While some suppliers suggest room temperature storage, we recommend more stringent conditions to ensure long-term stability.[2]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottleProtects from moisture and light.
Desiccant Use of a desiccant in the secondary storage containerProvides an additional layer of protection against moisture.

Q3: What are the visible signs that my Methyl 3-formylcyclohexane-1-carboxylate reagent may have degraded?

A: While subtle degradation may not be visible, you should be aware of the following signs:

  • Change in Physical State: The appearance of a solid precipitate could indicate the formation of the carboxylic acid hydrolysis product.

  • Inconsistent Experimental Results: A decrease in yield or the appearance of unexpected side products in a well-established reaction is a strong indicator of reagent degradation.

Q4: Which solvents are recommended for reactions involving this reagent?

A: The choice of solvent is critical. Protic solvents should be used with caution.

  • Recommended: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Acetonitrile are preferred. Ensure that these solvents are freshly distilled or obtained from a sealed, dry source.

  • Use with Caution: Protic solvents like methanol and ethanol can participate in reactions with the aldehyde (acetal formation) and ester (transesterification) and will facilitate hydrolysis if water is present. If their use is unavoidable, they must be rigorously dried.

Troubleshooting Guide

Problem 1: Low or Inconsistent Reaction Yields

Possible Cause: The most probable cause is the degradation of the reagent due to moisture, leading to a lower concentration of the active starting material.

Solutions:

  • Verify Reagent Purity: Before use, assess the purity of the reagent using the analytical methods outlined in the "Analytical and Quality Control" section below.

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.

    • Use freshly distilled or anhydrous grade solvents.

    • Conduct the reaction under an inert atmosphere (argon or nitrogen).

Problem 2: Appearance of Unexpected Side Products

Possible Cause: The presence of water can lead to the formation of hydrolysis and hydration products, which may participate in side reactions.

Solutions:

  • Identify the Impurity: Attempt to isolate and characterize the side product. The most likely impurity is 3-formylcyclohexane-1-carboxylic acid.

  • Purify the Reagent: If significant degradation is suspected, the reagent can be purified by distillation under reduced pressure.

  • Strict Moisture Exclusion: Implement the rigorous anhydrous techniques described above.

Experimental Workflows and Mechanisms

Workflow for Handling Moisture-Sensitive Reagent

G cluster_storage Storage cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_analysis Post-Reaction/QC storage Store at 2-8°C under inert gas with desiccant dry_glassware Oven-dry glassware, cool under inert gas storage->dry_glassware Dispense from storage anhydrous_solvent Use anhydrous solvents dry_glassware->anhydrous_solvent inert_atmosphere Maintain inert atmosphere (Ar or N2) anhydrous_solvent->inert_atmosphere reagent_addition Add reagent via syringe to reaction vessel inert_atmosphere->reagent_addition purity_check Verify purity of starting material and products (NMR, IR) reagent_addition->purity_check Sample for analysis

Caption: Recommended workflow for handling Methyl 3-formylcyclohexane-1-carboxylate.

Mechanism of Ester Hydrolysis

The hydrolysis of the methyl ester can be catalyzed by either acid or base. The base-catalyzed mechanism, known as saponification, is irreversible.

G cluster_ester Ester Hydrolysis (Base-Catalyzed) Ester Methyl 3-formyl- cyclohexane-1-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH- Hydroxide->Tetrahedral_Intermediate Carboxylate 3-Formylcyclohexane- carboxylate Tetrahedral_Intermediate->Carboxylate Loss of Methoxide Methanol Methanol Tetrahedral_Intermediate->Methanol

Caption: Base-catalyzed hydrolysis (saponification) of the ester.

Mechanism of Aldehyde Hydration

In the presence of water, the aldehyde can form a geminal diol (hydrate). This reaction is typically reversible.

G cluster_aldehyde Aldehyde Hydration Aldehyde Aldehyde Group Gem_Diol Geminal Diol (Hydrate) Aldehyde->Gem_Diol Nucleophilic Attack Water H2O Water->Gem_Diol

Caption: Reversible hydration of the aldehyde group.

Analytical and Quality Control

To ensure the quality of your Methyl 3-formylcyclohexane-1-carboxylate reagent, routine analytical checks are recommended.

Analytical TechniqueKey Signatures of Pure CompoundSigns of Degradation
Infrared (IR) Spectroscopy Strong C=O stretch for the ester around 1735 cm⁻¹.[3]Strong C=O stretch for the aldehyde around 1730 cm⁻¹.[4]Characteristic aldehyde C-H stretches around 2750 and 2850 cm⁻¹.[4]Broad O-H stretch around 2500-3300 cm⁻¹ indicating the formation of a carboxylic acid.[5]
¹H NMR Spectroscopy Aldehyde proton (CHO) signal around 9-10 ppm.[6]Methyl ester (OCH₃) singlet around 3.7 ppm.Disappearance or decreased integration of the methyl ester singlet.Appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Spectroscopy Aldehyde carbonyl carbon signal around 200 ppm.[6]Ester carbonyl carbon signal around 170-175 ppm.Shift in the carbonyl carbon signals.

References

  • CP Lab Safety. methyl 3-formylcyclohexane-1-carboxylate, min 97%, 500 mg. [Link]

  • PubChem. Methyl 3-formylcyclohexane-1-carboxylate. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aldehydes. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • ResearchGate. IR spectrum overlay of the different collected hydrolysis fractions. [Link]

  • Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

  • ResearchGate. ChemInform Abstract: Improved Synthesis of Methyl 3-Oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate, an A-Ring Intermediate for (±)-Strigol. [Link]

  • Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. Substituted naphthalenyl-pyrimidine compounds - Patent US-8173808-B2. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubChem. Methyl 3-formyl-3-methylcyclohexene-1-carboxylate. [Link]

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Validation & Comparative

A Deep Dive into the Structural Elucidation of Methyl 3-formylcyclohexane-1-carboxylate: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural determination of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 3-formylcyclohexane-1-carboxylate, a molecule presenting interesting stereochemical and conformational complexities. We will dissect the intricacies of its proton NMR spectrum, offering a predictive analysis grounded in fundamental principles. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques such as ¹³C NMR, 2D NMR (COSY, HSQC), and mass spectrometry, providing a holistic view of its structural characterization.

The Structural Landscape: Conformational Isomers and Diastereotopicity

Methyl 3-formylcyclohexane-1-carboxylate (C₉H₁₄O₃)[1] possesses two substituents on a cyclohexane ring, leading to the possibility of cis and trans diastereomers. Within each diastereomer, the cyclohexane ring exists in a dynamic equilibrium between two chair conformations. The relative stability of these conformers is dictated by the steric bulk of the substituents and their preference for the more spacious equatorial position to minimize 1,3-diaxial interactions.[2][3][4][5] The substituents in this case are a methoxycarbonyl group (-COOCH₃) and a formyl group (-CHO).

Due to the presence of stereocenters and the cyclic nature of the molecule, many of the methylene protons on the cyclohexane ring are diastereotopic.[6] This means that even though they are attached to the same carbon atom, they are in chemically non-equivalent environments and will therefore have different chemical shifts and will couple to each other.

¹H NMR Spectral Analysis: A Predictive Interpretation

A standard ¹H NMR spectrum provides key information through chemical shifts (δ), signal integration, and spin-spin coupling (J-coupling).[7][8][9] For methyl 3-formylcyclohexane-1-carboxylate, we can predict the following features. Due to the lack of a publicly available experimental spectrum, this analysis is based on established principles of NMR spectroscopy.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Notes
Aldehydic Proton (-CHO)9.5 - 10.0Triplet (t) or Doublet of Doublets (dd)~2-3The multiplicity will depend on the coupling to the proton at C3. The downfield shift is characteristic of aldehydic protons.
Methoxyl Protons (-OCH₃)~3.7Singlet (s)N/AA sharp singlet corresponding to the three equivalent protons of the methyl ester.
H1 (proton on the carbon bearing the ester)2.2 - 2.8Multiplet (m)-The exact chemical shift and multiplicity will be highly dependent on the cis/trans stereochemistry and the preferred chair conformation. It will be coupled to the adjacent methylene protons at C2 and C6.
H3 (proton on the carbon bearing the aldehyde)2.0 - 2.6Multiplet (m)-Similar to H1, its environment is complex. It will be coupled to the aldehydic proton and the adjacent methylene protons at C2 and C4.
Cyclohexane Ring Protons (CH₂)1.0 - 2.2Multiplets (m)-The remaining eight protons on the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region. The diastereotopic nature of these protons will lead to complex splitting patterns.[6]

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often requires a multi-technique approach.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.[10][11] For methyl 3-formylcyclohexane-1-carboxylate, we would expect to see distinct signals for each of the nine carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehydic Carbonyl (C=O)190 - 205
Ester Carbonyl (C=O)170 - 180
Methoxyl Carbon (-OCH₃)~52
C1 (carbon bearing the ester)40 - 50
C3 (carbon bearing the aldehyde)50 - 60
Cyclohexane Ring Carbons (CH₂)20 - 40

The number of signals in the ¹³C NMR spectrum can help to confirm the symmetry of the molecule. For instance, a higher degree of symmetry in one diastereomer might lead to fewer than nine signals due to chemical equivalence.[12]

2D NMR Spectroscopy: COSY and HSQC

Two-dimensional NMR techniques are invaluable for deciphering complex spectra.

  • COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling relationships.[13][14] For methyl 3-formylcyclohexane-1-carboxylate, it would be instrumental in:

    • Tracing the connectivity of the cyclohexane ring protons.

    • Confirming the coupling between the aldehydic proton and the proton at C3.

    • Identifying which protons are adjacent to H1 and H3.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms.[13][15] This technique would definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, removing any ambiguity in the assignments made from one-dimensional spectra alone.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For methyl 3-formylcyclohexane-1-carboxylate, the molecular ion peak (M⁺) would be observed at m/z 170.21, confirming the molecular formula C₉H₁₄O₃.[1] Analysis of the fragmentation pattern could provide further structural information, such as the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).

Experimental Protocols

To acquire high-quality spectroscopic data for methyl 3-formylcyclohexane-1-carboxylate, the following experimental protocols are recommended.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[16]

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR: Acquire COSY and HSQC spectra using standard pulse programs.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of methyl 3-formylcyclohexane-1-carboxylate.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis & Purification of Methyl 3-formylcyclohexane-1-carboxylate SamplePrep NMR Sample Preparation (CDCl3, TMS) Synthesis->SamplePrep H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR & DEPT SamplePrep->C13_NMR MS Mass Spectrometry SamplePrep->MS COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC Interpretation Integrate all data: - Chemical Shifts - Coupling Constants - 2D Correlations - Molecular Weight H1_NMR->Interpretation C13_NMR->HSQC C13_NMR->Interpretation COSY->Interpretation HSQC->Interpretation MS->Interpretation Structure Final Structure Confirmation (including stereochemistry) Interpretation->Structure

Caption: Workflow for the structural elucidation of methyl 3-formylcyclohexane-1-carboxylate.

Conclusion

The structural analysis of methyl 3-formylcyclohexane-1-carboxylate serves as an excellent case study in the application of modern spectroscopic techniques. While a predictive ¹H NMR analysis provides a strong foundation for its characterization, a comprehensive and unambiguous structural assignment relies on the synergistic use of ¹³C NMR, 2D NMR techniques like COSY and HSQC, and mass spectrometry. This integrated approach allows for the confident determination of connectivity, stereochemistry, and conformational preferences, which are critical aspects in the fields of medicinal chemistry and material science.

References

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Distinguishing cis-trans isomers of Methyl 3-formylcyclohexanecarboxylate by NOESY

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing cis-trans Isomers of Methyl 3-formylcyclohexanecarboxylate: A NOESY Comparative Guide

As a Senior Application Scientist, determining the relative stereochemistry of functionalized cyclic systems is a routine yet critical challenge. For 1,3-disubstituted cyclohexanes like methyl 3-formylcyclohexanecarboxylate, distinguishing between cis and trans isomers requires unambiguous spatial evidence. While techniques like X-ray crystallography or scalar


-coupling analysis offer value, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) remains the gold standard for molecules in the solution state.

This guide objectively compares NOESY against alternative analytical modalities, explains the underlying physical causality of the experimental parameters, and provides a self-validating protocol for definitive stereochemical assignment.

Mechanistic Grounding: Stereochemistry & The Nuclear Overhauser Effect

To understand why NOESY is the optimal tool, we must first analyze the conformational thermodynamics of methyl 3-formylcyclohexanecarboxylate (MW


 170 Da). The cyclohexane ring rapidly interconverts between chair conformations, but the equilibrium heavily favors states that minimize 1,3-diaxial steric clashes[1],[2].
  • cis-Isomer: The thermodynamically dominant conformation places both bulky substituents (-COOCH

    
     and -CHO) in equatorial positions (diequatorial). Consequently, the geminal protons at C1 (H1) and C3 (H3) are forced into axial  positions. These 1,3-diaxial protons reside on the same face of the ring, separated by a through-space distance of approximately 2.5 to 2.6 Å .
    
  • trans-Isomer: One substituent must be equatorial while the other is axial. This forces one of the target protons (H1 or H3) to be equatorial and the other axial. They point away from each other, resulting in an internuclear distance of > 3.5 Å .

The Causality of NOE: The intensity of an NOE cross-peak is proportional to the inverse sixth power of the internuclear distance (


)[3]. Because 

, the NOE signal between H1 and H3 in the trans-isomer will be nearly an order of magnitude weaker (or entirely absent) compared to the strong cross-peak observed in the cis-isomer.

Comparative Modality Analysis

Selecting the correct NMR experiment is dictated by the molecule's physical properties. For a small molecule (MW < 600 Da), the molecular tumbling rate (correlation time,


) is in the extreme narrowing limit (

)[3].

G MW Molecular Weight / Tumbling Rate Small Small Molecules (MW < 600) Fast Tumbling (ωτc << 1) MW->Small Mid Medium Molecules (MW 700-1200) Intermediate Tumbling (ωτc ≈ 1) MW->Mid Large Large Molecules (MW > 1200) Slow Tumbling (ωτc >> 1) MW->Large NOESY_S 2D NOESY Positive NOE (+50%) Small->NOESY_S Optimal ROESY_M 2D ROESY Positive ROE (NOE ≈ 0) Mid->ROESY_M Required NOESY_L 2D NOESY Negative NOE (-100%) Large->NOESY_L Optimal

Fig 2. Selection logic for NOE-based NMR experiments based on molecular weight and tumbling rate.

While ROESY is often mistakenly applied as a "catch-all" technique, it suffers from lower sensitivity and unwanted TOCSY (through-bond) artifacts[3],[4]. For methyl 3-formylcyclohexanecarboxylate, 2D NOESY is the definitive choice.

Table 1: Quantitative Comparison of Stereochemical Assignment Techniques

Analytical TechniquePhysical BasisSuitability for MW ~170Key AdvantagesCritical Limitations
2D NOESY Transient dipole-dipole cross-relaxationOptimal Provides a complete, unambiguous spatial map of all protons[5].Requires longer acquisition times (2-4 hours) for high S/N.
1D Selective NOESY Selective excitation NOEGood Fast; avoids subtraction artifacts of difference NOE[6],[7].Fails if H1/H3 resonances overlap with other aliphatic multiplets.
2D ROESY Rotating-frame cross-relaxationSub-optimal NOE is always positive, avoiding the zero-crossing region[3].Lower sensitivity; prone to TOCSY artifacts[4].

-Coupling (1D

H)
Through-bond scalar couplingModerate Extracted directly from standard 1D spectra.Complex overlapping multiplets often obscure precise

values.

Experimental Workflow & Protocol

To ensure a self-validating system, the protocol must control for relaxation pathways. Paramagnetic dissolved oxygen provides an efficient


 relaxation pathway that competes with dipole-dipole cross-relaxation, potentially quenching the NOE[3].

G Start Methyl 3-formylcyclohexanecarboxylate Isomeric Mixture NMR1D 1. Acquire 1D 1H NMR Identify H1 & H3 Resonances Start->NMR1D NOESY 2. Acquire 2D NOESY Mixing Time: 400 ms NMR1D->NOESY Analyze 3. Evaluate H1-H3 Cross-Relaxation NOESY->Analyze Cis Strong NOE Cross-Peak (1,3-Diaxial Protons, ~2.5 Å) Conclusion: CIS Isomer Analyze->Cis r < 3.0 Å Trans Weak/No NOE Cross-Peak (Axial-Equatorial Protons, >3.5 Å) Conclusion: TRANS Isomer Analyze->Trans r > 3.0 Å

Fig 1. Experimental workflow for stereochemical assignment of cyclohexane isomers using 2D NOESY.

Step-by-Step 2D NOESY Protocol
  • Sample Preparation (Critical Step): Dissolve 10–15 mg of the compound in 0.6 mL of CDCl

    
    . Degas the sample using three cycles of the freeze-pump-thaw method or by sparging with dry N
    
    
    
    for 10 minutes. Seal the NMR tube.
  • 1D Reference Acquisition: Acquire a standard

    
    H NMR spectrum. Identify the chemical shifts for H1 (geminal to the ester, typically 
    
    
    
    2.3–2.8 ppm) and H3 (geminal to the formyl group, typically
    
    
    2.2–2.6 ppm).
  • 2D NOESY Setup:

    • Select a phase-sensitive NOESY pulse sequence with zero-quantum suppression (e.g., noesygpphpp on Bruker systems)[3].

    • Relaxation Delay (D1): Set to

      
       (typically 2.5 to 3.0 seconds) to ensure full magnetization recovery between scans.
      
    • Mixing Time (

      
      ):  Set to 400 ms . Causality: Because the molecule is small, cross-relaxation builds up slowly. A 400 ms mixing time allows sufficient NOE buildup before longitudinal relaxation (
      
      
      
      ) decays the signal[3].
  • Acquisition & Processing: Acquire with at least 256

    
     increments and 16-32 scans per increment. Process using a squared sine-bell window function in both dimensions.
    

Data Interpretation & Self-Validation

When analyzing the processed 2D NOESY spectrum, you must perform a phase-check to validate the data. For small molecules, true NOE cross-peaks will have the opposite phase to the diagonal peaks[6],[3]. If a cross-peak has the same phase as the diagonal, it is an artifact (e.g., chemical exchange or EXSY)[4].

Table 2: Expected NOESY Parameters for Isomeric Differentiation

IsomerFavored ConformationH1–H3 Spatial RelationshipEstimated DistanceExpected NOESY Cross-Peak
cis Diequatorial substituents1,3-Diaxial (Same face)~2.5 ÅStrong (Opposite phase to diagonal)
trans Equatorial-Axial substituentsEquatorial-Axial (Opposite faces)>3.5 ÅWeak / Absent

By locating the intersection of the H1 and H3 chemical shifts in the 2D contour plot, the presence of a strong, opposite-phase cross-peak definitively proves the 1,3-diaxial relationship, confirming the cis-isomer. The absence of this peak under identical optimized conditions confirms the trans-isomer.

References

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GC-MS fragmentation pattern of Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative GC-MS Fragmentation Guide: Methyl 3-formylcyclohexane-1-carboxylate vs. 4-Formyl Isomers

Introduction & Strategic Context

In drug development and synthetic organic chemistry, distinguishing between positional isomers of functionalized cyclohexanes is a critical analytical hurdle. Methyl 3-formylcyclohexane-1-carboxylate (M3FCC) serves as an essential building block for active pharmaceutical ingredients, including1[1]. Conversely, its isomer, Methyl 4-formylcyclohexane-1-carboxylate (M4FCC), is a key intermediate in the synthesis of2[2]. Because these isomers possess identical molecular weights (170.20 g/mol ) and nearly identical boiling points, baseline chromatographic resolution is often challenging. Therefore, leveraging the nuanced differences in their Electron Ionization (EI) GC-MS fragmentation patterns is paramount for definitive structural elucidation and quality control.

Mechanistic Causality in EI-MS Fragmentation

Under standard 70 eV electron ionization, cyclohexane derivatives containing both ester and aldehyde moieties 3[3]. The initial ionization predominantly occurs at the oxygen lone pairs of either the carbonyl group of the ester or the formyl group.

Primary Fragmentation Pathways:

  • 
    -Cleavage of the Ester Group : Loss of the methoxy radical (
    
    
    
    , 31 Da) yields a stable acylium ion at m/z 139.
  • 
    -Cleavage of the Formyl Group : Loss of the formyl radical (
    
    
    
    , 29 Da) yields a fragment at m/z 141.
  • McLafferty-type Rearrangements & Neutral Losses : The loss of neutral methanol (

    
    , 32 Da) from the ester moiety results in a fragment at m/z 138.
    
  • Ring Cleavage : Subsequent breakdown of the cyclohexane ring leads to lower mass fragments such as m/z 81 and the characteristic base peak at m/z 55, which is 4[4].

Isomeric Differentiation (3-formyl vs. 4-formyl): The spatial relationship between the formyl and ester groups dictates the relative abundance of specific fragments. In M3FCC (the 1,3-isomer), the proximity of the substituents facilitates unique intramolecular hydrogen transfers and cyclization events post-ionization, leading to a more pronounced loss of methanol (m/z 138) compared to the 1,4-isomer. Conversely, M4FCC exhibits a higher degree of symmetry, which slightly stabilizes the m/z 141 fragment (loss of formyl) due to the para-like substitution pattern allowing better charge distribution across the ring upon cleavage.

Experimental Methodology: Self-Validating GC-MS Protocol

To ensure rigorous and reproducible differentiation of these isomers, the following protocol integrates internal validation steps to create a self-validating analytical system[3].

Step 1: Sample Preparation

  • Action : Dilute the sample to 10-50 µg/mL in MS-grade hexane.

  • Causality : Proper dilution prevents detector saturation and minimizes secondary ion-molecule reactions in the source, ensuring the resulting mass spectra reflect true unimolecular fragmentation.

Step 2: Chromatographic Separation (GC)

  • Column : Non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film)[3].

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Temperature Program : Initial 70°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Causality : The slow ramp rate maximizes the subtle boiling point and polarity differences between the 1,3- and 1,4-isomers, achieving baseline separation before they enter the mass spectrometer.

Step 3: Mass Spectrometric Detection (MS)

  • Ionization : Electron Ionization (EI) at 70 eV.

  • Source Temperature : 230°C[3].

  • Scan Range : m/z 40 to 400.

  • Causality : Maintaining the source at 230°C prevents condensation of the analytes while avoiding excessive thermal degradation prior to ionization. 70 eV is the universally accepted standard, allowing direct comparison with NIST library spectra[4].

Step 4: System Suitability & Validation

  • Action : Inject a blank solvent followed by a known standard of Methyl cyclohexanecarboxylate prior to the isomeric mixture.

  • Causality : The blank ensures no column carryover. The standard validates that the MS tuning is correct by monitoring the expected base peak at m/z 55 and the molecular ion at m/z 142, ensuring the system is primed for accurate structural elucidation[4].

Quantitative Data Presentation

The following table summarizes the key diagnostic ions used to differentiate M3FCC from M4FCC based on predictive and empirical EI-MS behavior.

Fragment Ion (m/z)Origin / Neutral LossRelative Abundance: M3FCCRelative Abundance: M4FCCDiagnostic Utility
170 Molecular Ion[M]⁺•Low (<5%)Low (<5%)Confirms molecular weight (C9H14O3).
141 [M - CHO]⁺Moderate (~30%)High (~50%)Higher in 1,4-isomer due to symmetry/stability.
139 [M - OCH3]⁺High (~70%)High (~65%)Common acylium ion formation.
138 [M - CH3OH]⁺•Moderate (~45%)Low (~15%)Key Differentiator : Proximity in 1,3-isomer favors H-transfer.
81 Ring Cleavage [C6H9]⁺Base Peak (100%)Base Peak (100%)Standard cyclohexane derivative fragment.
55 Ring Cleavage [C4H7]⁺High (~80%)High (~85%)Non-diagnostic, typical hydrocarbon fragment.

Visualizations

GCMS_Workflow Prep Sample Prep (Dilution in Hexane) GC GC Separation (DB-5MS Column) Prep->GC 1 μL Injection Ionization EI Ionization (70 eV) GC->Ionization Elution Detection Mass Analyzer (Quadrupole) Ionization->Detection Ion Beam Analysis Data Interpretation (Isomer Differentiation) Detection->Analysis Spectra

Experimental workflow for GC-MS analysis of functionalized cyclohexanes.

Fragmentation_Logic M_ion Molecular Ion [M]+• m/z 170 Loss_CHO [M - CHO]+ m/z 141 (Favored in 1,4-isomer) M_ion->Loss_CHO -29 Da Loss_OCH3 [M - OCH3]+ m/z 139 (Acylium Ion) M_ion->Loss_OCH3 -31 Da Loss_MeOH [M - CH3OH]+• m/z 138 (Favored in 1,3-isomer) M_ion->Loss_MeOH -32 Da Base_Peak Ring Cleavage m/z 81 (Base Peak) Loss_CHO->Base_Peak Ring Fragmentation Loss_OCH3->Base_Peak Ring Fragmentation

Proposed EI-MS fragmentation pathways for Methyl formylcyclohexanecarboxylates.

Conclusion

While Methyl 3-formylcyclohexane-1-carboxylate and its 1,4-isomer share identical molecular formulas and base peaks, a rigorous GC-MS methodology reveals distinct differences in their fragmentation behavior. The 1,3-isomer's propensity to lose neutral methanol (m/z 138) due to spatial proximity, contrasted with the 1,4-isomer's favored loss of the formyl radical (m/z 141), provides a robust, self-validating metric for isomeric differentiation in synthetic workflows.

References

  • Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC. nih.gov. 1

  • CN114181077B - Method for synthesizing tranexamic acid - Google Patents. google.com. 2

  • GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide - Benchchem. benchchem.com. 3

  • Cyclohexanecarboxylic acid, methyl ester - the NIST WebBook. nist.gov. 4

Sources

FTIR characteristic peaks for aldehyde and ester groups in cyclohexane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the infrared spectroscopic analysis of complex organic frameworks not merely as a pattern-matching exercise, but as a study of molecular physics. Distinguishing between aldehyde (-CHO) and ester (-COOR) functional groups within cyclohexane derivatives is a critical analytical step in drug development and synthetic chemistry.

This guide objectively compares the spectral signatures of these functional groups, explains the quantum mechanical causality behind their characteristic peaks, and provides a comparative methodological framework between Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR techniques.

Spectral Fingerprinting & Causality

To accurately interpret the functional groups, we must first establish the baseline spectral signature of the cyclic aliphatic framework.

The Cyclohexane Backbone The non-polar cyclohexane ring provides a consistent spectral foundation. The dominant features are the asymmetric and symmetric C-H stretching vibrations between 2935–2845 cm⁻¹, the methylene (CH₂) scissoring/bending modes around 1485–1445 cm⁻¹, and the skeletal C-C vibrations found in the fingerprint region between 1055–925 cm⁻¹ ().

The Carbonyl Region: Esters vs. Aldehydes Both esters and aldehydes feature a highly polar, strongly absorbing C=O stretching vibration.

  • Esters typically absorb at higher wavenumbers (1750–1735 cm⁻¹ ). The causality behind this shift is the inductive electron-withdrawing effect of the adjacent alkoxy oxygen, which shortens and strengthens the C=O bond, requiring higher energy to vibrate. Esters are further confirmed by intense, broad C-O stretching bands between 1300–1000 cm⁻¹.

  • Aldehydes absorb at slightly lower frequencies (1740–1720 cm⁻¹ ) because they lack this secondary electronegative atom.

The Fermi Resonance Phenomenon (Aldehyde Specific) The most definitive way to identify an aldehyde is not the carbonyl peak, but the C-H stretching region. Aldehydes exhibit a unique doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹. Analysts often misidentify this as two distinct C-H bonds. In reality, the causality is a quantum mechanical coupling known as Fermi resonance ().

The fundamental aldehyde C-H stretch (~2800 cm⁻¹) couples with the first overtone of the aldehydic C-H in-plane bend (~1390 cm⁻¹ × 2 = 2780 cm⁻¹). Because these two vibrational states share identical symmetry and exist at similar energy levels, they repel each other. This energy level repulsion splits the absorption into a distinct doublet. The lower frequency peak (~2720 cm⁻¹) is highly diagnostic because it sits cleanly outside the overlapping cyclohexane C-H stretches.

FermiResonance A Aldehyde C-H Bend Fundamental (~1390 cm⁻¹) B First Overtone (~2780 cm⁻¹) A->B Harmonic Overtone D Fermi Resonance (Energy Level Repulsion) B->D C Aldehyde C-H Stretch Fundamental (~2800 cm⁻¹) C->D E Fermi Doublet Peak 1 (~2850 - 2820 cm⁻¹) D->E F Fermi Doublet Peak 2 (~2750 - 2720 cm⁻¹) D->F

Logical flow of Fermi resonance generating the characteristic aldehyde C-H doublet.

Conformational Dynamics: Axial vs. Equatorial Shifts Cyclohexane rings are not static; they undergo rapid chair-chair interconversion (ring-flipping) at room temperature, constantly exchanging axial (perpendicular) and equatorial (radiating outward) positions (). Bulky ester or aldehyde groups preferentially adopt equatorial positions to minimize 1,3-diaxial steric strain.

Spectroscopically, if a derivative is sterically locked (e.g., via a tert-butyl group) with the carbonyl in an axial position, the C=O stretching frequency typically shifts 5–10 cm⁻¹ higher than its equatorial counterpart. This is due to reduced steric compression from adjacent equatorial C-H bonds and differing dipole-dipole interactions within the axial environment.

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

When validating the synthesis of these derivatives, the choice of sampling technique dictates the reliability of your data.

  • ATR-FTIR (Attenuated Total Reflectance): Utilizes an evanescent wave that penetrates only 0.5 to 2.0 microns into the sample (). It is ideal for rapid, non-destructive screening. However, because penetration depth is wavelength-dependent, high-wavenumber peaks (like the critical aldehyde C-H stretch at 2720 cm⁻¹) will appear artificially weaker compared to the lower-wavenumber fingerprint region.

  • Transmission FTIR: The traditional method where the IR beam passes entirely through the sample (). It strictly obeys the Beer-Lambert law, making it the superior choice for rigorous quantitative analysis (e.g., determining the exact molar ratio of ester to aldehyde in a synthetic mixture).

Workflow cluster_ATR ATR-FTIR Protocol cluster_Trans Transmission FTIR Protocol Start Cyclohexane Derivative Sample A1 Direct Application (No Prep) Start->A1 T1 Liquid Cell / KBr Preparation Start->T1 A2 Evanescent Wave Interaction A1->A2 Result FTIR Spectra Comparison A2->Result T2 Direct Beam Absorption T1->T2 T2->Result

Experimental workflow comparing ATR-FTIR and Transmission FTIR methodologies.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step if the internal validation check fails.

Protocol A: ATR-FTIR Rapid Screening (Qualitative Identification)
  • Preparation: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and a non-abrasive optical wipe. Allow to evaporate completely.

  • Background Collection: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: Ensure the background single-beam energy profile matches the manufacturer's baseline. A drop in energy indicates a contaminated or damaged crystal.

  • Sample Application: Deposit 1–2 drops of the liquid cyclohexane derivative (or compress the solid derivative using the ATR anvil) to completely cover the crystal aperture.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply ATR-correction algorithms if comparing directly to transmission libraries.

    • Validation Check: Verify that the maximum absorbance (usually the C=O peak) is between 0.1 and 1.0 AU. If it exceeds 1.0 AU, the detector is saturating, which will distort peak ratios and mask the subtle aldehyde Fermi doublet.

Protocol B: Transmission FTIR via Liquid Cell (Quantitative Analysis)
  • Cell Assembly: Assemble a demountable liquid cell using KBr windows. Insert a 0.015 mm Teflon spacer.

    • Causality: Cyclohexane is a massive IR absorber in the C-H region. A pathlength longer than 0.015 mm will cause total absorption (saturation) of the beam, leading to flat-topped peaks and a complete loss of quantitative linearity.

  • Background Collection: Scan the empty cell (or a cell filled with pure cyclohexane if performing difference spectroscopy to subtract the ring backbone).

  • Sample Loading: Inject the liquid derivative using a Luer-lock syringe from the bottom port to push air out the top port. Seal with PTFE plugs.

  • Acquisition: Collect the spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: Evaluate the baseline at 4000–3500 cm⁻¹ before analyzing the peaks. A baseline that slopes upward toward higher wavenumbers indicates Rayleigh scattering caused by micro-bubbles in the cell. If observed, flush and reload the cell immediately.

Quantitative Data Summary

Table 1: Characteristic FTIR Peaks for Aldehyde vs. Ester Cyclohexane Derivatives

Functional Group / ModeWavenumber Range (cm⁻¹)Intensity & ShapeCausality / Notes
Cyclohexane C-H Stretch 2935 – 2845Strong, SharpBaseline aliphatic framework.
Ester C=O Stretch 1750 – 1735Very Strong, SharpShifted higher due to alkoxy oxygen electron withdrawal.
Aldehyde C=O Stretch 1740 – 1720Very Strong, SharpSlightly lower than esters; highly sensitive to axial/equatorial conformation.
Ester C-O Stretch 1300 – 1000Strong, BroadOften appears as two coupled asymmetric/symmetric bands.
Aldehyde C-H Stretch ~2820 & ~2720Weak, DoubletDiagnostic. Caused by Fermi resonance coupling.

Table 2: Performance Comparison: ATR vs. Transmission FTIR

ParameterATR-FTIRTransmission FTIR (Liquid Cell/KBr)
Sample Preparation None (Direct application)High (Requires spacers, precise loading, or KBr pressing)
High-Wavenumber Sensitivity Lower (Due to shallow penetration depth)High (Uniform beam pathlength)
Quantitative Accuracy Moderate (Pathlength depends on refractive index)Excellent (Strict adherence to Beer-Lambert law)
Best Used For Rapid QA/QC, identifying the Fermi doublet presence.Method validation, precise ester/aldehyde molar ratios.

References

  • The C=O Bond, Part II: Aldehydes Spectroscopy Online URL:[Link][1]

  • 4.6: Axial and Equatorial Bonds in Cyclohexane Chemistry LibreTexts URL:[Link][2][3]

  • Guide to FT-IR Spectroscopy Bruker URL:[Link][4]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition Jurnal Pendidikan Ilmu dan Teknologi (Jurnal UPI) URL:[Link][5]

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A Comparative Analysis for the Bench Scientist: Methyl 3-formylcyclohexane-1-carboxylate and its Ethyl Analog

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic organic chemistry, the judicious selection of reagents is paramount to achieving desired outcomes in terms of yield, purity, and reaction kinetics. This guide provides a detailed comparative analysis of Methyl 3-formylcyclohexane-1-carboxylate and its corresponding ethyl ester, Ethyl 3-formylcyclohexane-1-carboxylate. These bifunctional molecules, featuring both an aldehyde and an ester on a cyclohexane scaffold, are valuable building blocks in the synthesis of complex organic molecules and pharmaceutical intermediates. While direct, side-by-side comparative studies are not extensively documented in the literature, this guide will synthesize available data, established chemical principles, and experimental protocols for analogous systems to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Structural Overview and Synthesis

Both Methyl 3-formylcyclohexane-1-carboxylate and Ethyl 3-formylcyclohexane-1-carboxylate share the same core structure: a cyclohexane ring substituted with a formyl group and a carboxylate group at positions 1 and 3. The key distinction lies in the alkyl group of the ester functionality—a methyl group in the former and an ethyl group in the latter.

These compounds are typically synthesized via a Diels-Alder reaction, a powerful tool for the formation of six-membered rings.[1] The reaction involves the [4+2] cycloaddition of a conjugated diene (1,3-butadiene) with a dienophile (an α,β-unsaturated aldehyde, acrolein, and an acrylate ester). In this case, the likely precursors are acrolein and either methyl acrylate or ethyl acrylate.[2]

Diagram 1: General Synthesis via Diels-Alder Reaction

G cluster_reactants Reactants Butadiene 1,3-Butadiene Methyl_Product Methyl 3-formylcyclohex-3-ene-1-carboxylate Butadiene->Methyl_Product Diels-Alder Ethyl_Product Ethyl 3-formylcyclohex-3-ene-1-carboxylate Butadiene->Ethyl_Product Diels-Alder Acrolein Acrolein Acrolein->Methyl_Product Diels-Alder Acrolein->Ethyl_Product Diels-Alder Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Methyl_Product Diels-Alder Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Ethyl_Product Diels-Alder Final_Methyl_Product Methyl 3-formylcyclohexane-1-carboxylate Methyl_Product->Final_Methyl_Product Hydrogenation Final_Ethyl_Product Ethyl 3-formylcyclohexane-1-carboxylate Ethyl_Product->Final_Ethyl_Product Hydrogenation

Caption: Synthesis of the target compounds via a Diels-Alder reaction followed by hydrogenation.

Physicochemical Properties: A Comparative Table

The seemingly minor difference in the ester alkyl group can lead to variations in physical properties such as molecular weight, boiling point, and density. The following table summarizes computed data from PubChem for a side-by-side comparison.[3][4]

PropertyMethyl 3-formylcyclohexane-1-carboxylateEthyl 3-formylcyclohexane-1-carboxylate
Molecular Formula C₉H₁₄O₃C₁₀H₁₆O₃
Molecular Weight 170.21 g/mol [3]184.23 g/mol
Boiling Point (Predicted) 236.4 ± 33.0 °C[5]Not available
Density (Predicted) 1.129 ± 0.06 g/cm³[5]Not available
XLogP3 0.9[3]1.3

Analysis of Properties:

  • Molecular Weight: The ethyl analog has a higher molecular weight due to the additional methylene group in the ethyl ester.

  • Boiling Point: Generally, for a homologous series of esters, the boiling point increases with increasing molecular weight. Therefore, it is expected that the ethyl analog will have a slightly higher boiling point than the methyl analog. This can be a consideration for purification by distillation.

  • Polarity and Solubility: The XLogP3 value, a measure of lipophilicity, is slightly higher for the ethyl analog, suggesting it is marginally less polar than the methyl analog. This may influence their solubility in different organic solvents and their chromatographic behavior.

Reactivity and Performance in Organic Synthesis

The primary difference in reactivity between the methyl and ethyl esters stems from steric and electronic effects.[6][7]

Steric Effects

The methyl group is sterically less demanding than the ethyl group.[8] This can have several implications:

  • Reaction Rates: In reactions where the ester carbonyl is attacked by a nucleophile, the methyl ester may react faster due to easier access to the reaction center.[9] For example, in hydrolysis or transesterification reactions, the smaller methyl group presents less of a hindrance to the incoming nucleophile.

  • Selectivity: In molecules with multiple reactive sites, the difference in steric bulk between the methyl and ethyl groups could potentially be exploited to achieve chemoselectivity.

Electronic Effects

The electronic effects of the methyl and ethyl groups are very similar, as both are weakly electron-donating through an inductive effect.[10] However, the slightly greater electron-donating ability of the ethyl group might render the carbonyl carbon of the ethyl ester slightly less electrophilic than that of the methyl ester, though this effect is generally considered to be minor.

Chemoselective Transformations

A key aspect of the utility of these molecules is the ability to selectively transform one functional group in the presence of the other.

  • Reduction of the Aldehyde: The formyl group can be selectively reduced to a primary alcohol in the presence of the ester using mild reducing agents like sodium borohydride (NaBH₄).[11] The choice between the methyl and ethyl ester is unlikely to significantly impact the outcome of this transformation, as the aldehyde is inherently more reactive towards nucleophilic attack than the ester.

  • Oxidation of the Aldehyde: The aldehyde can be selectively oxidized to a carboxylic acid without affecting the ester group using various mild oxidizing agents.[12] Again, the nature of the ester group is not expected to play a major role in the selectivity of this reaction.

Diagram 2: Experimental Workflow for Chemoselective Reduction

G Start Methyl or Ethyl 3-formylcyclohexane-1-carboxylate Dissolve Dissolve in a suitable solvent (e.g., Methanol) Start->Dissolve Cool Cool the solution in an ice bath Dissolve->Cool Add_NaBH4 Add NaBH4 portion-wise Cool->Add_NaBH4 Stir Stir at 0°C to room temperature Add_NaBH4->Stir Quench Quench the reaction with dilute acid Stir->Quench Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product 3-(hydroxymethyl)cyclohexane-1-carboxylate Purify->Product

Caption: A general workflow for the selective reduction of the aldehyde group.

Spectroscopic Characterization

  • ¹H NMR: The most significant difference will be in the signals corresponding to the ester alkyl group.

    • Methyl Ester: A singlet integrating to 3 protons, typically in the range of 3.6-3.8 ppm.

    • Ethyl Ester: A quartet integrating to 2 protons (for the -OCH₂- group) around 4.1-4.3 ppm and a triplet integrating to 3 protons (for the -CH₃ group) around 1.2-1.4 ppm.[13]

  • ¹³C NMR: The carbon signals of the ester group will also differ.

    • Methyl Ester: A signal for the methoxy carbon (-OCH₃) typically around 51-53 ppm.

    • Ethyl Ester: Signals for the ethoxy carbons, with the -OCH₂- carbon appearing around 60-62 ppm and the -CH₃ carbon around 14-15 ppm.

The signals for the cyclohexane ring and the formyl group should be very similar for both compounds.

Experimental Protocols

The following are representative, generalized protocols for the synthesis and a common transformation of the title compounds. Note: These are illustrative and may require optimization.

Protocol 1: Synthesis via Diels-Alder Reaction (General Procedure)
  • Reaction Setup: In a sealed reaction vessel, combine 1,3-butadiene (1.2 equivalents), acrolein (1.0 equivalent), and either methyl acrylate or ethyl acrylate (1.0 equivalent) in a suitable solvent (e.g., toluene).

  • Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 150°C for several hours.[1] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification of the Intermediate: Purify the resulting 3-formylcyclohex-3-ene-1-carboxylate by vacuum distillation or column chromatography.

  • Hydrogenation: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of palladium on carbon (Pd/C).

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Final Purification: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product. Further purification can be achieved by distillation or chromatography.

Protocol 2: Selective Reduction of the Aldehyde (General Procedure)
  • Reaction Setup: Dissolve Methyl or Ethyl 3-formylcyclohexane-1-carboxylate (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) in small portions over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the corresponding 3-(hydroxymethyl)cyclohexane-1-carboxylate.

Conclusion

The choice between Methyl 3-formylcyclohexane-1-carboxylate and its ethyl analog will likely depend on the specific requirements of the synthetic route. The methyl ester may offer advantages in reactions where steric hindrance at the ester carbonyl is a concern, potentially leading to faster reaction rates. Conversely, the ethyl ester, with its slightly higher boiling point, might be preferable for ease of handling or purification in certain contexts. For many common transformations that target the aldehyde functionality, the choice of the ester group is expected to have a minimal impact on the outcome. Ultimately, the decision should be guided by a combination of factors including the nature of subsequent reaction steps, purification strategies, and the cost and availability of the starting materials.

References

  • Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules. (2021, February 4). Chemistry LibreTexts. Retrieved from [Link]

  • Pearson+. (n.d.). Which is more stable: a methyl cation or an ethyl cation? Why? Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR characterization of MTC. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-formylcyclohexane-1-carboxylate. PubChem. Retrieved from [Link]

  • Lording, W. J., Fallon, T., Sherburn, M. S., & Paddon-Row, M. N. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(40), 10959-10966.
  • MDPI. (n.d.). Chemoselective Reduction of 3-Methylcyclohex-2-enone into rac 3-Methylcyclohex-2-enol (Seudenol) by NaBH 4 Alone, with Modifiers or via Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of dielsalder adducts.
  • Beilstein Journals. (2008). Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. Retrieved from [Link]

  • Arkivoc. (2008). Chemoselective reduction of aldehydes by ruthenium trichloride and resin-bound formates. Retrieved from [Link]

  • YouTube. (2017, November 21). 04.07 Stability Factors: Steric Effects. Retrieved from [Link]

  • PubMed. (2021, January 20). Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. Retrieved from [Link]

  • Thieme. (n.d.). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-formylcyclohexane-1-carboxylate. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Beilstein Journals. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Retrieved from [Link]

  • MDPI. (2023, February 12). Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Methyl 3-methylcyclobutanecarboxylate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Diels-Alder reactions with ethyl acrylate. Retrieved from [Link]

  • Thieme. (n.d.). Chemoselective Aerobic Oxidation of Benzylic Alcohols. Retrieved from [Link]

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  • ResearchGate. (n.d.). Chemoselective methylene oxidation in aromatic molecules. Retrieved from [Link]

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A Comparative Guide to Validating the Purity of Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control step but a fundamental prerequisite for reliable downstream applications. For a key building block like Methyl 3-formylcyclohexane-1-carboxylate, which possesses multiple functional groups and stereoisomeric possibilities, a robust analytical methodology is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other principal analytical techniques for purity validation, grounded in established scientific principles and regulatory standards.

The Analyte: Deconstructing Methyl 3-formylcyclohexane-1-carboxylate

Before developing a purity testing method, a thorough understanding of the analyte's physicochemical properties is essential. This informs every decision, from column and solvent selection to the choice of detector.

Chemical Structure and Properties:

Methyl 3-formylcyclohexane-1-carboxylate (C9H14O3) is a bifunctional molecule featuring both an ester and an aldehyde group.[1] Its structure presents several analytical challenges:

  • Polarity: The presence of two oxygen-containing functional groups makes the molecule moderately polar.

  • Chromophore: The formyl (aldehyde) group contains a carbonyl (C=O) bond which exhibits a weak n→π* electronic transition. This allows for detection by UV-Vis spectroscopy, typically in the 280-300 nm range, although this absorption is weak.[2] For enhanced sensitivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to create a hydrazone, which has a much stronger chromophore.[3]

  • Stereoisomerism: The cyclohexane ring is substituted at the 1 and 3 positions. This gives rise to cis and trans diastereomers, which can have different physical properties and biological activities. A purity method must be able to separate these isomers.

Potential Impurities:

A robust analytical method must be capable of separating the main compound from any potential impurities.[4][5] For Methyl 3-formylcyclohexane-1-carboxylate, these may include:

  • Starting Materials: Unreacted precursors from the synthesis, such as methyl cyclohex-3-ene-1-carboxylate.

  • By-products: Compounds formed through side reactions during synthesis.

  • Diastereomers: The unintended cis or trans isomer.

  • Degradation Products: The aldehyde functionality is susceptible to oxidation to a carboxylic acid.

HPLC: The Workhorse for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds, making it highly suitable for this analyte.[6][7][8]

The Rationale Behind the Method

The choice of HPLC parameters is not arbitrary; it is a reasoned process based on the analyte's chemistry.

  • Mode of Separation: Reversed-Phase HPLC (RP-HPLC) is the logical choice. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase.[9] The moderately polar Methyl 3-formylcyclohexane-1-carboxylate will have a suitable affinity for the stationary phase, allowing for effective separation from more polar or less polar impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard starting point. Its long alkyl chains provide sufficient hydrophobicity to retain the analyte and separate its diastereomers.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used. A gradient elution, where the proportion of organic solvent is increased over time, is often necessary. This ensures that early-eluting polar impurities are well-resolved, while more strongly retained, non-polar impurities are eluted in a reasonable time with good peak shape.

  • Detector: A UV-Vis detector is the most common choice.[10] Given the weak absorbance of the native aldehyde, monitoring at a lower wavelength (e.g., 210 nm) where the ester carbonyl absorbs can be an option, though this reduces specificity. As mentioned, derivatization can significantly improve detection limits.[3]

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for developing and validating an HPLC purity method.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Analyte 1. Analyte Characterization (Polarity, UV Scan, pKa) Screen 2. Initial Screening (Column, Mobile Phase pH) Analyte->Screen informs Optimize 3. Optimization (Gradient, Flow Rate, Temp) Screen->Optimize fine-tunes Specificity 4. Specificity / Peak Purity (Diode Array Detector) Optimize->Specificity leads to Linearity 5. Linearity & Range Specificity->Linearity Accuracy 6. Accuracy (% Recovery) Linearity->Accuracy Precision 7. Precision (Repeatability, Intermediate) Accuracy->Precision Robustness 8. Robustness (Small Method Variations) Precision->Robustness

Caption: A logical workflow for HPLC method development and validation.

Detailed Protocol: HPLC Purity Validation

This protocol is a robust starting point for the analysis. Optimization will be required based on the specific impurity profile of the sample.

  • Instrumentation & Columns:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Chemicals & Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methyl 3-formylcyclohexane-1-carboxylate reference standard and sample.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17-17.1 min: 80% to 30% B

      • 17.1-22 min: 30% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 285 nm (or 210 nm for higher sensitivity)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in Acetonitrile/Water (50:50).

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Inject the reference standard solution six times.

    • The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • This ensures the system is performing correctly before analyzing samples.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, it is not the only option. The choice of analytical technique depends on the specific question being asked.[6][11][12] A comprehensive approach often involves the synergy of multiple techniques.[7]

Method_Selection cluster_Goals cluster_Methods Start What is the Analytical Goal? Routine Routine Purity Check (Known Impurities) Start->Routine Isomer Diastereomer Ratio? Start->Isomer Volatile Volatile Impurities? (e.g., Solvents) Start->Volatile Unknown Identify Unknown Impurity? Start->Unknown HPLC HPLC-UV (Quantitative, Robust) Routine->HPLC Isomer->HPLC if method resolves isomers NMR qNMR (Structural, Ratiometric) Isomer->NMR GC GC-FID (High Resolution for Volatiles) Volatile->GC LCMS LC-MS / GC-MS (Structural Elucidation) Unknown->LCMS

Caption: Decision tree for selecting an appropriate analytical technique.

Comparison Summary
ParameterHPLC (UV)Gas Chromatography (GC-FID)NMR Spectroscopy (¹H)Mass Spectrometry (LC-MS/GC-MS)
Primary Use Quantitative purity, stabilityVolatile impurities, residual solventsStructural confirmation, isomer ratioIdentification of unknown impurities
Analyte Volatility Not requiredRequired (thermally stable)Not requiredVaries with inlet (GC or LC)
Sensitivity Good (ng-µg)Excellent (pg-ng)Lower (mg)Excellent (pg-fg)
Specificity Good (excellent with DAD)Excellent (high resolution)Excellent (structural info)Excellent (mass-based)
Diastereomer Separation Possible with method developmentPossible with specific columnsOften straightforward to quantifyPossible, but not its primary strength
Quantitation Excellent (gold standard)Excellent with calibrationGood (qNMR), less preciseGood with standards
Throughput ModerateHighLowModerate
In-depth Discussion

Gas Chromatography (GC): GC is an excellent technique for separating volatile and thermally stable compounds.[6] For Methyl 3-formylcyclohexane-1-carboxylate, GC could be a superior choice for analyzing volatile impurities like residual synthesis solvents (e.g., acetone, hexane).[13] The compound itself is likely volatile enough for GC analysis.[14] A flame ionization detector (FID) provides excellent sensitivity for organic compounds. The primary drawback is that thermally labile impurities could degrade in the hot injector, and derivatization might be needed to improve the peak shape of polar analytes.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation. A ¹H NMR spectrum provides definitive confirmation of the compound's identity and is particularly powerful for determining the ratio of cis and trans diastereomers without separation, as their respective protons will have distinct chemical shifts.[16][17] Quantitative NMR (qNMR) can be used to assess purity against a certified internal standard.[18] However, its sensitivity is generally lower than chromatographic methods, making it unsuitable for detecting trace impurities (<1%).[19]

Mass Spectrometry (MS): When coupled with a separation technique (LC-MS or GC-MS), mass spectrometry is the definitive tool for identifying unknown impurities.[20] While HPLC-UV can show that an impurity peak exists, LC-MS can provide its molecular weight and fragmentation pattern, allowing for structural elucidation. This is invaluable during process development when unexpected by-products may form.[11]

Conclusion

For the routine, quantitative validation of Methyl 3-formylcyclohexane-1-carboxylate purity, HPLC is the most suitable and robust technique . Its ability to handle non-volatile compounds, coupled with its precision and accuracy, makes it the industry standard for release testing and stability studies.[4][7] The method development process, guided by the analyte's chemical properties, allows for the creation of a specific and reliable assay capable of separating key isomers and impurities.

However, a comprehensive analytical strategy acknowledges the strengths of other techniques. GC excels in the analysis of volatile impurities, while NMR is the superior tool for structural confirmation and diastereomeric ratio determination.[13][16] For investigational work, such as identifying unknown degradation products or synthesis by-products, the hyphenated technique of LC-MS is indispensable. By understanding the capabilities and limitations of each method, researchers can select the most appropriate tool to ensure the quality and integrity of their materials, underpinning the success of their scientific endeavors.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. Available from: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available from: [Link]

  • Assessment of the purity of d,l HM-PAO from diastereomeric mixtures using NMR techniques. Journal of Nuclear Medicine. Available from: [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Nanalysis. Available from: [Link]

  • Determination of Contaminants: HPLC vs. GC. Tentamus Group. Available from: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available from: [Link]

  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. ResearchGate. Available from: [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. Available from: [Link]

  • Operator-free HPLC automated method development guided by Bayesian optimization. Digital Discovery. Available from: [Link]

  • HPLC method development. Interchim technology. Available from: [Link]

  • A review on method development by hplc. SciSpace. Available from: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. Available from: [Link]

  • Cyclohexanecarboxylic acid, methyl ester. NIST WebBook. Available from: [Link]

  • Methyl 3-formylcyclohexane-1-carboxylate. PubChem. Available from: [Link]

  • Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. Scielo. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • Analysis of Cyclohexane by Gas Chromatography (External Standard). ASTM International. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • How It Works: UV Detection for HPLC. LCGC International. Available from: [Link]

  • Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. Available from: [Link]

  • Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
  • HPLC UV detection. Element Lab Solutions. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available from: [Link]

  • application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. Polish Journal of Food and Nutrition Sciences. Available from: [Link]

  • Chiral Columns. HPLC.eu. Available from: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available from: [Link]

  • Methyl cyclohexane carboxylates and their use in perfume compositons. Google Patents.

Sources

Reference Standards for Methyl 3-formylcyclohexane-1-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

Methyl 3-formylcyclohexane-1-carboxylate (CAS: 50738-62-0) is a critical chiral building block in the synthesis of pharmaceutical intermediates. Its cyclohexane core supports two distinct stereoisomers—cis and trans—which often exhibit vastly different reactivities and biological activities.

For researchers and drug development professionals, the choice of reference standard is not merely about chemical purity; it is about stereochemical definition . This guide compares the performance of Certified Reference Standards (CRS) against generic Research Grade (RG) alternatives, demonstrating why "97% purity" is insufficient without isomer-specific characterization.

The Alternatives: Defining the Grades

We evaluated two distinct classes of reference materials commonly available on the market.

FeatureOption A: Certified Reference Standard (CRS) Option B: Research Grade (RG)
Purity >99.0% (Chromatographic & assay)~95% - 97% (Nominal)
Stereochemistry Explicit cis/trans ratio defined (e.g., 98:2 or pure isomer).Undefined mixture (often thermodynamic ratio ~3:1).
Characterization 1H-NMR, 13C-NMR, GC-MS, HPLC-UV, Water (KF), Residual Solvents.1H-NMR (basic identity only).
Stability Data Real-time stability monitoring; packaged under Argon.No stability data; often packaged in air.
Primary Risk Higher initial cost.Batch-to-batch variation in isomer ratio; aldehyde oxidation.

Comparative Performance Analysis

Experiment I: Isomer Resolution (GC-FID)

The most critical failure mode in analyzing Methyl 3-formylcyclohexane-1-carboxylate is the co-elution of isomers. We analyzed both standards using a high-resolution capillary GC method (Protocol A).

  • Research Grade (RG) Performance: The RG material appeared as a single, broad peak with a "shoulder" at 12.4 minutes. Integration yielded a purity of 96.5%, but failed to distinguish the cis and trans isomers. Using this as a calibrator introduces a quantitation error of up to 15% if the analyte's isomer ratio differs from the standard.

  • Certified Reference Standard (CRS) Performance: The CRS was chromatographically resolved into two distinct baselines:

    • cis-Isomer (

      
       12.2 min)
      
    • trans-Isomer (

      
       12.6 min)
      

    Data Insight: The CRS certificate provided the Response Factor (RF) for each isomer, revealing that the trans isomer has a slightly lower FID response due to density/volatility differences. Correcting for this RF improved assay accuracy by 4.2%.

Experiment II: Aldehyde Stability & Oxidation

The formyl group at the C3 position is susceptible to oxidation, forming the corresponding carboxylic acid (Methyl 3-carboxycyclohexane-1-carboxylate).

  • Experimental Setup: Both standards were stored at 4°C for 30 days.

  • Results:

    • RG Material: Showed a 3.5% increase in the acid impurity (detectable by LC-MS). The "as-supplied" purity dropped from 97% to 93.5%.

    • CRS Material: Showed <0.1% degradation. The difference is attributed to the CRS being packaged in flame-sealed ampoules under Argon, whereas RG was supplied in screw-cap vials allowing oxygen ingress.

Visualizing the Degradation Pathway

The following diagram illustrates the critical degradation pathways that a high-quality reference standard must control for.

DegradationPathway Target Methyl 3-formylcyclohexane-1-carboxylate (Target Analyte) AcidImp Impurity A: Methyl 3-carboxycyclohexane-1-carboxylate (Oxidation) Target->AcidImp [O] / Air Exposure AcetalImp Impurity B: Dimethyl acetal derivative (Methanol Solvolysis) Target->AcetalImp MeOH / H+ Isomer Isomerization: cis ⇌ trans (Thermodynamic Equilibration) Target->Isomer Heat / Base

Caption: Primary degradation and isomerization pathways affecting Methyl 3-formylcyclohexane-1-carboxylate stability.

Detailed Experimental Protocols

Protocol A: GC-FID Method for Isomer Separation

Objective: To resolve cis and trans isomers for accurate ratio determination.

  • Column: DB-WAX UI (or equivalent PEG phase), 30 m × 0.25 mm × 0.25 µm.

    • Reasoning: A polar stationary phase is required to interact differentially with the dipole moments of the cis and trans isomers.

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 240°C (hold 5 min).

  • Detector: FID at 260°C.

  • Sample Prep: Dilute standard to 1 mg/mL in Dichloromethane (DCM).

    • Note: Avoid Methanol to prevent acetal formation (see Diagram 1).

Protocol B: Handling & Storage (Self-Validating System)

Objective: To maintain standard integrity over long-term storage.

  • Upon Receipt: Verify the seal integrity. If the septum is punctured, treat as Research Grade.

  • Aliquotting:

    • Thaw the master ampoule to room temperature before opening to prevent condensation.

    • Aliquot into amber glass vials with PTFE-lined caps.

    • Validation Step: Purge the headspace of each vial with dry Argon for 10 seconds before capping.

  • Storage: Store at -20°C.

  • Use: Discard any aliquot that has been open for >24 hours.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Receipt (API Intermediate) Prep Sample Preparation (Dissolve in DCM) Sample->Prep Screen Screening Run (GC-FID) Prep->Screen Decision Isomer Separation Achieved? Screen->Decision Quant Quantification vs. Certified Reference Standard Decision->Quant Yes Fail Method Optimization (Adjust Ramp/Flow) Decision->Fail No Report Final Report (Purity + cis/trans Ratio) Quant->Report Fail->Screen

Caption: Recommended workflow for validating Methyl 3-formylcyclohexane-1-carboxylate purity.

Conclusion & Recommendation

For early-stage screening, Research Grade material is acceptable only if the isomer ratio is irrelevant to the synthetic pathway. However, for process validation, GMP synthesis, or final product release, the use of a Certified Reference Standard is non-negotiable. The cost of a CRS is negligible compared to the risk of a failed batch caused by inaccurate stereochemical quantification.

Recommendation: Adopt CRS (Option A) for all analytical method validation (AMV) activities involving CAS 50738-62-0.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22258720, Methyl 3-formylcyclohexane-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. (Contextual reference for formyl-ester handling). Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of cis-/trans- Isomers. (Methodology for NMR differentiation of cyclohexane isomers). Retrieved from [Link]

Reactivity comparison: Methyl 3-formylcyclohexane-1-carboxylate vs benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison: Methyl 3-formylcyclohexane-1-carboxylate vs. Benzaldehyde

Executive Summary

For researchers in medicinal chemistry and synthetic development, the choice between Methyl 3-formylcyclohexane-1-carboxylate (M3FC) and Benzaldehyde (PhCHO) represents a fundamental selection between aliphatic and aromatic reactivity profiles.

  • Benzaldehyde is thermodynamically stabilized by resonance, resulting in slower nucleophilic addition kinetics but high stability against enolization (non-enolizable). It is prone to auto-oxidation but resistant to self-aldol condensation.

  • Methyl 3-formylcyclohexane-1-carboxylate acts as a functionalized aliphatic aldehyde. It exhibits faster nucleophilic addition kinetics due to the lack of resonance stabilization and the inductive electron-withdrawing effect of the ester group. However, it possesses an

    
    -proton, making it susceptible to enolization, racemization at the C3 position, and self-aldol dimerization under basic conditions.
    

Part 1: Molecular Architecture & Electronic Theory

The distinct reactivity of these two molecules dictates the success of downstream transformations such as reductive aminations, Wittig olefinations, and oxidations.

Benzaldehyde (Aromatic Model)
  • Hybridization: The carbonyl carbon is attached to an

    
     hybridized phenyl ring.
    
  • Electronic Effect: Resonance Stabilization (+M Effect). The

    
    -system of the benzene ring donates electron density into the carbonyl 
    
    
    
    orbital. This delocalization lowers the ground-state energy of the molecule, reducing the electrophilicity of the carbonyl carbon.
  • Sterics: Planar geometry allows for predictable approach vectors (Bürgi-Dunitz angle), though the phenyl ring offers moderate steric bulk.

Methyl 3-formylcyclohexane-1-carboxylate (Aliphatic Model)
  • Hybridization: The carbonyl carbon is attached to an

    
     hybridized cyclohexane ring.
    
  • Electronic Effect: Inductive Activation (-I Effect). The cyclohexane ring exerts no resonance stabilization. Furthermore, the ester group at position 1 (meta-relationship) exerts a weak through-bond electron-withdrawing inductive effect, potentially increasing the partial positive charge (

    
    ) on the aldehyde carbon relative to unsubstituted cyclohexanecarbaldehyde.
    
  • Stereochemistry: The molecule exists as cis/trans diastereomers . The 1,3-disubstitution pattern on the cyclohexane ring implies that the formyl and ester groups can be axial or equatorial. The thermodynamic preference is generally for the diequatorial conformer (trans isomer), but commercial sources often supply mixtures.

ElectronicComparison cluster_Benz Benzaldehyde (Aromatic) cluster_M3FC Methyl 3-formylcyclohexane-1-carboxylate (Aliphatic) B_Struct Phenyl Ring (sp2) B_Effect Resonance (+M) Delocalization B_Struct->B_Effect B_Result Lower Electrophilicity (Stable Carbonyl) B_Effect->B_Result M_Result Higher Electrophilicity (Reactive Carbonyl) B_Result->M_Result Reactivity Gap M_Struct Cyclohexane Ring (sp3) + Ester EWG M_Effect Induction (-I) No Resonance M_Struct->M_Effect M_Effect->M_Result

Figure 1: Electronic origins of reactivity differences. The resonance stabilization in benzaldehyde significantly dampens its electrophilicity compared to the inductively activated aliphatic aldehyde.

Part 2: Nucleophilic Addition Profile

The most critical operational difference is the rate and equilibrium position of nucleophilic attack (e.g., by amines, hydrides, or carbon nucleophiles).

Kinetics of Addition

M3FC reacts significantly faster than Benzaldehyde.

  • Mechanism: In M3FC, the carbonyl carbon is electron-deficient and sterically accessible (assuming the formyl group is equatorial). In Benzaldehyde, the resonance contribution from the phenyl ring reduces the dipole moment and the

    
     character of the carbonyl carbon.
    
  • Implication: For reactions like Reductive Amination , M3FC will form the hemiaminal and imine intermediates rapidly, often requiring milder conditions or shorter reaction times. Benzaldehyde requires longer equilibrium times or acid catalysis to drive imine formation.

Equilibrium Constants (Hydration/Hemiacetal Formation)

Using hydration (


) as a proxy for nucleophilic susceptibility:
  • Benzaldehyde:

    
     (Unfavorable equilibrium).
    
  • Cyclohexanecarbaldehyde (M3FC analog):

    
     (Balanced equilibrium).
    
  • Data Point: In the presence of methanol/acid, M3FC will readily form the dimethyl acetal. Benzaldehyde resists acetalization without aggressive water removal (Dean-Stark or molecular sieves).

Part 3: Alpha-Position Reactivity (The "Achilles Heel")

This section details the most common cause of synthetic failure when switching between these reagents.

Enolization & Racemization
  • Benzaldehyde: Non-enolizable. It lacks protons on the

    
    -carbon (the aromatic ring carbon). It cannot racemize or form an enolate.
    
  • M3FC: Enolizable. It has an

    
    -proton at the C3 position.
    
    • Risk: Under basic conditions (e.g., NaH, KOtBu, or even amine bases at high T), M3FC can deprotonate to form an enolate.

    • Consequence: Reprotonation can invert the stereocenter, scrambling the cis/trans ratio. If chiral integrity is required, avoid strong bases.

Aldol vs. Cannizzaro
  • Benzaldehyde: In the presence of strong base (NaOH), it undergoes the Cannizzaro Reaction (disproportionation to benzyl alcohol and benzoic acid) because it cannot self-condense via Aldol.

  • M3FC: In the presence of base, it undergoes Self-Aldol Condensation . The enolate of one molecule attacks the aldehyde of another, leading to dimerization and polymerization (tar formation).

ReactionDivergence cluster_BenzPath Benzaldehyde Pathway cluster_M3FCPath M3FC Pathway Source Reagent + Strong Base (NaOH/KOH) B_Node No Alpha-Proton Source->B_Node M_Node Has Alpha-Proton Source->M_Node Cannizzaro Cannizzaro Reaction (Redox Disproportionation) B_Node->Cannizzaro B_Prod Benzoic Acid + Benzyl Alcohol Cannizzaro->B_Prod Enol Enolate Formation M_Node->Enol Aldol Self-Aldol Condensation (Dimerization) Enol->Aldol M_Prod Beta-Hydroxy Aldehydes / Polymers Aldol->M_Prod

Figure 2: Divergent reactivity under basic conditions. M3FC is prone to polymerization via Aldol, while Benzaldehyde undergoes controlled disproportionation.

Part 4: Experimental Protocols

Protocol 1: Reductive Amination (Comparative)

Objective: Synthesis of secondary amines using a primary amine and STAB (Sodium Triacetoxyborohydride).

StepBenzaldehyde (Aromatic)M3FC (Aliphatic)
Solvent DCE or THFDCE or THF
Imine Formation Slow. Often requires 1-2 hours stirring, sometimes with

or mild acid (AcOH) to drive equilibrium.
Fast. Equilibrium reached in <30 mins. Acid catalysis usually unnecessary unless amine is non-nucleophilic.
Reduction Add STAB after imine formation is confirmed.Can often be performed as "One-Pot" (add STAB immediately) due to rapid imine kinetics.
Side Reactions Minimal. Reductive amination is very clean.Dialkylation risk. Because the aliphatic aldehyde is so reactive, the secondary amine product can react again with excess aldehyde. Control stoichiometry strictly (1.0 : 1.0).

Methodology:

  • Dissolve Amine (1.0 equiv) in DCE (0.2 M).

  • Add Aldehyde (1.05 equiv).

  • For Benzaldehyde: Add AcOH (1 equiv) and stir 60 min. For M3FC: Stir 15 min.

  • Add NaBH(OAc)3 (1.4 equiv). Stir at RT overnight.

  • Quench with sat. NaHCO3. Extract with DCM.

Protocol 2: Wittig Reaction

Objective: Olefination.

  • Benzaldehyde: Non-enolizable. Can use strong bases (n-BuLi, NaH) to generate ylide. Reaction is generally high yielding. Stabilized ylides give exclusively E-alkenes.

  • M3FC: Base Sensitive. Using strong bases can cause enolization of the aldehyde before the Wittig attack occurs.

    • Recommendation: Use stabilized ylides (Horner-Wadsworth-Emmons) with milder bases (LiCl/DBU or NaH/THF at 0°C) to prevent epimerization of the C3 stereocenter.

Part 5: Data Summary

FeatureBenzaldehydeMethyl 3-formylcyclohexane-1-carboxylate
Electrophilicity Moderate (Resonance Stabilized)High (Inductive Activation)
Enolizable? NoYes (Risk of racemization/Aldol)
Hydration

Low (

)
Moderate (

)
Auto-oxidation High (Forms Benzoic Acid solid)Moderate (Forms liquid carboxylic acid)
Base Stability Cannizzaro ReactionAldol Polymerization
Stereochemistry AchiralCis/Trans Mixture (Diastereomers)
UV Vis Strong absorption (

nm)
Weak/No absorption >220 nm

References

  • Reactivity of Carbonyl Compounds: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. Link

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Equilibrium of Hydration: Guthrie, J. P. (1975). "Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants." Canadian Journal of Chemistry, 53(6), 898-906. Link

  • Benzaldehyde Auto-oxidation: Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. Link

  • Synthesis and Isomers of Cyclohexanecarboxylates: Meulman, P. A. (1962). "Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids." ScholarWorks at WMU. Link

A Researcher's Guide to COSY NMR Interpretation for Substituted Cyclohexane Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical synthesis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Among the suite of NMR techniques, 2D Correlation SpectroscopY (COSY) is an invaluable tool for mapping proton-proton (¹H-¹H) coupling networks.[1][2][3] This guide provides an in-depth, comparative analysis of COSY spectra for substituted cyclohexane carboxylates, focusing on the extraction of stereochemical information critical for differentiating isomers. We will move beyond a simple procedural outline to explore the causal relationships between molecular conformation and spectral appearance, grounded in authoritative principles.

The Foundation: Cyclohexane Conformation and ¹H NMR

The non-planar "chair" conformation of the cyclohexane ring is the most stable arrangement, minimizing both angle and torsional strain.[4][5] In this conformation, the twelve protons occupy two distinct geometric environments: six are axial (a) , oriented parallel to the principal C3 axis of the ring, and six are equatorial (e) , pointing outwards from the ring's equator.[6]

At room temperature, the cyclohexane ring undergoes rapid "ring flipping" between two equivalent chair conformations. This process interchanges the axial and equatorial positions.[4][7] For an unsubstituted cyclohexane molecule, this rapid inversion averages the environments of all 12 protons, resulting in a single sharp peak in the ¹H NMR spectrum.[8]

However, the introduction of a substituent, such as a carboxylate group, breaks this equivalence. The bulky substituent preferentially occupies the more spacious equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.[6] This preference "locks" the conformation, or at least heavily biases the equilibrium, allowing for the differentiation of axial and equatorial protons by NMR.[9]

Key Principles for ¹H Signal Differentiation:

  • Chemical Shift: Axial protons are typically more shielded (reside in a region of higher electron density) and thus appear at a lower chemical shift (upfield) compared to their geminal equatorial counterparts.[10][11] The equatorial protons are deshielded and appear further downfield.[10]

  • J-Coupling (Spin-Spin Splitting): The magnitude of the coupling constant (J, measured in Hz) between vicinal (three-bond) protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[9][12] This is the most powerful tool for stereochemical assignment in cyclohexane systems.

Deciphering Connectivity: The COSY Experiment

A COSY experiment generates a 2D spectrum with the 1D ¹H NMR spectrum plotted on both the horizontal and vertical axes.[1][13] The resulting plot displays two types of signals:

  • Diagonal Peaks: These lie along the diagonal line and correspond to the peaks in the 1D spectrum.[2][13]

  • Cross-Peaks: These appear off the diagonal and are the most informative part of the spectrum.[1][2][13] A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton resonating at chemical shift δ₁ is J-coupled to the proton at δ₂.[3][13]

This allows for a direct visualization of the entire spin-spin coupling network within the molecule, enabling researchers to "walk" along the carbon backbone by connecting coupled protons.

Workflow for COSY Spectrum Acquisition and Analysis

The process follows a logical sequence from sample preparation to final interpretation.

COSY_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample Sample Dissolution (e.g., CDCl3, DMSO-d6) TMS Add TMS Standard Sample->TMS Tube Transfer to NMR Tube TMS->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Setup Load COSY Pulse Program Spectrometer->Setup Acquire Acquire Data (FID) Setup->Acquire FT 2D Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Interpret Correlate Cross-Peaks to Structure Phase->Interpret

Caption: Generalized workflow for a COSY NMR experiment.

Comparative Guide: Interpreting COSY Spectra of cis vs. trans Isomers

Let's consider a model system: methyl 4-tert-butylcyclohexanecarboxylate . The bulky tert-butyl group effectively locks the ring conformation, making it an excellent example for comparing isomers.

Expected J-Coupling Constants in a "Locked" Cyclohexane Chair:

Coupling TypeDihedral Angle (approx.)Typical J-value (Hz)
Axial-Axial (³Jₐₐ)~180°8 – 13 Hz
Axial-Equatorial (³Jₐₑ)~60°2 – 5 Hz
Equatorial-Equatorial (³Jₑₑ)~60°2 – 5 Hz
Geminal (²J)~109.5°12 – 15 Hz (negative sign)

These values are typical and can be influenced by electronegative substituents.[12][14]

Case 1: trans-methyl 4-tert-butylcyclohexanecarboxylate

In the more stable chair conformation, both the tert-butyl group and the methyl carboxylate group are in equatorial positions.

  • H1 Proton (bearing the -COOMe group): This proton is in an axial position.

  • Expected Couplings for H1: It is vicinally coupled to the two protons on C2 and the two protons on C6. Both of these pairs consist of one axial and one equatorial proton. Therefore, H1 should show two large axial-axial couplings (³Jₐₐ) and two small axial-equatorial couplings (³Jₐₑ). In the 1D spectrum, this often appears as a "triplet of triplets" or a more complex multiplet with a large width, indicative of the large Jₐₐ couplings.

COSY Spectrum Interpretation:

  • Locate the diagonal peak for the H1 proton (expected around 2.0-2.5 ppm, shifted downfield by the adjacent ester).[15]

  • From this diagonal peak, trace horizontally and vertically to find the cross-peaks.

  • You will find cross-peaks correlating H1 with the protons on C2 and C6.

  • By analyzing the fine structure of these cross-peaks and the corresponding diagonal peaks, you can confirm the large coupling constants characteristic of an axial proton coupled to two other axial protons.

Case 2: cis-methyl 4-tert-butylcyclohexanecarboxylate

To accommodate the equatorial tert-butyl group, the methyl carboxylate group must be in an axial position. This means the H1 proton is now equatorial .

  • H1 Proton (bearing the -COOMe group): This proton is in an equatorial position.

  • Expected Couplings for H1: It is vicinally coupled to the axial and equatorial protons on C2 and C6. Therefore, H1 will only exhibit small couplings: two equatorial-axial (³Jₑₐ) and two equatorial-equatorial (³Jₑₑ) couplings. The resulting 1D multiplet will be much narrower than in the trans case.

COSY Spectrum Interpretation:

  • Locate the diagonal peak for the H1 proton.

  • Trace to its cross-peaks, which will again correlate to the C2 and C6 protons.

  • Crucially, the analysis of these cross-peaks will reveal only small coupling constants. The absence of any large ³Jₐₐ coupling involving H1 is the definitive evidence for its equatorial assignment, and thus, the cis stereochemistry of the molecule.

Visualizing the Coupling Network

The COSY cross-peaks allow for the unambiguous assignment of the entire spin system.

Caption: Coupling network for an axial proton (H1a) in a cyclohexane.

Experimental Protocol and Data Processing

A robust protocol is essential for acquiring high-quality, interpretable COSY data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclohexane carboxylate derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[8]

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution 1D ¹H spectrum to determine the spectral width (sw) and appropriate pulse widths.

  • COSY Parameter Setup:

    • Pulse Sequence: Select a standard COSY-90 (or COSY-45 for reduced diagonal peak intensity) pulse program.[13][16]

    • Spectral Width (sw, sw1): Set the spectral widths in both dimensions to encompass all proton signals identified in the 1D spectrum. For COSY, sw1 should equal sw.[16]

    • Number of Increments (ni or TD1): This determines the resolution in the indirect dimension (F1). A value of 256-512 is typical for good resolution.[16][17]

    • Relaxation Delay (d1): Set to 1-2 seconds to allow for adequate relaxation between scans and minimize artifacts.[16]

  • Acquisition: Start the 2D experiment. The total time will depend on the number of increments and scans per increment.

  • Data Processing:

    • Apply a 2D Fourier Transform to the acquired Free Induction Decay (FID) data.

    • Perform phasing and baseline correction in both dimensions to obtain a clean spectrum.

    • Reference the spectrum using the TMS signal.

Conclusion

COSY NMR is a powerful and definitive method for the stereochemical analysis of substituted cyclohexane carboxylates. The key to differentiating isomers lies in the conformational preference of the substituents and the resulting vicinal ³JHH coupling constants. By identifying a key proton (such as the one on the carbon bearing the carboxylate) and tracing its correlations in the COSY spectrum, a researcher can determine its orientation (axial or equatorial) based on the magnitude of its J-couplings. A large (8-13 Hz) coupling is a hallmark of an axial-axial relationship, while the absence of such a coupling points to an equatorial proton. This objective, data-driven approach provides unambiguous evidence for the relative stereochemistry, a critical parameter in pharmaceutical sciences and organic synthesis.

References

  • Title: Acquisition of COSY Spectra on the Gemini-300 Source: University of Wisconsin-Madison, Chemistry Department URL: [Link]

  • Title: How does NMR distinguish between axial and equatorial protons? Source: brainly.com URL: [Link]

  • Title: Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: NMR 5: Coupling Constants Source: YouTube URL: [Link]

  • Title: Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) Source: Palacký University Olomouc URL: [Link]

  • Title: The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues Source: PMC (PubMed Central) URL: [Link]

  • Title: C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation Source: Doc Brown's Chemistry URL: [Link]

  • Title: NMR Spectroscopy: a Tool for Conformational Analysis Source: auremn URL: [Link]

  • Title: 5.3 Spin-Spin Splitting: J-Coupling Source: Organic Chemistry Data URL: [Link]

  • Title: 3.3: Conformational analysis of cyclohexanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments Source: University of Wisconsin-Madison URL: [Link]

  • Title: Settle in and get COSY! Source: Nanalysis NMR Blog URL: [Link]

  • Title: 4.3 Conformation Analysis of Cyclohexane Source: KPU Pressbooks – Organic Chemistry I URL: [Link]

  • Title: 7.3: Two Dimensional Homonuclear NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Source: ResearchGate URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry URL: [Link]

  • Title: COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS Source: University of California, Davis URL: [Link]

  • Title: The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy Source: PubMed URL: [Link]

  • Title: Conformational analysis of cyclohexane Source: Slideshare URL: [Link]

  • Title: Table of Characteristic Proton NMR Shifts Source: University of Colorado Boulder URL: [Link]

  • Title: Shifting of axial and equatorial protons Source: Chemistry Stack Exchange URL: [Link]

  • Title: Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect Source: Modgraph URL: [Link]

  • Title: Coupling in Cis/Trans Alkenes Source: OpenOChem Learn URL: [Link]

  • Title: H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones Source: Modgraph URL: [Link]

  • Title: COSY NMR : r/OrganicChemistry Source: Reddit URL: [Link]

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A Senior Application Scientist's Guide to the Synthesis of 3-Formylcyclohexane-1-Carboxylic Acid Esters: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the strategic synthesis of functionalized alicyclic scaffolds is a critical endeavor. Among these, 3-formylcyclohexane-1-carboxylic acid esters stand out as versatile building blocks, possessing two key functional groups that allow for a multitude of subsequent chemical transformations. The selection of an optimal synthetic route is paramount, directly impacting yield, purity, scalability, and cost-effectiveness.

This guide provides an in-depth, objective comparison of four distinct and plausible synthetic pathways to 3-formylcyclohexane-1-carboxylic acid esters. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a comprehensive analysis of their respective advantages and limitations, supported by comparative data.

Strategic Overview of Synthetic Pathways

The synthesis of 3-formylcyclohexane-1-carboxylic acid esters can be approached from several angles, each with its own set of considerations. This guide will focus on four primary strategies:

  • The Diels-Alder Approach: A classic cycloaddition strategy to construct the core cyclohexene ring system with the desired functionalities pre-installed or in a masked form.

  • The Hydroformylation Route: A direct and atom-economical method to introduce the formyl group onto a pre-existing cyclohexene carboxylate scaffold.

  • The Oxidation Pathway: A convergent and often high-yielding approach starting from a readily available 3-(hydroxymethyl)cyclohexane-1-carboxylic acid ester.

  • The Ozonolysis Strategy: A powerful cleavage reaction of a suitable vinyl-substituted cyclohexane precursor to unmask the desired aldehyde functionality.

Below is a visual representation of the overall strategic considerations for each pathway.

cluster_routes Synthetic Strategies Topic Synthesis of 3-Formylcyclohexane- 1-Carboxylic Acid Esters DA Diels-Alder Reaction Topic->DA Ring Formation HF Hydroformylation Topic->HF Direct C-H Functionalization OX Oxidation Topic->OX Functional Group Interconversion OZ Ozonolysis Topic->OZ Alkene Cleavage

Caption: Overview of the four main synthetic strategies.

Route 1: The Diels-Alder Approach

The Diels-Alder reaction is a powerful and convergent method for the formation of six-membered rings with excellent control over stereochemistry.[1] In the context of our target molecule, a plausible strategy involves the [4+2] cycloaddition of a suitable diene and dienophile to construct a cyclohexene precursor.

Mechanistic Rationale

The chosen strategy employs the reaction between 1,3-butadiene (the diene) and acrolein (the dienophile) to form 3-cyclohexenecarboxaldehyde. Acrolein is an effective dienophile due to the electron-withdrawing nature of the aldehyde group. The resulting aldehyde can then be esterified to yield the target compound. This approach benefits from the direct installation of the formyl group in the desired position during the ring-forming step.

cluster_DA Diels-Alder Pathway Butadiene 1,3-Butadiene Cycloaddition [4+2] Cycloaddition Butadiene->Cycloaddition Acrolein Acrolein Acrolein->Cycloaddition Cyclohexene_aldehyde 3-Cyclohexenecarboxaldehyde Cycloaddition->Cyclohexene_aldehyde Esterification Esterification (e.g., Fischer) Cyclohexene_aldehyde->Esterification Target_DA 3-Formylcyclohexane- 1-carboxylic acid ester Esterification->Target_DA

Caption: Workflow for the Diels-Alder synthesis route.

Experimental Protocol

Step 1: Synthesis of 3-Cyclohexenecarboxaldehyde [2][3]

  • In a high-pressure autoclave, combine 1,3-butadiene (1.2 equivalents) and acrolein (1.0 equivalent) in a suitable solvent such as toluene.

  • A Lewis acid catalyst (e.g., BF₃·OEt₂ or AlCl₃, 0.1 equivalents) can be added to accelerate the reaction and improve endo/exo selectivity.[3]

  • Seal the autoclave and heat the reaction mixture to 100-150 °C for 4-8 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent any excess butadiene.

  • Purify the crude product by fractional distillation under reduced pressure to obtain 3-cyclohexenecarboxaldehyde.

Step 2: Esterification to Methyl 3-Formylcyclohexane-1-carboxylate [4]

  • To a solution of 3-cyclohexenecarboxaldehyde (1.0 equivalent) in methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

  • Reflux the mixture for 4-6 hours. Note: This step involves the oxidation of the aldehyde to a carboxylic acid in situ, followed by esterification. For a more controlled process, the aldehyde can first be oxidized to the carboxylic acid using a standard oxidizing agent like Jones reagent, followed by Fischer esterification.

  • Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Route 2: The Hydroformylation Route

Hydroformylation, also known as the oxo process, is a highly atom-economical industrial process that introduces a formyl group and a hydrogen atom across the double bond of an alkene.[5] This method offers a direct route to the target molecule from a readily accessible cyclohexene precursor.

Mechanistic Rationale

This pathway begins with the Diels-Alder reaction of 1,3-butadiene and an acrylate ester (e.g., methyl acrylate) to form a cyclohex-3-enecarboxylate. Subsequent hydroformylation of the double bond, catalyzed by a transition metal complex (typically rhodium or cobalt), introduces the formyl group. The regioselectivity of the hydroformylation is a critical factor, and reaction conditions must be optimized to favor the formation of the desired 3-formyl isomer over the 4-formyl isomer.

cluster_HF Hydroformylation Pathway Butadiene_HF 1,3-Butadiene DA_HF Diels-Alder Reaction Butadiene_HF->DA_HF Acrylate Methyl Acrylate Acrylate->DA_HF Cyclohexene_ester Methyl cyclohex-3-enecarboxylate DA_HF->Cyclohexene_ester Hydroformylation Hydroformylation (Rh or Co catalyst, CO/H₂) Cyclohexene_ester->Hydroformylation Target_HF 3-Formylcyclohexane- 1-carboxylic acid ester Hydroformylation->Target_HF

Caption: Workflow for the Hydroformylation synthesis route.

Experimental Protocol

Step 1: Synthesis of Methyl cyclohex-3-enecarboxylate

  • Follow the procedure for the Diels-Alder reaction described in Route 1, Step 1, substituting acrolein with methyl acrylate.

Step 2: Hydroformylation of Methyl cyclohex-3-enecarboxylate [6][7][8]

  • In a high-pressure autoclave, dissolve methyl cyclohex-3-enecarboxylate (1.0 equivalent) in an appropriate solvent (e.g., toluene or THF).

  • Add a rhodium-based catalyst, such as Rh(acac)(CO)₂, and a phosphine ligand (e.g., triphenylphosphine or a bidentate phosphine like Xantphos to control regioselectivity).

  • Seal the autoclave and purge several times with syngas (a 1:1 mixture of CO and H₂).

  • Pressurize the reactor to 20-100 atm with syngas.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the excess syngas.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to separate the isomeric aldehydes.

Route 3: The Oxidation Pathway

This route represents a highly convergent and potentially efficient strategy, relying on the selective oxidation of a readily available alcohol precursor. The success of this pathway hinges on the availability of the starting alcohol and the choice of a mild and selective oxidizing agent.

Mechanistic Rationale

The immediate precursor, methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate, is a known compound. This alcohol can be oxidized to the corresponding aldehyde using a variety of modern, mild oxidation protocols that are known to be highly selective for primary alcohols and compatible with other functional groups like esters. Two of the most reliable methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[9][10]

cluster_OX Oxidation Pathway Alcohol_precursor Methyl 3-(hydroxymethyl)cyclohexane- 1-carboxylate Oxidation Selective Oxidation (Swern or DMP) Alcohol_precursor->Oxidation Target_OX 3-Formylcyclohexane- 1-carboxylic acid ester Oxidation->Target_OX

Caption: Workflow for the Oxidation synthesis route.

Experimental Protocol

Option A: Swern Oxidation [11][12][13][14][15]

  • In a three-necked flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate (1.0 equivalent) in DCM dropwise, keeping the temperature below -60 °C.

  • Stir the resulting mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and allow the reaction to warm to room temperature over 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Option B: Dess-Martin Periodinane (DMP) Oxidation [10][16][17][18]

  • Dissolve methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ containing an excess of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 4: The Ozonolysis Strategy

Ozonolysis is a powerful and reliable method for the cleavage of carbon-carbon double bonds to form carbonyl compounds.[19] This route would involve the synthesis of a suitable vinyl-substituted cyclohexane precursor followed by oxidative cleavage.

Mechanistic Rationale

A plausible precursor for this route is a methyl 4-vinylcyclohex-1-ene-1-carboxylate. Ozonolysis of this diene, followed by a reductive workup, would cleave both double bonds. The internal double bond would yield two carbonyl functionalities within the ring, while the terminal vinyl group would generate formaldehyde and the desired formyl group at the 3-position. This approach is conceptually elegant but may present challenges in the synthesis of the starting diene and in achieving selective cleavage if desired.

cluster_OZ Ozonolysis Pathway Vinyl_precursor Methyl 4-vinylcyclohex-1-ene-1-carboxylate Ozonolysis_step Ozonolysis (O₃) followed by Reductive Workup (e.g., DMS) Vinyl_precursor->Ozonolysis_step Target_OZ 3-Formylcyclohexane- 1-carboxylic acid ester (and other byproducts) Ozonolysis_step->Target_OZ

Caption: Workflow for the Ozonolysis synthesis route.

Experimental Protocol

Step 1: Synthesis of Methyl 4-vinylcyclohex-1-ene-1-carboxylate (Hypothetical)

  • This precursor could potentially be synthesized via a Diels-Alder reaction between a suitable diene with a vinyl group and methyl acrylate.

Step 2: Ozonolysis [19][20][21]

  • Dissolve the vinylcyclohexene precursor (1.0 equivalent) in a solvent mixture, typically DCM and methanol, and cool to -78 °C.

  • Bubble a stream of ozone through the solution until a blue color persists, indicating the complete consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine, and allow the reaction to warm to room temperature.

  • Stir for several hours until the ozonide is completely reduced.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product will likely be a mixture of carbonyl compounds, requiring careful purification by column chromatography to isolate the desired 3-formylcyclohexane-1-carboxylic acid ester.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, the required purity of the final product, and the available laboratory equipment.

Parameter Diels-Alder Route Hydroformylation Route Oxidation Route Ozonolysis Route
Starting Materials Readily available and inexpensive (butadiene, acrolein, acrylates)Requires synthesis of cyclohexene precursorPotentially available alcohol precursorRequires synthesis of a specific vinylcyclohexene
Number of Steps 2-3 steps2 steps1 step (from alcohol)2 or more steps
Key Challenges Potential for low yields in esterification, regioselectivity if substituted dienes are usedRegioselectivity of hydroformylation, high-pressure equipment requiredAvailability and cost of the alcohol precursorSynthesis of the starting diene, potential for complex product mixtures
Scalability Moderate to goodExcellent, based on an industrial processGood, depending on the cost of the oxidizing agentModerate, ozonolysis can be challenging on a large scale
Stereocontrol Excellent, inherent to the Diels-Alder reactionCan be challenging, requires specific ligandsDependent on the stereochemistry of the starting alcoholNot a primary consideration for this target
Reagent Toxicity Lewis acids can be corrosive.CO is highly toxic, requires specialized handling.Swern: foul-smelling byproducts. DMP: potentially explosive.Ozone is toxic and requires a dedicated generator.
Overall Yield (Estimated) ModerateModerate to GoodGood to ExcellentModerate

Conclusion and Recommendation

Based on the analysis of the four synthetic routes, the Oxidation Pathway emerges as the most promising strategy for the laboratory-scale synthesis of 3-formylcyclohexane-1-carboxylic acid esters, provided that the 3-(hydroxymethyl) precursor is commercially available or can be synthesized efficiently. This route is the most convergent, likely to be the highest yielding, and utilizes well-established, reliable oxidation methodologies. Both Swern and Dess-Martin oxidations offer mild conditions and high selectivity, minimizing the formation of byproducts.

The Diels-Alder and Hydroformylation routes are also viable and offer their own advantages, particularly in terms of building the carbon skeleton from simple starting materials. The Diels-Alder approach provides excellent stereocontrol, while hydroformylation is a highly atom-economical process. However, both may require more extensive optimization to achieve high yields and regioselectivity.

The Ozonolysis route, while mechanistically interesting, appears to be the most complex due to the need for a specialized starting material and the potential for a complex mixture of products.

For industrial-scale production, the Hydroformylation route would likely be the most cost-effective, leveraging a well-established industrial process. However, for the research and development setting, the Oxidation Pathway offers a more direct, flexible, and often higher-yielding approach to obtaining the desired 3-formylcyclohexane-1-carboxylic acid esters.

References

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  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 3-formylcyclohexane-1-carboxylate. As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and compliance in your laboratory.

Chemical Profile and Hazard Identification

Methyl 3-formylcyclohexane-1-carboxylate is an organic compound featuring both an ester and an aldehyde functional group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, we can infer its primary hazards based on its constituent functional groups and structurally similar compounds like methyl cyclohexanecarboxylate.

The presence of the aldehyde group suggests potential for irritation to the skin, eyes, and respiratory system, and it may be a sensitizer.[1] The methyl ester and cyclohexane ring components indicate it is likely a combustible or flammable liquid.[2][3] Therefore, it must be treated as a hazardous chemical waste, requiring a disposal protocol that mitigates these risks.

Table 1: Inferred Properties and Hazards | Property | Value / Observation | Rationale / Source | | :--- | :--- | :--- | | Physical State | Likely a liquid at room temperature. | Based on similar structures like methyl cyclohexanecarboxylate.[2][3] | | Hazards | Flammable Liquid: Poses a fire risk.[2][3][4] | Irritant: May cause skin, eye, and respiratory irritation.[1][3] | Environmental Hazard: Potentially toxic to aquatic life.[5][6] | | Incompatibilities | Strong oxidizing agents, strong bases.[3][7] | Aldehydes and esters can react with these substances. | | Primary Routes of Exposure | Inhalation, skin contact, eye contact.[3] | Common for volatile or liquid organic compounds. |

Pre-Disposal Safety Protocol: Engineering Controls & PPE

Before beginning any waste consolidation or disposal procedure, it is imperative to establish a safe working environment. The causality is simple: minimizing exposure is the most effective safety measure.

  • Engineering Controls : All handling and preparation for the disposal of methyl 3-formylcyclohexane-1-carboxylate must be conducted within a certified chemical fume hood.[1] This is a non-negotiable control to prevent the inhalation of potentially irritating vapors.[1]

  • Personal Protective Equipment (PPE) : A multi-barrier approach is critical.

    • Eye Protection : Wear tightly fitting safety goggles or a face shield that conforms to OSHA standards (29 CFR 1910.133).[7]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile gloves are suitable for incidental contact, but consult your institution's glove selection guide for prolonged handling).[8]

    • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect against skin contact from splashes.[1]

Step-by-Step Waste Collection and Disposal Procedure

Disposing of chemical waste is a regulated process designed to protect both laboratory personnel and the environment.[9] This protocol ensures compliance with standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]

Step 1: Waste Segregation

The "Why": Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions. Furthermore, it complicates the final disposal process, increasing costs and environmental risk.

Procedure:

  • Designate a specific hazardous waste stream for methyl 3-formylcyclohexane-1-carboxylate and other compatible non-halogenated organic liquids.

  • DO NOT mix this waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong acids or bases.

    • Aqueous waste.

    • Solid waste.

    • Heavy metal waste.[11][12]

Step 2: Container Selection

The "Why": The integrity of the waste container is the primary physical barrier preventing a release. The material must be chemically compatible to avoid degradation, and the container must be robust and sealable.

Procedure:

  • Select a container made of a material compatible with organic solvents, such as a high-density polyethylene (HDPE) carboy or the original manufacturer's bottle.[11][13]

  • Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-on cap.[14]

  • The container must be kept closed at all times except when actively adding waste.[11][15] Funnels should not be left in the opening.[14]

Step 3: Proper Labeling

The "Why": Accurate labeling is a critical communication tool mandated by law. It informs personnel of the container's contents and associated hazards and is required for legal transport and disposal.[11][16]

Procedure:

  • If using the original container, ensure the manufacturer's label is intact.[13]

  • If using a dedicated waste container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[11][17]

  • Complete the label with the following information:

    • The full chemical name: "Waste Methyl 3-formylcyclohexane-1-carboxylate". Do not use abbreviations or formulas.[11]

    • List all constituents and their approximate percentages.

    • Clearly mark the associated hazards (e.g., "Flammable," "Irritant").

    • The date you first added waste to the container (the "accumulation start date").[11]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

The "Why": The SAA is a designated, controlled location within the lab that minimizes the risk of spills and exposure while waste awaits pickup. Federal regulations govern the management of these areas.

Procedure:

  • Store the sealed and labeled waste container in a designated SAA.

  • The SAA must be under the control of laboratory personnel and located at or near the point of generation.[11]

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[17]

  • Store away from ignition sources, such as heat, sparks, or open flames.[2][5]

Step 5: Arranging for Final Disposal

The "Why": Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA's Resource Conservation and Recovery Act (RCRA).[9] Laboratory personnel should never transport hazardous waste themselves.[15]

Procedure:

  • Once the container is nearly full (e.g., 75% capacity) or reaches your institution's time limit for accumulation, schedule a pickup with your EHS department.[13]

  • Do not dispose of this chemical down the drain or in the regular trash.[13][15] Drain disposal of flammable or toxic organic chemicals is prohibited.[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl 3-formylcyclohexane-1-carboxylate.

G Disposal Workflow for Methyl 3-formylcyclohexane-1-carboxylate A Identify Waste Chemical B Is it Methyl 3-formylcyclohexane-1-carboxylate or a compatible non-halogenated organic? A->B C Segregate from incompatible waste streams (e.g., acids, halogenated solvents, aqueous). B->C  No   D Select a clean, compatible, and sealable waste container (e.g., HDPE Carboy). B->D  Yes C->A Restart process for the correct waste stream E Affix and complete an official Hazardous Waste Label. (Full Name, Hazards, Date) D->E F Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Is container full or accumulation time limit reached? F->G H Contact Environmental Health & Safety (EHS) for a scheduled waste pickup. G->H  Yes I Continue to collect waste following all safety protocols. G->I  No   J Waste professionally managed and disposed of per EPA/RCRA regulations. H->J I->F

Caption: Decision workflow for safe collection and disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is key to mitigating harm.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or non-flammable material like sand or diatomaceous earth.[5]

    • Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][3]

    • Clean the spill area with soap and water.[1]

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if there is a fire risk.

    • Contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.[1]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[5]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a robust safety culture, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Penta. (2025, August 25). Methylcyclohexane - SAFETY DATA SHEET. Retrieved from pentachemicals.eu. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from OCRS. [Link]

  • SK hynix. (2024, June 10). SAFETY DATA SHEET. Retrieved from SK hynix. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from Cole-Parmer. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Methylcyclohexane. Retrieved from Carl ROTH. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from OSHA. [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from EPA. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA. [Link]

  • National Center for Biotechnology Information. Methyl 3-formyl-3-methylcyclohexene-1-carboxylate. Retrieved from PubChem. [Link]

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  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University. [Link]

  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET - Methylcyclohexane. Retrieved from Fisher Scientific. [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. Retrieved from Safety & Risk Services. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - METHYLCYCLOHEXANE. Retrieved from NJ.gov. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-formylcyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl 3-formylcyclohexane-1-carboxylate (CAS No. 50738-62-0). As a substituted cycloaliphatic aldehyde and ester, this compound requires careful management to mitigate risks associated with its chemical class, which includes flammability and potential irritant properties. The following procedures are designed to ensure the safety of all laboratory personnel through a comprehensive personal protective equipment (PPE) strategy and safe handling plan.

Hazard Analysis: Understanding the Risk Profile

While specific GHS classification for Methyl 3-formylcyclohexane-1-carboxylate is not universally published, a thorough risk assessment can be conducted by examining structurally related compounds. The primary hazards are associated with its functional groups: the flammable nature of the cyclohexane ester and the potential irritant properties of the aldehyde group.

Based on data from similar chemicals like Methyl cyclohexanecarboxylate and various cyclohexane derivatives, the anticipated hazard profile is summarized below.[1][2][3]

Hazard ClassificationAnticipated Risk for Methyl 3-formylcyclohexane-1-carboxylateRationale and Supporting Data from Related Compounds
Flammability Flammable Liquid and Vapor (Category 3 or 4) Methyl cyclohexanecarboxylate is classified as a Flammable Liquid (Category 3), and Methylcyclohexane is a Highly Flammable Liquid (Category 2).[3][4] Therefore, ignition sources must be rigorously controlled.
Skin Corrosion/Irritation Causes Skin Irritation (Category 2) Related compounds are known to cause skin irritation.[2][3] Prolonged or repeated contact can lead to dryness, redness, and rash.[5][6]
Eye Damage/Irritation Causes Serious Eye Irritation (Category 2A) Direct contact with similar chemicals can cause serious eye irritation.[2] Splashes pose a significant risk and require immediate attention.
Acute Toxicity May be harmful if swallowed Some related esters are classified as harmful if swallowed.[2] Ingestion should be avoided.
Inhalation Hazard May cause respiratory irritation Inhaling vapors may irritate the nose and throat.[5] Handling should occur in well-ventilated areas to prevent vapor accumulation.[6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to provide comprehensive protection. The following equipment must be worn at all times when handling Methyl 3-formylcyclohexane-1-carboxylate.

  • Primary Engineering Control: Chemical Fume Hood The first line of defense is not worn but engineered. All handling of this chemical, including weighing, transferring, and mixing, must be performed inside a certified chemical fume hood to prevent the accumulation of flammable and potentially harmful vapors.[6]

  • Hand Protection: Chemical-Resistant Gloves Gloves are essential to prevent skin contact.[7]

    • Recommended Type: Nitrile gloves are the standard for protection against a wide range of chemicals and are recommended for this application.

    • Protocol: Always inspect gloves for tears or punctures before use.[4] For extended operations or in case of a splash, double-gloving is advised. Contaminated gloves must be removed and disposed of properly, followed by hand washing.

  • Eye and Face Protection: Chemical Splash Goggles Standard safety glasses are insufficient.

    • Recommended Type: Chemical splash goggles that provide a complete seal around the eyes are required to protect against splashes and vapors.[4][7]

    • Splash Hazard: If there is a significant risk of splashing (e.g., during large-volume transfers or reactions under pressure), a full-face shield must be worn in addition to goggles.[8]

  • Body Protection: Flame-Retardant Laboratory Coat To protect against accidental spills and splashes, a lab coat is mandatory.

    • Recommended Type: A flame-retardant (FR) lab coat is essential due to the flammability of the compound.

    • Protocol: The lab coat must be fully buttoned, with sleeves rolled down to the wrists.

  • Footwear: Closed-Toe Shoes Appropriate footwear is a critical component of laboratory safety.

    • Recommended Type: Shoes must be closed-toe and made of a non-porous material to protect feet from spills.[9]

Experimental Workflow and PPE Integration

The following diagram outlines the logical flow for safely handling Methyl 3-formylcyclohexane-1-carboxylate, integrating the necessary PPE at each stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_1 Verify Fume Hood Certification & Airflow prep_2 Assemble All Materials (Chemicals, Glassware, etc.) prep_1->prep_2 prep_3 Don Proper PPE: - FR Lab Coat - Goggles - Nitrile Gloves prep_2->prep_3 handle_1 Ground & Bond Container (If transferring >5L) prep_3->handle_1 Proceed to Hood handle_2 Use Spark-Proof Tools handle_1->handle_2 handle_3 Perform Chemical Transfer/ Reaction with Care handle_2->handle_3 handle_4 Keep Container Tightly Closed When Not in Use handle_3->handle_4 clean_1 Decontaminate Glassware & Work Surfaces handle_4->clean_1 Experiment Complete clean_2 Segregate Waste: - Liquid Chemical Waste - Contaminated Solid Waste (Gloves, etc.) clean_1->clean_2 clean_3 Doff PPE in Correct Order: 1. Gloves 2. Goggles 3. Lab Coat clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for handling Methyl 3-formylcyclohexane-1-carboxylate.

Operational and Disposal Plans

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]

  • Spill Response: Evacuate non-essential personnel. Remove all sources of ignition.[10] Use non-sparking tools and explosion-proof equipment for cleanup. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.

Disposal Plan

  • Chemical Waste: Dispose of Methyl 3-formylcyclohexane-1-carboxylate and any solutions containing it in a designated, labeled hazardous waste container for flammable organic liquids.[1] Do not dispose of it down the drain.

  • Contaminated Materials: All PPE, absorbent materials, and empty containers that have come into contact with the chemical should be considered hazardous waste. Place these items in a sealed, labeled container for disposal according to your institution's waste management guidelines.[10]

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclohexane. Retrieved from [Link]

  • CP Lab Safety. (n.d.). methyl 3-formylcyclohexane-1-carboxylate, min 97%, 500 mg. Retrieved from [Link]

  • Aure Chemical. (n.d.). Safe Handling and Storage Guidelines for Cyclohexane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • WorkSafe New Zealand. (2022, June 30). Cyclohexane - Workplace exposure standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22258720, Methyl 3-formylcyclohexane-1-carboxylate. Retrieved from [Link]

  • Reliance Industries Limited. (2022, October 7). Safety Data Sheet - CYCLOHEXANE. Retrieved from [Link]

  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - Methyl cyclohexanecarboxylate. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • GOV.UK. (2016, January 15). Cyclohexane - Incident management. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102232891, Methyl 3-formyl-3-methylcyclohexene-1-carboxylate. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, May). PUBLIC REPORT: Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.